molecular formula C15H25NO2S B026303 2,4,6-Triisopropylbenzenesulfonamide CAS No. 105536-22-9

2,4,6-Triisopropylbenzenesulfonamide

Cat. No.: B026303
CAS No.: 105536-22-9
M. Wt: 283.4 g/mol
InChI Key: PRMNQLMPSVOZIX-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonamide is a valuable chemical intermediate in organic and medicinal chemistry research. Its core structure, characterized by bulky isopropyl groups, makes it a compound of interest for developing novel synthetic methodologies and for exploring structure-activity relationships in drug discovery. Key Research Applications: Synthetic Intermediate: This compound serves as a key precursor in the synthesis of more complex molecules. It can be used to prepare various derivatives, such as sulfonyl azides, which are valuable reagents for electrophilic amination reactions in the asymmetric synthesis of amino acids . Medicinal Chemistry: The 2,4,6-triisopropylbenzene scaffold is found in compounds being investigated for various therapeutic areas. Patents indicate that related structures have been explored for the treatment of diabetes, functioning as inhibitors of the Fatty Acid-Binding Protein 4 (FABP4) . Furthermore, benzenesulfonamide derivatives are a significant focus in the design of enzyme inhibitors, such as those targeting carbonic anhydrase isoforms for potential anti-cancer and anti-obesity applications . The steric bulk of the isopropyl groups can be leveraged to achieve high selectivity for specific enzyme targets. Materials Science and Chemical Biology: As a building block, this sulfonamide can be incorporated into molecular probes or specialty chemicals to study molecular interactions or to create functional materials. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMNQLMPSVOZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352973
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105536-22-9
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4,6-triisopropylbenzenesulfonamide, a molecule of significant interest in contemporary chemical research and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity with a focus on the rationale behind methodological choices, and discuss its emerging applications, particularly as a lead compound in drug discovery.

Core Molecular Characteristics

This compound, often referred to as TIPS-sulfonamide, is an aromatic sulfonamide characterized by the presence of three bulky isopropyl groups on the benzene ring. This steric hindrance profoundly influences its reactivity and physical properties, making it a unique building block in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₂S--INVALID-LINK--[1]
Molecular Weight 283.43 g/mol --INVALID-LINK--[1]
CAS Number 105536-22-9--INVALID-LINK--[1]
Appearance White crystalline powder--INVALID-LINK--[2]
Melting Point 115-121 °C--INVALID-LINK--[2]
Boiling Point 380.2 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 1.055 g/cm³ (Predicted)--INVALID-LINK--
pKa Data not readily available
Solubility Soluble in many organic solvents, decomposes in water--INVALID-LINK--[3]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic proton, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, the methine and methyl carbons of the isopropyl groups.

Mass Spectrometry (MS):

The mass spectrum of this compound typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the sulfonamide group and the isopropyl substituents, often involving the loss of SO₂ and rearrangements.[4][5]

Crystal Structure

The solid-state structure of this compound has been determined by X-ray powder diffraction.[6] The compound crystallizes in the monoclinic space group P2(1)/c.[6] The crystal structure reveals that the molecules are linked by N-H···O hydrogen bonds, forming two-dimensional sheets.[6] The bulky isopropyl groups play a crucial role in the molecular packing.

Unit Cell Parameters: [6]

  • a = 16.9600 (6) Å

  • b = 8.1382 (2) Å

  • c = 11.7810 (2) Å

  • β = 104.777 (2)°

  • Z = 4

Synthesis and Reactivity

The synthesis of this compound is a well-established process, typically proceeding through the corresponding sulfonyl chloride. Understanding the synthesis of this precursor is key to appreciating the overall process.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

The precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, is synthesized via the sulfonation of 1,3,5-triisopropylbenzene. The choice of sulfonating agent and reaction conditions are critical for achieving high yields and purity.

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

  • Reaction Setup: A solution of 1,3,5-triisopropylbenzene in a suitable solvent (e.g., chloroform) is cooled to 0 °C in an ice bath.

  • Sulfonation: Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 10 °C to control the exothermic reaction and prevent side product formation. The reaction is then allowed to warm to room temperature and stirred for a designated period.

  • Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as pentane, to yield the desired 2,4,6-triisopropylbenzenesulfonyl chloride as a white solid.

Causality Behind Experimental Choices:

  • Low Temperature: The initial low temperature is crucial to control the highly exothermic reaction between the arene and chlorosulfonic acid, minimizing the formation of polysulfonated byproducts and thermal degradation.

  • Solvent Choice: Chloroform is a common solvent as it is relatively inert to the reaction conditions and facilitates temperature control.

  • Quenching on Ice: This is a standard and safe procedure to hydrolyze the highly reactive and corrosive chlorosulfonic acid.

  • Recrystallization: This purification technique is effective for removing any remaining starting material and monosulfonated isomers, yielding a high-purity product.

Synthesis_of_TIPS_Sulfonyl_Chloride 1,3,5-Triisopropylbenzene 1,3,5-Triisopropylbenzene Reaction_Vessel Reaction (0°C to RT) 1,3,5-Triisopropylbenzene->Reaction_Vessel Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic Acid (HSO3Cl)->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Workup Workup & Purification Quenching->Workup TIPS-Sulfonyl Chloride 2,4,6-Triisopropyl- benzenesulfonyl Chloride Workup->TIPS-Sulfonyl Chloride

Caption: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride.

Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 2,4,6-Triisopropylbenzenesulfonyl chloride is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).

  • Amination: An excess of aqueous ammonia (NH₃·H₂O) is added to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the pure this compound as a white solid.

Causality Behind Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the sulfonyl chloride and also neutralizes the HCl byproduct formed during the reaction.

  • Solvent Choice: THF is a suitable solvent as it dissolves the sulfonyl chloride and is miscible with the aqueous ammonia, facilitating the reaction.

  • Column Chromatography: This is a standard and effective method for purifying the final product, removing any unreacted starting material or byproducts.

Synthesis_of_TIPS_Sulfonamide TIPS-Sulfonyl Chloride TIPS-Sulfonyl Chloride Reaction_Vessel Reaction (Room Temp) TIPS-Sulfonyl Chloride->Reaction_Vessel Aqueous Ammonia (NH3.H2O) Aqueous Ammonia (NH3.H2O) Aqueous Ammonia (NH3.H2O)->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification TIPS-Sulfonamide 2,4,6-Triisopropyl- benzenesulfonamide Purification->TIPS-Sulfonamide

Caption: Synthesis of this compound.

Reactivity of the Sulfonamide Moiety

The sulfonamide group is a versatile functional group. The N-H bond is acidic and can be deprotonated with a suitable base, allowing for N-functionalization. This is a key reaction for generating libraries of derivatives in drug discovery programs. The sulfonamide group itself is generally stable to a wide range of reaction conditions, making it a robust pharmacophore.

Applications in Drug Development

The unique structural features of this compound have made it a compound of interest in drug discovery, particularly in the context of metabolic diseases.

Inhibition of Fatty Acid-Binding Protein 4 (FABP4)

Recent research has identified this compound and its derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[7] FABP4 is predominantly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammation.[7] Inhibition of FABP4 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and atherosclerosis.[7][8]

Mechanism of Action:

Small molecule inhibitors of FABP4, such as derivatives of this compound, are being investigated for their potential to ameliorate insulin resistance and reduce inflammation.[7][8] By blocking the activity of FABP4, these compounds can modulate lipid trafficking and signaling pathways, leading to beneficial metabolic effects.[9]

Role as a Lead Compound

The this compound scaffold serves as an excellent starting point for the development of more potent and selective FABP4 inhibitors. The N-H bond of the sulfonamide provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The bulky isopropyl groups contribute to the binding affinity and selectivity of these compounds for the FABP4 active site.

Drug_Discovery_Pathway cluster_0 Lead Compound cluster_1 Target cluster_2 Therapeutic Area TIPS_Sulfonamide 2,4,6-Triisopropyl- benzenesulfonamide FABP4 Fatty Acid-Binding Protein 4 (FABP4) TIPS_Sulfonamide->FABP4 Inhibition Diabetes Type 2 Diabetes & Metabolic Syndrome FABP4->Diabetes Therapeutic Target

Caption: Role of TIPS-Sulfonamide in Drug Discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a sterically hindered aromatic sulfonamide with a growing profile in the field of organic synthesis and medicinal chemistry. Its well-defined synthesis, structural characteristics, and promising biological activity as a FABP4 inhibitor make it a valuable tool for researchers and a compelling lead structure for the development of novel therapeutics for metabolic diseases. The insights provided in this guide are intended to support and inspire further research into the fascinating chemistry and therapeutic potential of this molecule.

References

A Technical Guide to 2,4,6-Triisopropylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the demand for reagents and intermediates that offer high steric hindrance and unique reactivity profiles is paramount. 2,4,6-Triisopropylbenzenesulfonamide, a sterically demanding organosulfur compound, and its derivatives have carved a significant niche as versatile tools for researchers and scientists. The bulky 2,4,6-triisopropylphenyl group, often referred to as the "trisyl" group, is the cornerstone of its utility, imparting unique properties that are instrumental in overcoming common synthetic challenges, particularly in the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, beginning with its fundamental chemical identity and properties. We will then delve into a validated synthetic protocol for its preparation from its common precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl). The narrative will explain the causality behind the selection of this precursor and its widespread use as a powerful condensing agent. Finally, we will examine the applications of this structural motif in organic synthesis and its emerging relevance in drug discovery programs.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in a research setting.

IUPAC Name and Synonyms
  • IUPAC Name: 2,4,6-tri(propan-2-yl)benzenesulfonamide[1]

  • Common Synonyms: this compound

  • CAS Number: 105536-22-9[1]

Chemical Structure and Key Identifiers

The molecular structure is characterized by a central benzene ring functionalized with a sulfonamide group (-SO₂NH₂) and three bulky isopropyl groups at the ortho (2,6) and para (4) positions. This significant steric shielding around the sulfonyl group is the defining feature that governs its chemical behavior.

Table 1: Key Chemical Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₁₅H₂₅NO₂S[1][2]
Molecular Weight 283.43 g/mol [2]
Appearance White solid[3]
Melting Point 113-116 °C[2]
Density 1.055 g/cm³[2]
LogP 5.485[2]

Synthesis and Mechanistic Rationale

This compound is most commonly and efficiently synthesized from its corresponding sulfonyl chloride, a reagent that is itself a cornerstone of modern organic synthesis. Understanding the properties of this precursor is key to appreciating the synthesis of the target sulfonamide.

The Precursor: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

2,4,6-Triisopropylbenzenesulfonyl chloride (CAS: 6553-96-4), often abbreviated as TPSCl or Trisyl Chloride, is the immediate and logical precursor for the synthesis of the target sulfonamide[3][4]. TPSCl is a highly effective condensing and sulfonylating agent, valued for several reasons directly attributable to its structure:

  • Steric Hindrance: The three isopropyl groups provide significant steric bulk. In condensation reactions (e.g., peptide bond formation), this bulk minimizes undesirable side reactions, such as the racemization of chiral centers, leading to purer products and higher yields[5][6].

  • Reactivity and Selectivity: While highly reactive, the steric hindrance can also impart selectivity. For instance, it shows a reduced rate of sulfonylation at sterically crowded hydroxyl groups, allowing for selective functionalization in complex molecules like nucleosides[6].

  • Solubility: The lipophilic isopropyl groups enhance its solubility in a wide range of organic solvents, making it versatile for various reaction conditions[4].

TPSCl is typically prepared through the sulfonation of 1,3,5-triisopropylbenzene using chlorosulfonic acid[7]. Its stability and ease of handling have made it a preferred reagent over other, less hindered sulfonyl chlorides[4].

Experimental Protocol: Synthesis of this compound

This protocol describes a direct and high-yielding nucleophilic substitution reaction where the chloride of TPSCl is displaced by ammonia.

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Final Product TPSCl Dissolve TPSCl in THF Ammonia Add NH₃·H₂O (Aqueous Ammonia) TPSCl->Ammonia Introduce Nucleophile Stir Stir at RT (~30 min) Ammonia->Stir Initiate Reaction SolventRemoval Concentrate under reduced pressure Stir->SolventRemoval Reaction Completion (TLC) Purification Purify via Silica Gel Column Chromatography SolventRemoval->Purification Product 2,4,6-Triisopropyl- benzenesulfonamide (White Solid, ~98% Yield) Purification->Product Applications cluster_precursor Precursor Chemistry cluster_applications Key Application Areas A 2,4,6-Triisopropyl- benzenesulfonamide (Core Scaffold) C Steric Directing Group in Asymmetric Synthesis A->C Imparts steric influence D Intermediate for APIs & Agrochemicals A->D Serves as building block E Lead Scaffold in Drug Discovery (e.g., Diabetes, FABP4) A->E Shows therapeutic potential B 2,4,6-Triisopropyl- benzenesulfonyl Chloride (TPSCl) B->A Synthesizes

References

Physical and chemical properties of 2,4,6-Triisopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2,4,6-Triisopropylbenzenesulfonamide, a sterically hindered sulfonamide of significant interest in organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis protocols, and key applications. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of this versatile compound in their work. We will explore the causality behind its reactivity, grounded in its unique molecular architecture, and provide validated protocols and safety guidelines to ensure effective and safe implementation in a laboratory setting.

Introduction and Significance

This compound, often referred to as Trisylamide, is an organic compound characterized by a sulfonamide functional group attached to a benzene ring bearing three bulky isopropyl substituents. Its chemical structure is fundamental to its utility. The significant steric hindrance provided by the ortho- and para-isopropyl groups modulates the reactivity of the sulfonamide moiety, offering unique selectivity and stability in various chemical transformations.

While its precursor, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl or Trisyl Chloride), is widely used as a powerful condensing and protecting group agent, the sulfonamide itself is a key derivative and synthetic target.[1][2] Understanding the properties of this compound is crucial for reaction monitoring, product characterization, and exploring its potential as a stable scaffold or pharmacophore in drug design.

Molecular Structure and Physicochemical Properties

The defining feature of this molecule is the sterically encumbered environment around the sulfonyl group. This bulkiness influences its crystal packing, solubility, and reactivity.

start Start Materials: - 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) - Ammonium Hydroxide (NH₃·H₂O) - Tetrahydrofuran (THF) reaction Reaction Step: - Dissolve TPSCl in THF. - Add NH₃·H₂O dropwise with stirring. - Monitor reaction by TLC. start->reaction Ammonolysis workup Workup: - Concentrate solvent under reduced pressure. reaction->workup Reaction Complete purification Purification: - Purify residue via silica gel column chromatography. - Eluent: Ethyl Acetate/Petroleum Ether. workup->purification Crude Product product Final Product: - this compound (White Solid) purification->product Pure Compound

References

2,4,6-Triisopropylbenzenesulfonamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, synthesis, applications, and safety considerations, grounded in established scientific literature and data.

Core Identification and Physicochemical Properties

This compound is a sulfonamide compound characterized by a benzene ring substituted with three sterically hindering isopropyl groups and a sulfonamide functional group. This significant steric hindrance imparted by the isopropyl groups at the ortho and para positions influences its reactivity and potential applications, particularly in specialized organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 105536-22-9 .[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 105536-22-9--INVALID-LINK--[1]
Molecular Formula C₁₅H₂₅NO₂S--INVALID-LINK--[1]
Molecular Weight 283.4 g/mol --INVALID-LINK--[3], --INVALID-LINK--[1]
IUPAC Name 2,4,6-tri(propan-2-yl)benzenesulfonamide--INVALID-LINK--[1]
Appearance White solid (predicted)--INVALID-LINK--[4]

Synthesis and Experimental Protocol

This compound is typically synthesized from its corresponding sulfonyl chloride precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, CAS No. 6553-96-4).[4][5] The reaction involves the nucleophilic substitution of the chloride by an amine source, in this case, ammonia.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product TPSCl 2,4,6-Triisopropyl- benzenesulfonyl chloride (in THF) Stir Stir at Room Temperature TPSCl->Stir Ammonia Aqueous Ammonia (NH₃·H₂O) Ammonia->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Reaction Completion (TLC) Purify Silica Gel Column Chromatography Concentrate->Purify Final_Product 2,4,6-Triisopropyl- benzenesulfonamide (White Solid) Purify->Final_Product

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established synthetic procedures.[4]

  • Reaction Setup : To a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride (0.165 mmol) dissolved in tetrahydrofuran (THF, 2 mL), add aqueous ammonia (25%, 0.127 mL) with stirring.

    • Causality Note : THF is selected as the solvent due to its ability to dissolve the nonpolar sulfonyl chloride while being miscible with the aqueous ammonia. The stirring ensures adequate mixing of the biphasic system to facilitate the reaction at the interface.

  • Reaction Execution : Stir the resulting mixture at room temperature for 30 minutes.

    • Self-Validation : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is completely consumed. This provides a reliable endpoint for the reaction, preventing the formation of by-products from over-reaction or an incomplete reaction.

  • Work-up : Once the reaction is complete as indicated by TLC, concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting residue by silica gel column chromatography. A typical eluent system is a 1:5 (v/v) mixture of ethyl acetate and petroleum ether.

    • Causality Note : Column chromatography is essential to separate the desired sulfonamide product from any unreacted starting material, by-products, or inorganic salts generated during the reaction. The polarity of the eluent is optimized to ensure good separation on the silica gel stationary phase.

  • Product Isolation : The purified fractions are combined and concentrated to yield this compound as a white solid.[4]

Applications in Research and Drug Development

While this compound itself is primarily a specialty chemical intermediate, its structural motif and the chemistry of its precursor are relevant in several areas of pharmaceutical and biochemical research.[3]

  • Scaffold for Drug Discovery : The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs. The bulky triisopropylphenyl group can be used to impart specific steric and electronic properties to a molecule, potentially influencing its binding affinity and selectivity for a biological target.

  • Precursor Chemistry in Peptide Synthesis : The parent sulfonyl chloride (TPSCl) is an effective condensing agent in peptide synthesis, facilitating the formation of amide bonds.[6] This highlights the utility of the 2,4,6-triisopropylbenzenesulfonyl moiety in complex organic synthesis.

  • Potential Antidiabetic Agents : A patent has disclosed the use of substituted 2,4,6-triisopropylbenzene compounds, including structures derived from 2,4,6-triisopropylbenzenesulfonyl chloride, in the preparation of medicines for treating diabetes.[7] The compounds were identified as having inhibitory activity on Fatty Acid-Binding Protein 4 (FABP4), a target of interest in metabolic diseases.[7]

Spectral Characterization

For unequivocal identification and quality control, a combination of spectroscopic methods is employed. Publicly available data for this compound includes:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) and Raman Spectroscopy : Used to identify characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group.[1]

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is readily available. Therefore, a conservative approach to handling is mandated, treating it with the same precautions as its reactive precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride.

Recommendations Based on Precursor (TPSCl) Data
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[8] The precursor is moisture-sensitive, so storage in a tightly sealed container is critical.[8][10]

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing.[8][9]

    • Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes.[8][9]

    • Inhalation : Remove to fresh air. If breathing is difficult, give oxygen.[8][9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]

Trustworthiness Note : It is imperative for researchers to conduct a substance-specific risk assessment before handling this compound and to consult or generate a specific Safety Data Sheet (SDS) for this compound.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a highly versatile organosulfur compound that has become an indispensable tool in modern organic synthesis. Characterized by a sterically hindered benzene ring, TPSCl exhibits remarkable selectivity and efficiency as a coupling reagent, condensing agent, and sulfonylating agent. Its unique structural attributes mitigate common side reactions, making it a reagent of choice in complex molecular syntheses, particularly in the fields of oligonucleotide and phospholipid chemistry. This guide provides a comprehensive overview of the molecular structure of TPSCl, its synthesis, and its critical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is an aromatic sulfonyl chloride. Its structure is distinguished by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and three bulky isopropyl groups at the ortho (2,6) and para (4) positions.[1] This extensive steric shielding around the reactive sulfonyl chloride moiety is the cornerstone of its chemical behavior and synthetic utility.

The bulky isopropyl groups enforce a specific conformation, influencing the reagent's reactivity and enhancing its selectivity in complex chemical environments.[1][2] This sterically hindered nature prevents unwanted side reactions, a common challenge with less substituted sulfonyl chlorides.[1][2] X-ray diffraction studies have confirmed its orthorhombic crystal structure.[1]

Below is a 2D representation of the TPSCl molecular structure.

Synthesis_Workflow Start 1,3,5-Triisopropylbenzene + Chloroform (Solvent) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Addition Slowly add Chlorosulfonic Acid (Maintain 5-15°C) Cooling->Addition Reaction Stir at Room Temperature (approx. 45 min) Addition->Reaction Quench Pour into Ice Water Reaction->Quench Extraction Extract with Chloroform Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallize from Hot Pentane Concentration->Purification Product Pure TPSCl Crystals Purification->Product Sulfonamide_Formation TPSCl TPS-SO₂Cl Product TPS-SO₂-NH-R (Sulfonamide) TPSCl->Product Amine R-NH₂ (Amine) Amine->Product Base Base (e.g., Et₃N) Byproduct Base·HCl Base->Byproduct

References

A Technical Guide to the Spectroscopic Characterization of 2,4,6-Triisopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4,6-Triisopropylbenzenesulfonamide is a sterically hindered aromatic sulfonamide of significant interest in organic synthesis and medicinal chemistry. Its bulky triisopropylphenyl group confers unique solubility and reactivity properties, making it a valuable building block. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through the rigorous application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the experimental considerations necessary to obtain high-quality, reliable results.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups and symmetry, gives rise to a characteristic spectroscopic fingerprint.

Molecular Formula: C₁₅H₂₅NO₂S[1]

Molecular Weight: 283.4 g/mol [1]

IUPAC Name: 2,4,6-tri(propan-2-yl)benzenesulfonamide[1]

The following sections will delve into the specific spectroscopic techniques used to elucidate and confirm this structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by the signals arising from the aromatic protons, the isopropyl methine protons, the isopropyl methyl protons, and the sulfonamide N-H protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20s2HAr-H
~4.90s (br)2HNH₂
~4.00septet2Hortho-CH(CH₃)₂
~2.90septet1Hpara-CH(CH₃)₂
~1.30d12Hortho-CH(CH₃)₂
~1.25d6Hpara-CH(CH₃)₂

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The simplicity of the aromatic region, showing a single peak for two protons, is a direct consequence of the molecule's C₂ symmetry. The two aromatic protons are chemically equivalent. The steric hindrance from the two ortho-isopropyl groups restricts the rotation of the C-S bond, leading to distinct signals for the ortho and para isopropyl groups. The methine protons of the isopropyl groups appear as septets due to coupling with the six equivalent methyl protons. Correspondingly, the methyl protons appear as doublets, coupling to the single methine proton. The sulfonamide protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~153.0ortho-C-Ar
~149.0para-C-Ar
~135.0C-SO₂
~122.0CH-Ar
~34.0para-CH(CH₃)₂
~29.0ortho-CH(CH₃)₂
~25.0para-CH(CH₃)₂
~24.0ortho-CH(CH₃)₂

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The spectrum is expected to show eight distinct carbon signals, consistent with the molecule's symmetry. The quaternary aromatic carbons attached to the isopropyl groups and the sulfonamide group are downfield due to the electron-withdrawing nature of the substituents and their position in the aromatic ring. The aromatic CH carbons appear in the typical aromatic region. The aliphatic region shows four signals corresponding to the two different methine and two different methyl carbons of the ortho and para isopropyl groups.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of ~0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of ~0-160 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples, requiring minimal sample preparation.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, sharp (two bands)N-H symmetric and asymmetric stretching
2960-2850StrongC-H stretching (aliphatic)
~1600, ~1460MediumC=C stretching (aromatic)
~1330StrongS=O asymmetric stretching
~1160StrongS=O symmetric stretching
~900MediumS-N stretching

Note: These are characteristic absorption ranges for the functional groups present.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the strong absorptions of the sulfonamide group. The two distinct bands for the S=O stretching are a hallmark of the SO₂ group. The presence of two N-H stretching bands confirms the primary amide (-NH₂) functionality. The strong C-H stretching bands below 3000 cm⁻¹ are indicative of the numerous aliphatic C-H bonds in the isopropyl groups. Aromatic C=C stretching bands are also expected in the 1600-1450 cm⁻¹ region.

Experimental Protocol for ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Table 4: Key Mass Spectrometry Data for this compound (EI-MS)

m/zProposed Fragment
283[M]⁺ (Molecular Ion)
268[M - CH₃]⁺
240[M - C₃H₇]⁺
187[M - SO₂NH₂ - CH₃]⁺
159[M - SO₂NH₂ - C₃H₇]⁺

Note: Fragmentation data is based on the GC-MS information available on PubChem for CID 736244 and general fragmentation principles of alkylbenzenes and sulfonamides.[1]

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 283 confirms the molecular weight of the compound. The fragmentation pattern is expected to be dominated by cleavages related to the isopropyl groups and the sulfonamide moiety. The loss of a methyl radical (15 amu) to give a peak at m/z 268 is a common fragmentation for isopropyl groups, leading to a stable benzylic carbocation. The loss of a propyl radical (43 amu) to give a peak at m/z 240 is also anticipated. Cleavage of the C-S bond with the loss of the SO₂NH₂ group (80 amu) followed by further fragmentation of the alkyl groups would lead to the observed ions at m/z 187 and 159.

Proposed Fragmentation Pathway

fragmentation M [C₁₅H₂₅NO₂S]⁺˙ m/z = 283 F1 [C₁₄H₂₂NO₂S]⁺ m/z = 268 M->F1 - •CH₃ F2 [C₁₂H₁₈NO₂S]⁺ m/z = 240 M->F2 - •C₃H₇ F3 [C₁₄H₂₁]⁺ m/z = 189 M->F3 - •SO₂NH₂ F4 [C₁₃H₁₉]⁺ m/z = 187 F3->F4 - H₂

References

A Technical Guide to the Stability and Storage of 2,4,6-Triisopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4,6-Triisopropylbenzenesulfonamide is a sterically hindered arylsulfonamide, a class of compounds recognized for its general chemical robustness. While specific, comprehensive stability data for this particular molecule is not extensively published, this guide synthesizes established chemical principles of arylsulfonamides with practical, field-proven laboratory practices. The primary degradation pathway of concern for sulfonamides is the hydrolysis of the sulfur-nitrogen (S-N) bond, a process typically requiring harsh acidic or basic conditions and elevated temperatures.[1] This guide provides a framework for understanding its stability profile, outlines optimal storage and handling protocols to ensure long-term integrity, and presents a self-validating experimental workflow for researchers to confirm stability within their specific applications.

Physicochemical Profile

A foundational understanding of the molecule's physical and chemical properties is paramount to predicting its behavior and stability.

PropertyValueSource
IUPAC Name 2,4,6-tri(propan-2-yl)benzenesulfonamide[2]
CAS Number 105536-22-9[2]
Molecular Formula C₁₅H₂₅NO₂S[2]
Molecular Weight 283.4 g/mol [2]
Appearance Typically a white to off-white crystalline solidGeneral Observation

Core Stability Analysis: Mechanisms and Influencing Factors

Arylsulfonamides are known to be stable crystalline solids.[3] The central sulfonamide functional group is significantly less susceptible to hydrolysis than related functional groups like sulfonyl chlorides. The bulky isopropyl groups at the 2, 4, and 6 positions of the benzene ring provide considerable steric hindrance around the sulfonyl group, which is anticipated to further enhance the molecule's kinetic stability by impeding nucleophilic attack.

The principal factors that can influence the long-term stability of this compound are detailed below.

Influence of pH and Hydrolysis

The most probable degradation route for sulfonamides in solution is the cleavage of the S-N bond via hydrolysis.[1]

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (low pH), the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. However, this process generally requires elevated temperatures and strong acid concentrations to proceed at a significant rate for arylsulfonamides.[4][5]

  • Base-Catalyzed Hydrolysis: Under strongly basic conditions (high pH), the sulfonamide proton (N-H) can be abstracted, forming an anionic species. While this can also facilitate degradation, alkaline hydrolysis of sulfonamides is typically slower than that of analogous amides.[6]

  • Neutral pH: In the neutral pH range (approx. 6-8), the rate of hydrolysis for most sulfonamides is at its minimum.[1]

Causality Insight: The stability of the S-N bond is the cornerstone of the molecule's integrity. The steric shield provided by the ortho-isopropyl groups likely raises the activation energy required for nucleophilic attack by water or hydroxide ions, making this compound exceptionally stable under typical laboratory conditions (neutral pH, ambient temperature) compared to less hindered sulfonamides.

Impact of Temperature

As with most chemical compounds, elevated temperatures will increase the rate of degradation.[1] For long-term storage, maintaining a cool environment is crucial to minimize any potential hydrolytic or oxidative degradation, especially if the compound is stored for years.

Photostability

Many aromatic compounds are susceptible to photodegradation. For sulfonamides, this can involve pathways such as the cleavage of the sulfonamide bond or SO₂ extrusion upon exposure to UV or even natural sunlight over extended periods.[7][8] While specific data for this molecule is unavailable, it is a prudent and standard practice to protect it from light.

Oxidative Stability

Sulfonamides can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or radical species.[9][10][11] This is not typically a concern under standard storage conditions but should be considered if the compound is formulated with potentially oxidative excipients or exposed to advanced oxidation processes.[12][13][14]

Diagram: Key Factors Influencing Stability A summary of the primary external factors affecting the chemical integrity of this compound.

Stability 2,4,6-Triisopropyl- benzenesulfonamide Stability Temp Temperature Temp->Stability Increases degradation rate pH pH (Acid/Base) pH->Stability Promotes hydrolysis at extremes Light Light Exposure (UV/Sunlight) Light->Stability Can induce photodegradation Oxidants Oxidizing Agents Oxidants->Stability Risk of oxidative cleavage

Recommended Storage and Handling Protocols

Based on the analysis of chemical principles and general best practices for research chemicals, the following conditions are recommended to ensure the long-term integrity of this compound.[4][15][16]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool environment (2-8°C recommended for long-term).Minimizes the rate of potential degradation pathways.
Atmosphere Store in a dry, inert atmosphere (e.g., under Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque container (e.g., amber glass vial).Protects from light and atmospheric contaminants.[17]
Location Store in a dedicated, well-ventilated chemical cabinet away from incompatible materials.Prevents accidental contact with strong acids, bases, or oxidizing agents.
Handling Procedures
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[15] Use appropriate tools and techniques to minimize aerosolization.

  • Spill Management: In case of a spill, isolate the area.[17] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal according to local regulations.

Experimental Protocol: pH-Rate Profile for Stability Assessment

To build a self-validating system, researchers can perform an accelerated stability study to determine the compound's stability in a specific formulation or solvent system. This protocol provides a robust framework for such an analysis.

Objective: To quantify the degradation of this compound over time under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation:

    • Label sets of HPLC vials for each condition (e.g., pH 2, pH 7, pH 10) and time point (T=0, 1 week, 4 weeks, etc.).

    • For each vial, dilute the stock solution with the appropriate aqueous buffer to a final working concentration (e.g., 50 µg/mL). Ensure the final organic solvent concentration is low (e.g., <5%) to not significantly alter the buffer pH.

  • Incubation:

    • Store one complete set of samples at a control temperature (e.g., 2-8°C) in the dark.

    • Store a second complete set at an accelerated temperature (e.g., 40°C) in the dark.

  • Time Point Analysis:

    • At T=0, immediately analyze one vial from each condition to establish the initial peak area of the parent compound.

    • At subsequent time points (1 week, 4 weeks), retrieve the corresponding vials from both control and accelerated storage.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that condition.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Diagram: Workflow for Stability Assessment A step-by-step visual guide to the experimental protocol for assessing compound stability.

A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot & Dilute into Buffered Solutions (pH 2, 7, 10) A->B C Store Samples (Control: 4°C, Dark) (Accelerated: 40°C, Dark) B->C D Analyze at Time Points (T=0, 1wk, 4wk...) via HPLC C->D E Calculate % Remaining vs. T=0 D->E F Determine Degradation Rate Profile E->F

Conclusion

This compound is inherently a stable molecule due to its robust arylsulfonamide core and significant steric protection. Degradation is not a significant concern under standard laboratory conditions. Optimal long-term preservation is achieved by storing the compound as a solid in a cool, dry, and dark environment within a tightly sealed container. By understanding the fundamental chemical principles outlined in this guide and, where necessary, employing the provided experimental protocol, researchers and drug development professionals can ensure the integrity of this valuable chemical reagent.

References

Biological activity of 2,4,6-triisopropylbenzene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2,4,6-Triisopropylbenzene Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 2,4,6-triisopropylbenzene scaffold, a unique chemical moiety whose derivatives exhibit a fascinating duality. On one hand, their significant steric hindrance makes them highly selective and indispensable tools in complex chemical synthesis for creating other biologically active molecules. On the other, specific compounds built on this framework have demonstrated direct and potent pharmacological activity, opening new avenues for therapeutic development. We will delve into the mechanisms, applications, and experimental protocols associated with these compounds, offering a comprehensive resource for researchers, chemists, and drug development professionals.

The Defining Feature: Steric Hindrance and Its Implications

The core of the 2,4,6-triisopropylbenzene structure is a benzene ring flanked by three bulky isopropyl groups. This arrangement is not a trivial substitution; it imposes significant steric shielding around the benzene ring and any functional groups attached to it. This steric hindrance is the primary determinant of the unique reactivity and selectivity of its derivatives, most notably 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). The introduction of two ortho-alkyl groups significantly limits the free rotation of the sulfonyl chloride group, a factor that is critical to its function in chemical synthesis[1]. This controlled spatial arrangement is the key to minimizing undesirable side reactions, a common challenge with less hindered reagents[2].

A Cornerstone of Synthesis: TPSCl as a Superior Coupling Reagent

The most well-documented application of a 2,4,6-triisopropylbenzene compound is the use of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a condensing and coupling agent. It is particularly renowned in the synthesis of oligonucleotides and phospholipids[2].

Mechanism of Action in Synthesis

TPSCl functions as a powerful sulfonylating agent[3]. Its primary role is to activate a nucleophile (typically an alcohol or an amine) by converting it into a better leaving group. The mechanism involves the formation of a sulfonyl chloride intermediate which then readily reacts with a second nucleophile[2]. The bulky isopropyl groups provide a steric shield that prevents undesired secondary reactions, thereby enhancing selectivity and yield[1][2]. This high selectivity was famously harnessed by Khorana in the pioneering synthesis of oligo- and polyribonucleotides, where it was used to form the critical C3′–C5′ interribonucleotide linkage[1].

Comparative Advantage in the Lab

The choice of a coupling reagent is critical for the success of a multi-step synthesis. The steric properties of TPSCl give it a distinct advantage over other common sulfonyl chlorides.

ReagentKey FeatureAdvantage of TPSClTypical Yield (Coupling)
TPSCl High Steric HindranceHigh selectivity, reduced side reactions[2].70-75%
Mesitylene-2-sulfonyl chloride (MSCI) Moderate Steric HindranceTPSCl's bulkier groups offer better protection against undesired sulfonation[2].50-60%
Naphthalene-1-sulfonyl chloride High Electrophilicity, Low HindranceProne to over-activation; TPSCl provides more controlled reactivity[2].N/A
4-Nitrobenzenesulfonyl chloride Strong Electron-Withdrawing GroupProne to decomposition; TPSCl's electron-donating groups offer greater stability[2].40-50%
Experimental Protocol: Generalized TPSCl-Mediated Esterification

This protocol describes a general procedure for coupling a carboxylic acid and an alcohol. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product confirmed by spectroscopic methods (NMR, MS).

Objective: To form an ester bond with high yield and purity.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (1.5 eq)

  • Pyridine or Triethylamine (TEA) as base (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and alcohol in the chosen anhydrous solvent.

  • Add the base (pyridine or TEA) and stir the solution at room temperature for 10 minutes.

  • Add TPSCl portion-wise to the solution. An exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure ester.

Visualization: TPSCl Coupling Workflow

TPSCl_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification R1 Carboxylic Acid + Alcohol Activation Add TPSCl (Activate Carboxyl Group) R1->Activation Dissolve & add base Solvent Anhydrous Solvent (DCM/DMF) Base Base (Pyridine/TEA) Coupling Nucleophilic Attack (Ester Formation) Activation->Coupling Stir at RT Quench Quench with Water Coupling->Quench Monitor by TLC Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Ester Product Purify->Product

Caption: General workflow for a TPSCl-mediated coupling reaction.

Direct Pharmacological Activity of the Scaffold

While its role in synthesis is well-established, recent discoveries have highlighted the potential of the 2,4,6-triisopropylbenzene scaffold in developing direct-acting therapeutic agents.

Anti-Diabetic Properties via FABP4 Inhibition

A significant breakthrough is the discovery of substituted 2,4,6-triisopropylbenzene compounds as potent agents for treating diabetes. These compounds exert their effects by inhibiting Fatty Acid-Binding Protein 4 (FABP4)[4]. FABP4 is a crucial protein in adipocytes involved in fatty acid transport and lipid metabolism. Its inhibition is a promising strategy for improving insulin sensitivity.

  • Reported Biological Effects: In-vitro tests showed that these compounds have significant inhibitory activity on FABP4 and on the lipolysis of differentiated 3T3-L1 preadipocytes. In-vivo studies in db/db diabetic mice demonstrated clear hypoglycemic, lipid-lowering, and insulin-sensitizing effects[4].

  • Significance: This positions these derivatives as a new class of lead compounds for the development of novel anti-diabetic drugs, especially given the side effects associated with existing therapies like thiazolidinediones[4].

Proposed Signaling Pathway

FABP4_Inhibition Compound 2,4,6-Triisopropylbenzene Derivative FABP4 FABP4 Compound->FABP4 Inhibits Lipolysis Adipocyte Lipolysis FABP4->Lipolysis Promotes FFA Free Fatty Acid Release Lipolysis->FFA Insulin Insulin Resistance FFA->Insulin Contributes to Glucose Hyperglycemia Insulin->Glucose

Caption: Inhibition of FABP4 by 2,4,6-triisopropylbenzene derivatives.

Inferred Antimicrobial Potential

While direct studies on 2,4,6-triisopropylbenzene compounds are limited, research on close structural analogs provides a strong rationale for their investigation as antimicrobial agents. A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones (a less sterically hindered analog) demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL[5]. This suggests that the benzenesulfonyl hydrazone scaffold, when combined with bulky, lipophilic groups on the benzene ring, is a promising pharmacophore for antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of novel 2,4,6-triisopropylbenzene derivatives against a bacterial strain.

Objective: To determine the lowest concentration of a compound that visibly inhibits bacterial growth.

Materials:

  • Test compounds dissolved in DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control (e.g., Vancomycin) and negative control (DMSO).

  • Spectrophotometer or plate reader (optional).

Procedure:

  • Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at 4x the desired starting concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the standardized bacterial inoculum so that when 50 µL is added to the wells, the final concentration will be ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Key Synthetic Intermediates for Drug Discovery

Beyond TPSCl, other derivatives of the 2,4,6-triisopropylbenzene scaffold serve as crucial starting materials for building complex pharmaceutical molecules.

  • 2,4,6-Triisopropylbenzenesulfonyl Hydrazide (TPSH): This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs[6]. It is also a convenient laboratory source of di-imide, a reagent used for the stereospecific reduction of double bonds.

  • 2-Bromo-1,3,5-triisopropylbenzene: This halogenated derivative is an excellent substrate for modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction[7][8]. Its reactive aryl bromide moiety allows for the efficient formation of carbon-carbon bonds, which is essential for constructing the complex molecular frameworks of many modern drugs[7].

Conclusion and Future Outlook

The 2,4,6-triisopropylbenzene scaffold represents a platform of significant versatility for chemical and pharmaceutical research. Its derivatives have long been celebrated as indispensable, highly selective reagents that enable the efficient synthesis of complex molecules. Now, emerging research demonstrates that this same scaffold can be the basis for direct-acting pharmacological agents with therapeutic potential in metabolic diseases like diabetes.

Future research should focus on expanding the library of 2,4,6-triisopropylbenzene derivatives and screening them against a wider range of biological targets. The proven anti-diabetic activity warrants deeper investigation into the structure-activity relationships of FABP4 inhibition, while the inferred antimicrobial potential based on close analogs calls for systematic screening and development. The unique steric and electronic properties of this scaffold provide a rich foundation for designing the next generation of selective inhibitors and novel therapeutics.

References

Methodological & Application

Application Notes & Protocols: The 2,4,6-Triisopropylbenzenesulfonyl Group in Modern Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] However, classical synthetic routes are often hampered by the instability of sulfonyl chloride precursors and the harsh conditions required for their preparation.[3][4] This guide focuses on the utility of the 2,4,6-triisopropylbenzenesulfonyl group (Trisyl), a sterically hindered and highly reactive scaffold, for the efficient and controlled synthesis of sulfonamides. We will detail the synthesis of the parent 2,4,6-triisopropylbenzenesulfonamide from its corresponding sulfonyl chloride (TPSCl) and provide a general protocol for creating diverse N-substituted derivatives. The unique electronic and steric properties of the Trisyl group, which often lead to high yields and crystalline products, make it an invaluable tool for drug discovery and development professionals.[5][6]

Part 1: The Strategic Advantage of the Trisyl Group

The choice of a sulfonyl chloride is critical in sulfonamide synthesis. The 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), often called Trisyl chloride, offers distinct advantages over less substituted analogues.

  • Enhanced Reactivity: The three bulky isopropyl groups exert a powerful steric and electronic influence. While seemingly counterintuitive, this steric hindrance can enhance the electrophilicity of the sulfur atom, promoting rapid reaction with amine nucleophiles.[6]

  • Improved Crystallinity: The rigid, bulky, and symmetric nature of the Trisyl group frequently imparts high crystallinity to the resulting sulfonamide products. This is a significant practical advantage, often simplifying purification from complex reaction mixtures by enabling recrystallization instead of chromatography.

  • Selectivity and Stability: In complex molecular scaffolds, the steric bulk of TPSCl can direct its reaction to more accessible amine groups, offering a degree of selectivity. The reagent itself is a stable, crystalline solid with a melting point of 92-94 °C, making it easy to handle and store compared to many liquid or less stable sulfonyl chlorides.[7]

  • Versatility: TPSCl is not only used for sulfonamide synthesis but also serves as a powerful condensing agent in other areas of organic chemistry, such as the formation of internucleotide bonds in oligonucleotide synthesis, highlighting its reliability and effectiveness.[8][9]

Part 2: Synthesis of the Parent this compound

The foundational compound, this compound, is readily prepared by the reaction of TPSCl with an ammonia source. This protocol details a high-yielding synthesis using aqueous ammonia.[10][11]

Experimental Workflow: Synthesis of Trisyl-NH₂

The overall process involves the controlled reaction of the sulfonyl chloride with ammonia, followed by extraction and purification to yield the final product.

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Dissolve TPSCl in THF reaction Add NH₃·H₂O (aq) Stir at RT, 0.5h start->reaction monitor Monitor via TLC reaction->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Silica Gel Column Chromatography concentrate->purify product Isolate Pure Trisyl-NH₂ purify->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[10][11]

Materials & Reagents:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Hydroxide (NH₃·H₂O), 25% aqueous solution

  • Ethyl Acetate (EtOAc) and Petroleum Ether (or Hexanes) for chromatography

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, and TLC supplies

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq, e.g., 50 mg, 0.165 mmol) in anhydrous THF (e.g., 2 mL).

  • Amine Addition: While stirring at room temperature, add the 25% aqueous ammonia solution (e.g., 0.127 mL) dropwise to the THF solution.

  • Reaction: Continue stirring the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 1:4 Ethyl Acetate:Petroleum Ether. The starting material (TPSCl) is significantly less polar than the sulfonamide product. The reaction is complete when the TPSCl spot is no longer visible.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with a larger volume of an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system is a gradient of Ethyl Acetate in Petroleum Ether (e.g., starting from 1:10 and increasing to 1:4 v/v).

  • Isolation: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

Data Summary & Causality
ParameterValue/ReagentRationale & Expert Insight
Solvent Tetrahydrofuran (THF)THF is an excellent choice as it fully solubilizes the nonpolar TPSCl while being miscible with the aqueous ammonia, facilitating a homogenous reaction environment.
Amine Source Aqueous Ammonia (25%)A readily available and effective source of ammonia. The use of a large excess is not typically required due to the high reactivity of TPSCl.
Temperature Room TemperatureThe reaction is efficient and rapid at ambient temperature, avoiding the need for heating or cooling and simplifying the procedure.
Reaction Time 0.5 - 1 hourThe high electrophilicity of the sulfur center in TPSCl leads to a fast reaction, which is a key advantage of this reagent.
Purification Silica Gel ChromatographyNecessary to remove any unreacted starting material and potential hydrolysis byproducts (sulfonic acid), ensuring high purity of the final compound.
Expected Yield >95%The reaction is highly efficient, and yields are typically near-quantitative.[10][11]

Part 3: General Synthesis of N-Substituted Trisyl Sulfonamides

The true power of TPSCl lies in its ability to react with a wide variety of primary and secondary amines to generate a library of N-substituted sulfonamides, which is a common strategy in drug development.[5]

General Reaction Mechanism

The formation of the sulfonamide bond proceeds via a classical nucleophilic substitution pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride as a leaving group. A non-nucleophilic base is required to neutralize the HCl byproduct.

Caption: General mechanism for N-substituted sulfonamide synthesis.

Protocol 2: General Procedure for N-Alkyl/Aryl Sulfonamide Synthesis

This generalized protocol can be adapted for a wide range of primary and secondary amines.

Materials & Reagents:

  • Primary or Secondary Amine (R¹R²NH)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • Anhydrous Dichloromethane (DCM) or THF

  • Anhydrous base (e.g., Pyridine or Triethylamine)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Amine Solubilization: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous base (1.5 eq, e.g., pyridine) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve TPSCl (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15-20 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The reaction time will vary significantly depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress using TLC until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x, to remove excess base), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes) to yield the pure N-substituted sulfonamide.

References

The Dual Role of 2,4,6-Triisopropylbenzenesulfonyl Derivatives in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,4,6-Triisopropylbenzenesulfonyl Chloride and its Amide Derivative in Biopolymer Synthesis and as a Specialty Intermediate.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4,6-triisopropylbenzenesulfonamide and its closely related precursor, 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl). While the sulfonamide is a key derivative, a comprehensive understanding of its utility begins with the sulfonyl chloride, the primary activating agent in several critical synthetic transformations. This guide will elucidate the distinct yet interconnected roles of these reagents, providing both the theoretical basis and practical protocols for their effective application.

Section 1: The Preeminent Reagent: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)

The narrative of this compound as a specialty intermediate is intrinsically linked to its synthesis from 2,4,6-triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPS-Cl. This sulfonyl chloride is a highly effective condensing and activating agent, and its utility is the foundation upon which the applications of its derivatives are built.

Core Principles and Mechanistic Rationale

TPS-Cl's efficacy as a reagent stems from a combination of electronic effects and significant steric hindrance provided by the three isopropyl groups on the benzene ring.[1] This steric bulk is not a drawback; rather, it is a key feature that governs the reagent's selectivity and reduces the occurrence of undesirable side reactions.[1]

In the context of forming phosphodiester or amide bonds, TPS-Cl functions by activating a phosphate or carboxylate group, respectively, rendering it highly susceptible to nucleophilic attack. The bulky triisopropylphenyl group makes the sulfonyl sulfur highly electrophilic, while also directing the approach of the nucleophile and preventing undesired reactions at other sites.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of TPS-Cl is crucial for its safe handling and effective use in synthesis.

PropertyValueReferences
CAS Number 6553-96-4[1]
Molecular Formula C₁₅H₂₃ClO₂S[1]
Molecular Weight 302.86 g/mol
Appearance White to light beige crystalline solid[3]
Melting Point 92-94 °C
Boiling Point 349.3 °C at 760 mmHg[4]
Solubility Decomposes in water. Soluble in ethanol, chloroform.[1][4]
Storage Store at room temperature in a dry place, protected from moisture.[4][5]
Application in Oligonucleotide Synthesis: The H-Phosphonate Method

TPS-Cl was a historically significant activating agent in the H-phosphonate method of oligonucleotide synthesis.[6] While the phosphoramidite method is now more common, the H-phosphonate approach remains a valid and useful technique, particularly for certain modifications.

The role of TPS-Cl in this process is to activate the nucleoside H-phosphonate monomer, creating a highly reactive mixed anhydride. This intermediate then readily couples with the 5'-hydroxyl group of the growing oligonucleotide chain. The steric hindrance of TPS-Cl is advantageous here, as it minimizes side reactions such as the sulfonylation of the 5'-hydroxyl group.

H_Phosphonate_Coupling cluster_0 Activation Step cluster_1 Coupling Step Monomer Nucleoside H-phosphonate Intermediate Reactive Mixed Anhydride Intermediate Monomer->Intermediate Pyridine TPSCl TPS-Cl TPSCl->Intermediate Coupled Lengthened Oligonucleotide (H-phosphonate diester linkage) Intermediate->Coupled Nucleophilic attack by 5'-OH Chain Growing Oligonucleotide (on solid support) Chain->Coupled

Caption: H-Phosphonate activation and coupling workflow using TPS-Cl.

Protocol 1: Oligonucleotide Synthesis via the H-Phosphonate Method with TPS-Cl Activation

This protocol is a generalized procedure and may require optimization based on the specific nucleosides and solid support used.

Materials:

  • 5'-DMT-protected nucleoside H-phosphonate monomers

  • Controlled-pore glass (CPG) solid support with the initial nucleoside attached

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

  • Anhydrous pyridine

  • Anhydrous acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)

  • Oxidizing solution: 0.1 M Iodine in THF/pyridine/water

  • Capping solution (optional, for unreacted 5'-OH groups)

  • Ammonium hydroxide for cleavage and deprotection

Procedure:

  • Deblocking (Detritylation):

    • Swell the solid support in anhydrous acetonitrile.

    • Treat the support with the deblocking solution to remove the 5'-DMT protecting group.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the released trityl cation.

  • Coupling:

    • Prepare a solution of the desired nucleoside H-phosphonate monomer (e.g., 0.1 M) and TPS-Cl (e.g., 0.2 M) in a 2:1 mixture of anhydrous pyridine and acetonitrile.

    • Pass this solution through the column containing the solid support.

    • Allow the reaction to proceed for 5-10 minutes.

    • Wash the support thoroughly with anhydrous acetonitrile/pyridine and then with acetonitrile.

  • Repeat Cycle:

    • Repeat steps 1 and 2 for each subsequent monomer to be added to the oligonucleotide chain.

  • Final Oxidation:

    • After the final coupling cycle, treat the solid support with the oxidizing solution for 15-30 minutes. This converts all the H-phosphonate diester linkages to stable phosphodiester linkages.

    • Wash the support with acetonitrile.

  • Cleavage and Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • Purify the resulting oligonucleotide, typically by HPLC.

Section 2: The Specialty Intermediate: this compound

While TPS-Cl is a powerful reagent in its own right, it also serves as the direct precursor to this compound. The synthesis is a straightforward nucleophilic substitution.

Sulfonamide_Synthesis TPSCl 2,4,6-Triisopropyl- benzenesulfonyl chloride Sulfonamide 2,4,6-Triisopropyl- benzenesulfonamide TPSCl->Sulfonamide THF, rt Ammonia Aqueous Ammonia (NH₃·H₂O) Ammonia->Sulfonamide

Caption: Synthesis of this compound from TPS-Cl.

Physicochemical Properties
PropertyValueReferences
CAS Number 105536-22-9[7]
Molecular Formula C₁₅H₂₅NO₂S[7]
Molecular Weight 283.43 g/mol [7]
Appearance White solid[8]
Melting Point 113-116 °C[9]
Boiling Point 380.2 °C at 760 mmHg[9]
Storage 2-8 °C, sealed in dry conditions[10]

Protocol 2: Synthesis of this compound

This protocol is adapted from a documented procedure and provides a high-yielding synthesis of the target sulfonamide.[8]

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

  • Tetrahydrofuran (THF)

  • 25% Aqueous ammonia (NH₃·H₂O)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (e.g., 50 mg, 0.165 mmol) in THF (2 mL).

  • Amination:

    • With stirring, add 25% aqueous ammonia (0.127 mL) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent.

  • Isolation:

    • Combine the fractions containing the product and concentrate under reduced pressure to yield this compound as a white solid (expected yield: ~98%).[8]

Applications in Medicinal Chemistry and Drug Development

The sulfonamide functional group is a well-established pharmacophore and a key structural motif in a wide range of therapeutic agents. While specific applications of this compound are not as extensively documented as those of simpler sulfonamides, its sterically hindered nature makes it a unique building block in drug discovery.

Substituted benzenesulfonamides are actively investigated for a variety of therapeutic targets, including:

  • Anticancer agents: As inhibitors of enzymes like carbonic anhydrase, which are overexpressed in some tumors.

  • Antimicrobial agents: The sulfonamide moiety is a classic antibacterial pharmacophore.

  • Kinase inhibitors: The benzenesulfonamide scaffold has been identified in compounds targeting kinases involved in cell signaling pathways.

The triisopropyl substitution pattern of this particular sulfonamide can be leveraged to achieve specific goals in drug design:

  • Modulation of Physicochemical Properties: The bulky, lipophilic isopropyl groups can significantly influence a drug candidate's solubility, membrane permeability, and metabolic stability.

  • Probing Steric Pockets: In structure-activity relationship (SAR) studies, the large steric footprint of the triisopropylphenyl group can be used to probe the size and shape of binding pockets in target proteins.

  • Improving Selectivity: The steric hindrance can enforce specific conformations, potentially leading to higher selectivity for the desired biological target over off-targets.

Researchers can utilize this compound as a starting material to synthesize more complex derivatives by modifying the -SO₂NH₂ group, for instance, through N-alkylation or N-arylation, to build libraries of compounds for screening.

Section 3: Safety and Handling

Both TPS-Cl and its sulfonamide derivative require careful handling in a laboratory setting. TPS-Cl, in particular, is corrosive and moisture-sensitive.

2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl):

  • Hazards: Causes severe skin burns and eye damage.[11] Reacts with water, potentially releasing corrosive hydrogen chloride gas.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11] Work in a well-ventilated fume hood.

  • Handling: Avoid all personal contact, including inhalation. Keep away from moisture.[5] In case of spills, do not use water; absorb with a dry, inert material.[5]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical attention.[11] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and do not induce vomiting.[11]

This compound:

  • Hazards: While specific hazard data is less extensive, it should be handled with the standard precautions for a novel chemical compound.

  • PPE: Wear standard laboratory PPE, including gloves, lab coat, and safety glasses.

  • Handling: Avoid generating dust. Use in a well-ventilated area.

References

Application Notes and Protocols: 2,4,6-Triisopropylbenzenesulfonamide in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the applications of 2,4,6-Triisopropylbenzenesulfonamide and its parent sulfonyl chloride in pharmaceutical chemistry. It explores its utility as a foundational pharmacophore in drug discovery, particularly in the development of anti-diabetic agents, and its role as a sterically hindered protecting group for amines. The guide offers in-depth scientific rationale, step-by-step experimental protocols, and workflow visualizations to empower researchers in leveraging this versatile chemical entity.

Section 1: Introduction to this compound (TPS-NH₂) and the "Trisyl" Moiety

In the landscape of pharmaceutical chemistry, the sulfonamide functional group is a well-established pharmacophore and a versatile synthetic handle. The 2,4,6-triisopropylbenzenesulfonyl group, often abbreviated as "Trisyl" or "TPS", imparts unique properties to molecules due to its significant steric bulk. This steric hindrance, provided by the three isopropyl groups on the benzene ring, profoundly influences the reactivity, selectivity, and stability of the parent molecule.[1]

This compound (TPS-NH₂) is the primary amide derived from the corresponding sulfonyl chloride (TPSCl). While TPSCl is widely recognized as a powerful condensing and sulfonylation agent[2][3], the sulfonamide itself has emerged as a critical component in medicinal chemistry and as a stable, yet removable, protecting group. Its applications are primarily centered on two distinct areas:

  • As a Core Structural Motif (Pharmacophore): The rigid and lipophilic nature of the Trisyl group makes the TPS-sulfonamide scaffold a valuable starting point for designing ligands that target specific protein pockets. Its derivatives have been identified as having potential therapeutic applications, notably in the treatment of diabetes.[4]

  • As a Protecting Group for Amines: The Trisyl group can be installed on a primary or secondary amine to form a highly stable sulfonamide. The steric shielding prevents the nitrogen from undergoing undesired reactions, and its stability allows for chemistry to be performed on other parts of the molecule. Crucially, methods have been developed for its selective removal, which is a prerequisite for any effective protecting group.[5]

This guide will detail the synthesis of TPS-NH₂ and provide comprehensive protocols for its primary applications in a pharmaceutical research context.

Section 2: Synthesis of this compound

The most direct route to this compound is the reaction of its highly reactive precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), with an ammonia source. The sulfonyl chloride is a powerful electrophile, readily attacked by the nucleophilic ammonia.

Protocol 2.1: Synthesis of TPS-NH₂ from TPSCl

This protocol outlines the straightforward amination of TPSCl. The causality for this reaction lies in the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution.

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • Ammonium hydroxide (NH₃·H₂O, 25% solution)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (or Hexanes)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 eq) in THF (approx. 0.1 M concentration).

  • Ammonia Addition: While stirring the solution at room temperature, add an excess of 25% ammonium hydroxide solution (approx. 5-10 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:5 mixture of ethyl acetate:petroleum ether. The product, TPS-NH₂, will have a lower Rf value than the starting TPSCl.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography, eluting with an ethyl acetate/petroleum ether gradient (e.g., starting from 1:10 and increasing polarity) to yield the pure this compound as a white solid.[6]

Data Summary Table 2.1: Synthesis of TPS-NH₂

Parameter Value/Condition Source
Starting Material 2,4,6-Triisopropylbenzenesulfonyl chloride [6]
Reagent Ammonium hydroxide (25%) [6]
Solvent Tetrahydrofuran (THF) [6]
Temperature Room Temperature [6]
Typical Reaction Time 0.5 - 1 hour [6]
Purification Silica Gel Chromatography [6]

| Typical Yield | >95% |[6] |

Section 3: Application as a Pharmacophore in Anti-Diabetic Drug Discovery

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for carboxylic acids and to form key hydrogen bonds with protein targets. A patent application has disclosed that substituted 2,4,6-triisopropylbenzene compounds, including N-substituted sulfonamides, show potential in the preparation of medicines for treating type 2 diabetes.[4] In this context, the Trisyl-sulfonamide core acts as a foundational structure, or pharmacophore, upon which further chemical diversity is built to optimize binding to a therapeutic target, such as fatty acid-binding protein 4 (FABP4).

Workflow 3.1: General Synthesis of Trisyl-Based Drug Candidates

The synthesis of these potential anti-diabetic agents leverages the reactivity of TPSCl to couple with various amine-containing heterocyclic structures, such as substituted benzimidazoles.[4]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product TPSCl 2,4,6-Triisopropyl- benzenesulfonyl chloride (TPSCl) Coupling Sulfonamide Formation TPSCl->Coupling Electrophile Amine Amine-containing Heterocycle (e.g., Benzimidazole) Amine->Coupling Nucleophile (Base, THF, Reflux) API Active Pharmaceutical Ingredient (API) Candidate Coupling->API Purification (Chromatography)

Caption: Synthesis of potential anti-diabetic agents.

Protocol 3.1: Synthesis of an N-Benzimidazolyl-Trisyl-Sulfonamide

This protocol is adapted from the general procedures described in patent literature for the synthesis of potential anti-diabetic compounds.[4]

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (1.0 eq)

  • 2-Methylbenzimidazole (1.0 eq)

  • Triethylamine (TEA) (1.0 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

Procedure:

  • Amine Activation: Dissolve the 2-methylbenzimidazole in dry THF. Add triethylamine and stir the solution at room temperature for 30 minutes. The base deprotonates the benzimidazole nitrogen, increasing its nucleophilicity.

  • TPSCl Addition: In a separate flask, dissolve TPSCl in dry THF. Add this solution dropwise to the activated amine solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight). Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylammonium chloride) has formed, remove it by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (e.g., ethyl acetate/petroleum ether) to yield the final N-substituted sulfonamide product.[4]

Section 4: Application as a Sterically Hindered Protecting Group

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group.[7] The Trisyl (TPS) group is an effective protecting group for primary and secondary amines due to the extreme steric hindrance provided by the isopropyl substituents. This bulkiness renders the sulfonamide nitrogen and its proton sterically inaccessible and chemically inert to a wide range of reaction conditions, including strong bases and nucleophiles.

Workflow 4.1: Amine Protection and Deprotection Cycle

The utility of a protecting group hinges on its efficient installation and selective removal under conditions that do not affect the rest of the molecule.

G Start Molecule with Primary/Secondary Amine (R-NH₂ or R₂NH) Protect Protection Step (TPSCl, Base) Start->Protect Protected Trisyl-Protected Amine (R-NH-TPS or R₂N-TPS) Synth Chemical Transformation (Amine is unreactive) Protected->Synth Modified Molecule after Further Synthesis Steps Deprotect Deprotection Step (TfOH) Modified->Deprotect Final Deprotected Amine (Final Product) Protect->Protected Deprotect->Final Synth->Modified

Caption: Workflow for using Trisyl as an amine protecting group.

Protocol 4.1: Protection of an Amine with TPSCl

Procedure:

  • Dissolve the amine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TPSCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up by diluting with the solvent, washing with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the N-Trisyl protected amine.

Protocol 4.2: Deprotection of a Trisyl-Sulfonamide

While Trisyl-sulfonamides are very stable, they can be cleaved under specific acidic conditions. A study by Orentas and colleagues demonstrated the use of trifluoromethanesulfonic acid (TfOH) for this purpose.[5] The choice of conditions is critical, as electron-rich substrates may undergo sulfonyl group migration rather than cleavage.

Materials:

  • N-Trisyl protected amine

  • Trifluoromethanesulfonic acid (TfOH)

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the N-Trisyl protected amine in the chosen solvent.

  • Add a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) (e.g., 1.1 - 2.0 eq).

  • Stir the reaction at a moderate temperature (e.g., 40-60 °C), monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the crude product via chromatography to obtain the deprotected amine.[5]

Data Summary Table 4.1: Selectivity of Sulfonamide Deprotection

Sulfonyl Group Deprotection Conditions Outcome Rationale for Selectivity Source
p-Toluenesulfonyl (Ts) Stoichiometric TfOH Cleavage Standard electronic properties [5]
2-Nitrobenzenesulfonyl (Nosyl) Stoichiometric TfOH Cleavage Electron-withdrawing group activates for cleavage [5]
2,4,6-Triisopropylbenzenesulfonyl (Trisyl) Stoichiometric TfOH Cleavage Steric hindrance does not prevent acidolysis [5]

| Methanesulfonyl (Ms) | Stoichiometric TfOH | Slower Cleavage | Alkyl vs. Aryl sulfonyl group affects reactivity |[5] |

Section 5: Safety and Handling

This compound and its precursor, TPSCl, require careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. TPSCl is moisture-sensitive and corrosive; prevent contact with skin, eyes, and mucous membranes. It reacts with water and can liberate toxic gas.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Notes & Protocols: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) as a Coupling Reagent in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phosphotriester Method

In the landscape of chemical oligonucleotide synthesis, the phosphoramidite method has become the dominant strategy due to its speed and efficiency. However, the foundational phosphotriester approach, pioneered by scientists like H. G. Khorana, remains a cornerstone of nucleic acid chemistry and offers distinct advantages in specific contexts.[] Central to the success of the phosphotriester method is the choice of an effective coupling (or condensing) agent to facilitate the formation of the crucial internucleotide phosphodiester bond.

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) emerged as a superior coupling agent for this purpose. Its unique structural properties, particularly the steric bulk provided by three isopropyl groups, offered a solution to a critical challenge in the phosphotriester method: achieving high selectivity and minimizing side reactions.[2] This application note provides a detailed examination of TPS-Cl's mechanism of action, field-proven protocols for its use, and an expert perspective on its advantages and limitations.

Expertise & Experience: The Causality Behind Experimental Choices

The Challenge: Activating Phosphate for Nucleophilic Attack

The core chemical challenge in forming a phosphodiester linkage is that the phosphodiester component is a relatively poor electrophile, and the 5'-hydroxyl group of the incoming nucleoside is a modest nucleophile. Therefore, a "coupling agent" is required to convert the phosphodiester into a highly reactive intermediate, priming it for attack by the 5'-hydroxyl.

Arenesulfonyl chlorides, like TPS-Cl, excel in this role. They react with the nucleoside 3'-phosphodiester to form a highly reactive mixed phosphoric-sulfonic anhydride. This intermediate is far more electrophilic at the phosphorus center than the starting phosphodiester.

The TPS-Cl Advantage: Steric Hindrance as a Tool for Selectivity

Early phosphotriester methods employed less sterically hindered arenesulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl) or benzenesulfonyl chloride (BS-Cl). While effective at activating the phosphate group, these reagents could also react with the free 5'-hydroxyl of the incoming nucleoside, forming a sulfonate ester. This side reaction, known as 5'-O-sulfonylation, renders the nucleoside incapable of coupling and terminates chain growth, thereby reducing the yield of the desired full-length oligonucleotide.

The innovation of using 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) lies in its steric bulk. The three isopropyl groups ortho and para to the sulfonyl chloride group create significant steric hindrance around the sulfur atom.[3] This has two beneficial effects:

  • It promotes the desired reaction: The reaction with the less-hindered phosphodiester group proceeds efficiently.

  • It suppresses the undesired side reaction: The bulky nature of TPS-Cl significantly slows down the rate of reaction with the sterically accessible but less nucleophilic 5'-hydroxyl group.[3]

This enhanced selectivity is a prime example of how rational reagent design, based on fundamental principles of physical organic chemistry, leads to improved outcomes in complex multi-step syntheses. The result is a cleaner reaction and a higher yield of the target oligonucleotide.

The Role of a Nucleophilic Catalyst: N-Methylimidazole (NMI)

While the mixed phosphoric-sulfonic anhydride is reactive, its direct reaction with the 5'-hydroxyl group can be slow. The efficiency of the coupling step is dramatically improved by the addition of a nucleophilic catalyst, most commonly N-methylimidazole (NMI).[4]

NMI attacks the highly electrophilic phosphorus atom of the mixed anhydride, displacing the triisopropylbenzenesulfonate anion (a good leaving group) to form a phosphoroimidazolium intermediate. This new intermediate is even more reactive than the mixed anhydride and is rapidly attacked by the 5'-hydroxyl group of the second nucleoside to form the desired phosphotriester linkage.

Mechanism of Action: TPS-Cl and NMI in Phosphotriester Coupling

The coupling process can be visualized as a two-stage activation sequence:

  • Formation of the Mixed Anhydride: The phosphodiester component (the growing oligonucleotide chain with a free 3'-phosphate) reacts with TPS-Cl.

  • Catalyst-Mediated Coupling: N-methylimidazole catalyzes the reaction of the mixed anhydride with the 5'-hydroxyl of the incoming nucleoside.

G Mechanism of TPS-Cl/NMI Mediated Phosphotriester Coupling cluster_step1 Step 1: Activation with TPS-Cl cluster_step2 Step 2: NMI-Catalyzed Coupling PD Nucleoside 3'-Phosphodiester (R-O-P(O)(O⁻)-O-R') Anhydride Mixed Phosphoric-Sulfonic Anhydride (Highly Reactive Intermediate) PD->Anhydride + TPS-Cl - Pyridine TPSCl 2,4,6-Triisopropyl- benzenesulfonyl Chloride (TPS-Cl) TPSCl->Anhydride PyHCl Pyridinium Chloride Anhydride2 Mixed Phosphoric-Sulfonic Anhydride Anhydride->Anhydride2 NMI N-Methylimidazole (NMI) (Catalyst) Phosphoimidazolium Phosphoroimidazolium Intermediate (Hyper-reactive) NMI->Phosphoimidazolium Anhydride2->Phosphoimidazolium + NMI - TPS-anion Nuc5OH Incoming Nucleoside (with free 5'-OH) Product Protected Dinucleoside Phosphotriester Nuc5OH->Product Phosphoimidazolium->Product + Nucleoside 5'-OH - NMI

Caption: TPS-Cl activates the phosphate, and NMI catalyzes the coupling.

Trustworthiness: A Self-Validating System

The phosphotriester method, when executed with high-quality reagents like TPS-Cl, constitutes a self-validating system. The success of each coupling cycle can be monitored, and the purity of the final product provides definitive proof of the reaction's fidelity. The high yields achieved with TPS-Cl are a direct consequence of the reagent's designed selectivity, which minimizes failure sequences that would otherwise complicate purification and compromise the final product's integrity.

Data Presentation: The Critical Impact of Coupling Efficiency

While specific head-to-head percentage comparisons of arenesulfonyl chlorides are sparse in the literature, the qualitative consensus is that sterically hindered reagents like TPS-Cl provide superior yields to their non-hindered counterparts.[3][4] The paramount importance of maximizing the yield at each step (coupling efficiency) cannot be overstated. A small decrease in efficiency has a dramatic cumulative effect on the final yield of the full-length oligonucleotide.

The theoretical maximum yield can be calculated using the formula:

Yield = (Coupling Efficiency)(n-1)

where n is the number of nucleotides in the final product.

Coupling Efficiency per StepTheoretical Yield of a 10-merTheoretical Yield of a 20-merTheoretical Yield of a 50-mer
99.5%95.6%91.4%78.2%
99.0%91.4%83.5%61.0%
98.0%83.4%69.5%36.4%
95.0%63.0%39.7%7.7%

This table clearly demonstrates that maintaining a coupling efficiency above 99% is crucial for synthesizing oligonucleotides of useful length, underscoring the need for highly efficient and selective reagents like TPS-Cl.

Experimental Protocols

The following protocol for the synthesis of a protected trinucleotide is adapted from the well-established solution-phase phosphotriester methodology. It is intended as a representative example. All operations should be carried out under anhydrous conditions. Pyridine should be freshly distilled from calcium hydride.

Materials
  • 5'-O-Protected Nucleoside (Component 1 )

  • 3',5'-Hydroxyl-Free Nucleoside (Component 2 )

  • Nucleoside 3'-phosphodiester (Component 3 , e.g., from a previous coupling)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)

  • N-Methylimidazole (NMI)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Protocol: Synthesis of a Dinucleoside Phosphotriester

This procedure describes the coupling of a 5'-protected nucleoside-3'-phosphodiester to a 3'-protected nucleoside.

  • Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), co-evaporate the 5'-protected nucleoside-3'-phosphodiester (1.0 equivalent) and the 3'-protected nucleoside (1.2 equivalents) with anhydrous pyridine (3 x 5 mL) to remove residual moisture.

  • Dissolution: Dissolve the dried nucleoside components in anhydrous pyridine (approx. 5 mL per mmol of phosphodiester).

  • Activation: To the stirred solution, add TPS-Cl (2.5 equivalents). The solution may become warm. Allow the activation to proceed at room temperature for 30-60 minutes. Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the phosphodiester starting material.

  • Catalysis and Coupling: Add N-methylimidazole (3.5 equivalents) to the reaction mixture. Stir at room temperature. The coupling reaction is typically complete within 1-2 hours. Monitor the formation of the product by TLC.

  • Quench and Work-up: Cool the reaction mixture in an ice bath and add a small amount of water (e.g., 1 mL) to quench any remaining activated species. After 30 minutes, partition the mixture between dichloromethane and saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the fully protected dinucleoside phosphotriester.

G Workflow for Phosphotriester Coupling using TPS-Cl Start Start: 5'-Protected Nucleoside-3'-Phosphodiester + 3'-Protected Nucleoside Dry Co-evaporate with Anhydrous Pyridine Start->Dry Dissolve Dissolve in Anhydrous Pyridine Dry->Dissolve Activate Add TPS-Cl (2.5 eq) Activate for 30-60 min Dissolve->Activate Couple Add NMI (3.5 eq) Couple for 1-2 hours Activate->Couple Quench Quench with Water Couple->Quench Workup DCM / NaHCO₃ Work-up & Extraction Quench->Workup Purify Silica Gel Chromatography Workup->Purify Product End: Purified Protected Dinucleotide Purify->Product

Caption: Experimental workflow for a single coupling cycle.

References

Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids Using Trisyl Azide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral α-Amino Acids and the Advent of Electrophilic Azidation

Non-proteinogenic α-amino acids are indispensable building blocks in modern drug discovery and development. Their incorporation into peptides and other pharmaceuticals can confer enhanced metabolic stability, conformational rigidity, and novel biological activity. The stereoselective synthesis of these chiral molecules is therefore a paramount challenge in medicinal and organic chemistry. Among the myriad of synthetic strategies, the electrophilic azidation of chiral enolates stands out as a robust and highly stereocontrolled method for the introduction of a nitrogen moiety at the α-carbon.

This guide provides an in-depth exploration of the use of 2,4,6-triisopropylbenzenesulfonyl azide, commonly known as trisyl azide, as a premier reagent for the asymmetric synthesis of α-amino acids. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical safety considerations required for handling this energetic reagent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

Core Principles: The Evans Asymmetric Azidation

The cornerstone of this methodology is the highly diastereoselective reaction of a chiral enolate with trisyl azide. The seminal work by Evans and coworkers demonstrated that N-acylated chiral oxazolidinone auxiliaries can effectively direct the stereochemical outcome of the azidation reaction.[1] The bulky triisopropylphenyl group of trisyl azide serves to efficiently transfer the azide group to the enolate.

The overall synthetic strategy can be dissected into three key stages:

  • Formation of a Chiral N-Acyl Imide: A carboxylic acid is coupled to a chiral oxazolidinone auxiliary, creating a substrate primed for stereoselective enolization.

  • Diastereoselective Azidation: The N-acyl imide is deprotonated with a suitable base to form a chiral enolate, which then undergoes an electrophilic azidation with trisyl azide. The stereochemistry of the newly formed stereocenter is dictated by the chiral auxiliary.

  • Conversion to the α-Amino Acid: The azide group is reduced to a primary amine, and the chiral auxiliary is cleaved to yield the desired α-amino acid.

This approach offers a significant advantage over traditional methods that involve nucleophilic substitution of an α-halo acid with an azide anion, as it avoids the often problematic halogenation step and provides a more direct and highly stereocontrolled route to the α-azido intermediate.[2]

Mechanistic Insights: A Step-by-Step Look at the Azidation Reaction

The success of the Evans asymmetric azidation hinges on the predictable formation of a specific enolate geometry, which in turn is dictated by the chiral auxiliary and the choice of base. The generally accepted mechanism is as follows:

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, typically a lithium or sodium amide base such as lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C). This selectively removes the α-proton to generate a Z-enolate. The chelation of the metal cation between the carbonyl oxygen and the oxygen of the oxazolidinone ring locks the conformation of the enolate.

  • Stereoselective Electrophilic Attack: The chiral auxiliary, most commonly derived from valine or phenylalanine, possesses a bulky substituent that effectively shields one face of the enolate. Trisyl azide, the electrophilic azide source, then approaches from the less sterically hindered face, leading to the highly diastereoselective formation of the α-azido product.

The following diagram illustrates the proposed transition state for the azidation of a Z-enolate derived from an N-acyl oxazolidinone:

G cluster_0 Transition State for Asymmetric Azidation enolate Chiral Z-Enolate product α-Azido Imide enolate->product Electrophilic Attack trisyl_azide Trisyl Azide (TrisN₃) trisyl_azide->enolate base Base (e.g., LHMDS) nacyl N-Acyl Oxazolidinone base->nacyl nacyl->enolate Deprotonation

Caption: Proposed transition state for the asymmetric azidation.

Safety First: Handling Trisyl Azide and Other Azides

Trisyl azide, like other organic and inorganic azides, is an energetic compound and must be handled with extreme caution. Adherence to strict safety protocols is non-negotiable.

Key Hazards:

  • Explosive Potential: Organic azides can be sensitive to shock, friction, heat, and static discharge.[3] The explosive power of an azide is related to the ratio of carbon atoms to nitrogen atoms; a higher nitrogen content generally indicates greater instability.

  • Toxicity: Azides are toxic if inhaled, ingested, or absorbed through the skin.

  • Formation of Hydrazoic Acid: Contact with strong acids can liberate highly toxic and explosive hydrazoic acid (HN₃) gas.

  • Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury) can form highly sensitive and explosive heavy metal azides.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations involving trisyl azide should be performed in a certified chemical fume hood.

  • Avoid Metal Spatulas: Use plastic or Teflon spatulas to handle solid trisyl azide to prevent the formation of metal azides.[3]

  • Temperature Control: Avoid heating trisyl azide unless it is in solution and part of a well-controlled reaction.

  • Quenching and Disposal: Unused trisyl azide and reaction mixtures containing residual azide should be quenched carefully. A common method is the slow addition of a reducing agent like sodium nitrite or a phosphine. All azide-containing waste must be disposed of as hazardous waste according to institutional guidelines.[3]

  • Storage: Store trisyl azide in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for the asymmetric synthesis of an α-amino acid using trisyl azide. These are representative procedures and may require optimization for different substrates.

Protocol 1: N-Acylation of a Chiral Oxazolidinone

This protocol describes the coupling of a carboxylic acid to the Evans chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.

Protocol 2: Asymmetric α-Azidation

This protocol details the diastereoselective azidation of the N-acyl oxazolidinone prepared in Protocol 1.

Materials:

  • N-acyl oxazolidinone (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (1 M in THF)

  • 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve trisyl azide (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the trisyl azide solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-azido N-acyl oxazolidinone. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Reduction of the α-Azide and Cleavage of the Chiral Auxiliary

This protocol describes the conversion of the α-azido product to the corresponding α-amino acid. Two common methods are presented: catalytic hydrogenation and Staudinger reduction.

Method A: Catalytic Hydrogenation

Materials:

  • α-Azido N-acyl oxazolidinone (from Protocol 2)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • To a hydrogenation flask, add the α-azido N-acyl oxazolidinone (1.0 eq) and a suitable solvent (MeOH or EtOAc).

  • Carefully add Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator) with vigorous stirring until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo.

  • To cleave the auxiliary, dissolve the resulting amine in a mixture of THF and water.

  • Cool the solution to 0 °C and add LiOH and H₂O₂. Stir until the cleavage is complete.

  • Quench the excess peroxide with Na₂SO₃.

  • Isolate and purify the amino acid using standard procedures, which may include ion-exchange chromatography.

Method B: Staudinger Reduction followed by Hydrolysis

Materials:

  • α-Azido N-acyl oxazolidinone (from Protocol 2)

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Water

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the α-azido N-acyl oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Nitrogen gas evolution should be observed.[4][5][6]

  • Stir the reaction mixture at room temperature until the azide is consumed (monitored by TLC or IR spectroscopy).

  • Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the amine. Stir for several hours or overnight.

  • Remove the THF in vacuo.

  • To cleave the auxiliary, dissolve the residue in a mixture of THF and water.

  • Cool the solution to 0 °C and add LiOH. Stir until the cleavage is complete.

  • Work up the reaction mixture to separate the amino acid from triphenylphosphine oxide and the chiral auxiliary. This typically involves extraction and may be followed by ion-exchange chromatography for purification.

Data Presentation: Expected Yields and Diastereoselectivities

The Evans asymmetric azidation using trisyl azide typically proceeds with high yields and excellent diastereoselectivities. The following table summarizes representative data from the literature for the synthesis of various α-amino acids.

N-Acyl Group (R)Diastereomeric Ratio (d.r.)Yield of Azidation Step
Propionyl>99:190%
Isovaleryl>99:185%
Phenylacetyl>99:188%

Data is illustrative and may vary based on specific reaction conditions and substrates.

Workflow Visualization

The following diagram provides a high-level overview of the entire synthetic workflow.

G start Carboxylic Acid + Chiral Auxiliary acylation Protocol 1: N-Acylation start->acylation azidation Protocol 2: Asymmetric α-Azidation with Trisyl Azide acylation->azidation reduction_cleavage Protocol 3: Reduction of Azide & Auxiliary Cleavage azidation->reduction_cleavage product Enantiopure α-Amino Acid reduction_cleavage->product

Caption: Overall workflow for the asymmetric synthesis of α-amino acids.

Conclusion and Future Outlook

The use of trisyl azide in the asymmetric synthesis of α-amino acids, particularly through the Evans methodology, remains a highly reliable and powerful tool for accessing enantiopure non-proteinogenic amino acids. The high diastereoselectivities, generally good yields, and the predictability of the stereochemical outcome make it an attractive method for both academic research and industrial applications in drug development.

Future advancements in this area may focus on the development of catalytic asymmetric versions of this reaction to reduce the reliance on stoichiometric chiral auxiliaries. Furthermore, the exploration of new electrophilic azide transfer reagents with enhanced safety profiles and reactivity is an ongoing area of research. Despite these potential future developments, the protocols and principles outlined in this guide provide a solid foundation for any researcher looking to employ this elegant and effective synthetic strategy.

References

Application Notes & Protocols: The Role of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) in Internucleotide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a pivotal condensing agent in the phosphotriester method of oligonucleotide synthesis. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, explores the catalytic mechanism, and offers detailed, field-tested protocols for both solution-phase and solid-phase applications. By grounding experimental design in mechanistic understanding, this guide aims to empower researchers to optimize synthesis, troubleshoot common issues, and adapt these powerful techniques for the development of novel nucleic acid-based therapeutics and research tools.

Introduction: A Cornerstone of Oligonucleotide Chemistry

The chemical synthesis of oligonucleotides, a foundational technology in modern molecular biology and drug development, has evolved through several key methodologies. The phosphotriester approach, pioneered by Nobel laureate H. G. Khorana, represented a significant leap forward from the earlier phosphodiester method by protecting the internucleotide phosphate linkage as a more manageable triester.[1] This innovation prevented unwanted side reactions and allowed for synthesis in organic solvents, improving yields and simplifying purification.

At the heart of the phosphotriester method is the "condensing agent," a reagent tasked with activating a phosphodiester component for subsequent reaction with the hydroxyl group of another nucleoside. Among the various reagents developed for this purpose, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) emerged as a superior choice.[2] Its bulky triisopropylphenyl group provides significant steric hindrance, which imparts a high degree of selectivity, minimizing undesirable side reactions such as the sulfonation of the nucleoside's 5'-hydroxyl group.[3] This guide will detail the mechanism, application, and optimization of TPSCl in forming the critical internucleotide bond.

Mechanism of Action: The TPSCl-Mediated Coupling Pathway

The formation of a phosphotriester linkage using TPSCl is not a direct displacement but a multi-step process involving the formation of highly reactive intermediates. The process is significantly accelerated by the use of a nucleophilic catalyst, most commonly N-methylimidazole (NMI).[4]

The reaction proceeds via the following key steps:

  • Activation of the Phosphodiester: The 5'-protected nucleoside 3'-phosphodiester (Component 1 ) reacts with TPSCl (2 ). The highly electrophilic sulfur atom of TPSCl is attacked by an oxygen atom of the phosphate group.

  • Formation of a Mixed Anhydride: This initial reaction eliminates a chloride ion and forms a highly reactive mixed phosphoric-sulfonic anhydride intermediate (3 ). This intermediate is the key activated species in the coupling reaction.[1]

  • Catalytic Intervention by N-Methylimidazole: N-methylimidazole (NMI, 4 ) acts as a potent nucleophilic catalyst. It attacks the phosphorus center of the mixed anhydride, displacing the bulky and stable 2,4,6-triisopropylbenzenesulfonate anion.

  • Formation of the Phosphoroimidazolium Intermediate: This attack generates an even more reactive phosphoroimidazolium intermediate (5 ). The formation of this species has been observed and characterized by ³¹P-NMR spectroscopy, providing strong evidence for this mechanistic pathway.[1]

  • Nucleophilic Attack and Bond Formation: The free 5'-hydroxyl group of the second nucleoside (Component 6 ) attacks the activated phosphorus atom of the phosphoroimidazolium intermediate.

  • Product Formation: This final step displaces N-methylimidazole and forms the desired, fully protected dinucleoside phosphotriester (7 ).

This catalytic cycle highlights the synergistic relationship between TPSCl and NMI, where TPSCl creates the initial activated species and NMI further enhances its reactivity to drive the coupling reaction to completion efficiently.

Figure 1: Catalytic Mechanism of Internucleotide Bond Formation.

Key Experimental Parameters & Optimization

The success of TPSCl-mediated coupling hinges on the careful control of several experimental variables. Understanding the causality behind these parameters is crucial for maximizing yield and purity.

ParameterRecommended ConditionRationale & Scientific Justification
Solvent Anhydrous PyridinePyridine serves a dual role. It is an excellent solvent for protected nucleosides and nucleotides and also acts as a base to neutralize the HCl and sulfonic acid generated during the reaction. Strict anhydrous conditions are mandatory to prevent hydrolysis of TPSCl and the activated intermediates.
Reagent Stoichiometry TPSCl: 1.5-3.0 eq. 5'-OH Component: 1.0-1.5 eq. Catalyst (NMI): 3-5 eq.A molar excess of the condensing agent (TPSCl) and the phosphodiester component ensures the reaction is driven towards completion. A significant excess of the nucleophilic catalyst (NMI) is required to accelerate the rate-limiting coupling step.
Temperature Room Temperature (20-25 °C)The reaction is typically carried out at room temperature. Lower temperatures can slow the reaction rate, while elevated temperatures may increase the prevalence of side reactions, such as sulfonation.
Reaction Time 1-4 hoursReaction progress should be monitored by Thin-Layer Chromatography (TLC) or HPLC. Typical reaction times are short, often reaching completion within a few hours due to the high reactivity of the catalyzed intermediates.
Workup Aqueous Quench (e.g., ice-cold NaHCO₃ solution)Adding the reaction mixture to a cold aqueous bicarbonate solution serves to quench any unreacted TPSCl and neutralize acidic byproducts, preventing degradation of the acid-labile 5'-protecting groups (like DMT).

Protocols: From Solution to Solid-Phase

Protocol 1: Solution-Phase Synthesis of a Protected Dinucleotide (d-TpT)

This protocol details the synthesis of a fully protected dithymidine phosphotriester, a fundamental building block for further chain elongation.

Materials:

  • 5'-O-Dimethoxytritylthymidine (DMT-T): 1.0 mmol

  • 3'-O-Acetylthymidine-5'-(4-chlorophenyl)phosphate (pT(Ac)): 1.1 mmol, co-evaporated with anhydrous pyridine.

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): 3.0 mmol

  • N-methylimidazole (NMI): 5.0 mmol

  • Anhydrous Pyridine: 10 mL

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the pyridinium salt of pT(Ac) (1.1 mmol) and DMT-T (1.0 mmol) in anhydrous pyridine (5 mL).

  • Initiation of Activation: In a separate flask, dissolve TPSCl (3.0 mmol) in anhydrous pyridine (5 mL). Add this solution dropwise to the nucleoside mixture over 5 minutes with vigorous stirring.

  • Catalyst Addition: Immediately following the TPSCl addition, add N-methylimidazole (5.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the formation of the product by TLC (e.g., using a 5-10% methanol in DCM mobile phase). The reaction is typically complete within 2-3 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 10 mL of ice-cold saturated NaHCO₃ solution to quench the reaction. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a foam.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol (0-5%) in dichloromethane to yield the pure, fully protected dinucleotide.

Protocol 2: Solid-Phase Phosphotriester Synthesis Cycle

While phosphoramidite chemistry now dominates solid-phase synthesis, the phosphotriester method using TPSCl is historically significant and effective.[5] This protocol outlines a single coupling cycle on a solid support.

Support: 3'-Succinyl-linked Nucleoside on Controlled Pore Glass (CPG) or Polyamide support.

Step-by-Step Cycle:

  • De-blocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane.

    • Procedure: Wash the support-bound nucleoside with the TCA solution for 1-2 minutes to remove the 5'-DMT protecting group. Wash thoroughly with anhydrous acetonitrile and then anhydrous pyridine.

  • Coupling:

    • Reagents: 5'-Protected Nucleoside-3'-phosphodiester (e.g., 10 eq.), TPSCl (30 eq.), N-methylimidazole (50 eq.) in anhydrous pyridine.

    • Procedure: Prepare the coupling solution and pump it through the synthesis column containing the de-blocked support. Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the support extensively with anhydrous pyridine, followed by anhydrous acetonitrile to remove all unreacted reagents and soluble byproducts.

  • Capping (Optional but Recommended):

    • Reagents: Acetic Anhydride/Lutidine/THF (Cap A) and N-Methylimidazole/THF (Cap B).

    • Procedure: Treat the support with the capping mixture for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences in subsequent cycles.

  • Cycle Repetition: The support is now ready for the next cycle, starting again with the de-blocking step.

Figure 2: Solid-Phase Phosphotriester Synthesis Workflow.

Troubleshooting & Mitigation of Side Reactions

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for consistent success.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Wet reagents/solvents (especially pyridine). 2. Insufficient excess of TPSCl or catalyst. 3. Degradation of TPSCl or phosphodiester component.1. Use freshly distilled, anhydrous solvents. Store TPSCl and nucleoside components under inert gas and away from moisture. 2. Increase the equivalents of the condensing agent and NMI. 3. Use fresh, high-purity reagents.
Formation of (n-1) Deletion Sequences Incomplete coupling followed by failure to cap the unreacted 5'-OH group.Ensure coupling times are sufficient (monitor by TLC in solution phase). Always include a capping step in solid-phase synthesis protocols to permanently block failure sequences.
Sulfonation of 5'-OH Group A known side reaction where TPSCl reacts directly with the 5'-hydroxyl group, rendering it incapable of coupling. This is more prevalent with less sterically hindered sulfonyl chlorides.Use a sufficient excess of the phosphodiester component to outcompete the 5'-OH for the activated intermediate. The steric bulk of TPSCl already minimizes this, but it can occur if reaction conditions are not optimal.
Modification of Nucleobases The highly reactive intermediates can potentially react with exocyclic amines on nucleobases if they are not adequately protected.Ensure that standard base-labile protecting groups (e.g., benzoyl for A and C, isobutyryl for G) are intact on the nucleoside components before starting the synthesis.
Depurination (Primarily in solid-phase) Premature removal of the purine base (A or G) from the sugar backbone due to repeated exposure to the acid used for de-blocking.Minimize the duration of the acid de-blocking step. Use a milder acid like 3% Dichloroacetic Acid (DCA) instead of TCA for sensitive sequences.[6]

A critical side reaction to consider is the sulfonation of the nucleosidic component . It has been observed that the extent of this side reaction is highly dependent on the nature of the phosphate protecting group. When using nucleoside alkyl phosphodiesters, the degree of sulfonation on the 5'-OH can be significant. However, this side reaction is practically eliminated when using aryl phosphodiesters (such as the 4-chlorophenyl group used in Protocol 1).[1][7] This is a key reason for the prevalence of aryl protecting groups in the phosphotriester strategy.

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride remains a powerful and highly effective condensing agent for the formation of internucleotide bonds via the phosphotriester method. Its steric bulk provides excellent selectivity, and when paired with a nucleophilic catalyst like N-methylimidazole, it facilitates rapid and high-yielding coupling reactions. While modern synthesis is dominated by phosphoramidite chemistry, a deep understanding of the TPSCl-mediated phosphotriester approach is invaluable. The principles of activation, catalysis, and side-reaction mitigation discussed herein are fundamental to oligonucleotide chemistry and provide a robust knowledge base for researchers developing next-generation nucleic acid technologies.

References

Application Notes and Protocols for 2,4,6-Triisopropylbenzenesulfonamide Derivatives in Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Therapeutic Avenue in Metabolic Disease

Diabetes mellitus, a global health crisis, is characterized by hyperglycemia stemming from defects in insulin secretion, insulin action, or both. The scientific community is in a continuous quest for novel therapeutic agents that can address the multifaceted nature of this disease. Within this landscape, 2,4,6-triisopropylbenzenesulfonamide derivatives have emerged as a promising class of small molecules. Initial research indicates their potential to modulate key pathways in glucose and lipid metabolism, offering a new strategic approach for the development of antidiabetic drugs.

These compounds, synthesized from 2,4,6-triisopropylbenzenesulfonyl chloride, have demonstrated significant hypoglycemic and lipid-lowering effects in preclinical models of type 2 diabetes. Their mechanism of action is multifaceted, with a primary identified target being the Fatty Acid-Binding Protein 4 (FABP4). This protein is a critical regulator at the intersection of metabolic and inflammatory pathways, making it a highly relevant target for therapeutic intervention in diabetes and related metabolic disorders.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in diabetes research. It details their mechanism of action, provides step-by-step protocols for their evaluation, and presents a framework for data analysis and interpretation.

Mechanism of Action: Targeting FABP4-Mediated Metabolic Dysregulation

The primary molecular target of this compound derivatives in the context of diabetes is the Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][3] FABP4 is an intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a pivotal role in fatty acid trafficking, lipolysis, and the integration of metabolic and inflammatory signaling.[1][2]

In a healthy metabolic state, FABP4 is involved in the regulated storage and release of fatty acids. However, in conditions of obesity and insulin resistance, circulating levels of FABP4 are often elevated, contributing to the pathogenesis of type 2 diabetes.[1][2] The inhibitory action of this compound derivatives on FABP4 disrupts its pathological functions through several interconnected mechanisms:

  • Inhibition of Lipolysis: FABP4 interacts with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids and glycerol. By inhibiting FABP4, these derivatives reduce excessive lipolysis in adipocytes, thereby lowering the circulating levels of free fatty acids that contribute to insulin resistance in peripheral tissues like muscle and liver.[1][4]

  • Modulation of Inflammatory Pathways: In macrophages, FABP4 is implicated in pro-inflammatory responses. Inhibition of FABP4 can attenuate the production of inflammatory cytokines, a key factor in the chronic low-grade inflammation associated with obesity and type 2 diabetes.[3][5]

  • Improvement of Insulin Sensitivity: By reducing lipotoxicity and inflammation, the inhibition of FABP4 by this compound derivatives is expected to improve systemic insulin sensitivity. This is a crucial aspect of their therapeutic potential in treating type 2 diabetes.[1][6]

The proposed signaling pathway for the action of these derivatives is illustrated in the diagram below.

FABP4_Inhibition_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_peripheral_tissues Peripheral Tissues (Muscle, Liver) TIPS_BSA 2,4,6-Triisopropyl- benzenesulfonamide Derivative FABP4 FABP4 TIPS_BSA->FABP4 Inhibits HSL Hormone-Sensitive Lipase (HSL) FABP4->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids & Glycerol Triglycerides->FFA_Glycerol Release Lipolysis Lipolysis Circ_FFA Decreased Circulating Free Fatty Acids FFA_Glycerol->Circ_FFA Reduced Release Insulin_Sensitivity Improved Insulin Sensitivity Circ_FFA->Insulin_Sensitivity Leads to Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Promotes

Caption: FABP4 Inhibition Pathway in Adipocytes.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound derivatives.

In Vitro Protocol: FABP4 Inhibitor Screening using a Fluorescence Displacement Assay

This protocol describes a high-throughput screening assay to identify and characterize inhibitors of FABP4 based on the displacement of a fluorescent probe. This method allows for the determination of the inhibitory potency (e.g., IC50) of test compounds.

Principle: A fluorescent probe with an affinity for the fatty acid-binding pocket of FABP4 will exhibit a change in its fluorescent properties upon binding. A competing ligand, such as a this compound derivative, will displace the probe, resulting in a measurable change in fluorescence.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., BMS-309403)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant FABP4 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Prepare a stock solution of the fluorescent probe (e.g., ANS) in assay buffer. The final concentration should be optimized to give a robust signal-to-noise ratio.

    • Prepare serial dilutions of the test compounds and the positive control (BMS-309403) in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • FABP4 protein solution

      • Test compound or control solution

    • Mix gently and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-protein interaction.

  • Fluorescence Measurement:

    • Add the fluorescent probe solution to all wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (for ANS, typically ~350 nm excitation and ~480 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells without FABP4) from all readings.

    • Normalize the data to the control wells (vehicle control as 100% activity and a saturating concentration of the positive control as 0% activity).

    • Plot the normalized fluorescence against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FABP4_Assay_Workflow Start Start Prep Prepare Reagents: - FABP4 Protein - Fluorescent Probe - Test Compounds Start->Prep Plate Plate Setup: Add Buffer, FABP4, and Compounds to 96-well plate Prep->Plate Incubate1 Incubate (10-15 min) Plate->Incubate1 AddProbe Add Fluorescent Probe Incubate1->AddProbe Incubate2 Incubate (15-30 min) AddProbe->Incubate2 Read Measure Fluorescence Incubate2->Read Analyze Data Analysis: - Background Subtraction - Normalization - IC50 Calculation Read->Analyze End End Analyze->End

Caption: FABP4 Fluorescence Displacement Assay Workflow.

In Vitro Protocol: Lipolysis Assay in 3T3-L1 Adipocytes

This protocol measures the effect of this compound derivatives on lipolysis in differentiated 3T3-L1 adipocytes by quantifying the amount of glycerol released into the culture medium.

Principle: Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids. The amount of glycerol released is a direct measure of lipolytic activity. This assay assesses the ability of the test compounds to inhibit isoproterenol-stimulated lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 24- or 48-well plates)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% BSA and 2.5 mM glucose

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., BMS-309403)

  • Glycerol Assay Reagent (commercial kits available)

  • Glycerol standards

  • Spectrophotometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Maintain the differentiated adipocytes for 8-12 days post-differentiation induction.

  • Lipolysis Assay:

    • Wash the differentiated 3T3-L1 adipocytes twice with warm KRBH buffer.

    • Pre-incubate the cells with KRBH buffer containing various concentrations of the test compounds or controls for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

    • Stimulate lipolysis by adding isoproterenol (final concentration ~10 µM) to the appropriate wells. For basal lipolysis, add vehicle only.

    • Incubate for 1-2 hours at 37°C.

  • Glycerol Measurement:

    • Carefully collect the culture medium from each well.

    • Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

    • Prepare a standard curve using the provided glycerol standards.

  • Data Analysis:

    • Calculate the glycerol concentration in each sample using the standard curve.

    • Normalize the data to the protein content of each well (optional but recommended for increased accuracy).

    • Express the results as a percentage of the isoproterenol-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol describes the procedure for an oral glucose tolerance test (OGTT) in a genetically diabetic mouse model (e.g., db/db mice) to evaluate the in vivo efficacy of this compound derivatives on glucose homeostasis.

Principle: An OGTT measures the body's ability to clear a glucose load from the bloodstream. An improvement in glucose tolerance after treatment with a test compound indicates a potential antidiabetic effect.

Materials:

  • db/db mice (or other suitable diabetic mouse model)

  • Test compound (this compound derivative) formulated for oral administration

  • Vehicle control

  • Positive control (e.g., Metformin)

  • Glucose solution (2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

  • Restraining device for mice

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the animals to the experimental conditions for at least one week.

    • Fast the mice for 6 hours prior to the experiment with free access to water.

    • Administer the test compound, vehicle, or positive control by oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer the glucose solution (2 g/kg) by oral gavage.

    • Collect blood samples from the tail vein at baseline (0 min) and at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control group. A significant reduction in the AUC indicates improved glucose tolerance.

OGTT_Workflow Start Start Acclimatize Acclimatize db/db Mice Start->Acclimatize Fast Fast Mice (6 hours) Acclimatize->Fast Dose Administer Test Compound, Vehicle, or Positive Control (Oral Gavage) Fast->Dose Glucose Glucose Challenge (2 g/kg) (Oral Gavage) at T=0 Dose->Glucose Sample Collect Blood Samples (0, 15, 30, 60, 90, 120 min) Glucose->Sample Measure Measure Blood Glucose Sample->Measure Analyze Data Analysis: - Plot Glucose vs. Time - Calculate AUC - Statistical Comparison Measure->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this crucial functional group. Sulfonamides are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis is not always straightforward.[1] This document moves beyond basic protocols to address the common—and often frustrating—issues encountered in the lab. Here, we will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

The most common and classical method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the generated HCl.[2][3] While robust, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability.

Core Reaction Parameters & General Workflow

Successful sulfonamide synthesis hinges on the careful control of several key variables. Understanding their interplay is the first step toward optimization.

ParameterKey Considerations & Rationale
Amine Nucleophilicity The reactivity of the amine is paramount. Electron-withdrawing groups on the amine will decrease its nucleophilicity, potentially requiring more forcing conditions like higher temperatures or stronger bases.[4] Conversely, highly nucleophilic amines react quickly.
Sulfonyl Chloride Stability Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[4] Heteroaromatic sulfonyl chlorides, in particular, can have limited stability, with decomposition pathways that include SO2 extrusion or hydrolysis.[5][6] Using anhydrous solvents and an inert atmosphere is critical.[4]
Choice of Base The base neutralizes the HCl byproduct.[3] Common choices include tertiary amines (e.g., triethylamine, DIPEA) or pyridine. Pyridine can act as a nucleophilic catalyst, which may accelerate the reaction but can also lead to side products. Hindered bases like DIPEA are often preferred to minimize side reactions.
Solvent Selection The solvent must dissolve the reactants and be inert. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common. Protic solvents are generally avoided as they can react with the sulfonyl chloride.[4]
Temperature Control Many sulfonamide formations are exothermic. Adding the sulfonyl chloride slowly at a reduced temperature (e.g., 0 °C) can help control the reaction rate, minimize side product formation, and prevent decomposition.[4]
Stoichiometry Precise measurement of reactants is crucial. A slight excess of the amine is sometimes used to ensure the complete consumption of the valuable sulfonyl chloride and can also act as the base.[4]
General Experimental Workflow Diagram

The following diagram outlines a typical workflow for sulfonamide synthesis, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dissolve Amine & Base in Anhydrous Solvent p2 Prepare Sulfonyl Chloride Solution in Anhydrous Solvent r1 Cool Amine Solution (e.g., to 0 °C) p2->r1 Under Inert Atmosphere (N2/Ar) r2 Add Sulfonyl Chloride Solution Dropwise r1->r2 r3 Warm to Room Temp. & Stir to Completion r2->r3 w1 Aqueous Work-up (e.g., dilute HCl, NaHCO3, brine) r3->w1 Monitor by TLC/LC-MS w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify (Crystallization/Chromatography) w3->w4 a1 Characterize Product (NMR, LC-MS, HRMS) w4->a1

Caption: General workflow for a typical sulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction yield is very low or zero. What are the most likely causes?

A1: Low or no product formation is a common issue that can typically be traced back to starting material quality or reaction conditions.

Possible Causes & Solutions:

  • Degraded Sulfonyl Chloride: This is the most frequent culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive sulfonic acid.[4]

    • Troubleshooting: Always use freshly opened or properly stored (desiccated, under inert gas) sulfonyl chloride.[4] If degradation is suspected, verify its purity by NMR. For some syntheses, it's possible to generate the sulfonyl chloride in situ from the corresponding thiol or sulfonic acid and use it immediately.[7]

  • Poor Amine Nucleophilicity: Amines substituted with strong electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles and react sluggishly.

    • Troubleshooting: For such amines, more forcing conditions are necessary. This can include increasing the reaction temperature (e.g., refluxing in THF), extending the reaction time, or using a stronger, non-nucleophilic base.[4] In some cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction, though this can increase side products.

  • Incorrect Stoichiometry or Base: An insufficient amount of base will leave un-neutralized HCl in the reaction, which will protonate the starting amine, rendering it non-nucleophilic.

    • Troubleshooting: Ensure at least one equivalent of base is used per equivalent of sulfonyl chloride. Using a slight excess (1.1-1.2 eq) of the base is common practice.

Troubleshooting Flowchart: Low Yield

G start Low / No Yield c1 Check Starting Materials start->c1 q1 Is Sulfonyl Chloride pure? (Check by NMR/LC-MS) c1->q1 s1 Use fresh/purified sulfonyl chloride. Run under N2/Ar. q1->s1 No q2 Is Amine reactive? (Check for EWGs) q1->q2 Yes end Re-run Experiment s1->end s2 Use forcing conditions: - Increase Temp - Add DMAP (cat.) - Use stronger base q2->s2 No c2 Review Reaction Conditions q2->c2 Yes s2->end q3 Is the solvent anhydrous and aprotic? c2->q3 s3 Use dry solvent (e.g., DCM, THF) q3->s3 No q4 Was temperature controlled? q3->q4 Yes s3->end s4 Add sulfonyl chloride at 0 °C to prevent decomposition q4->s4 No q4->end Yes s4->end

Caption: A decision tree for troubleshooting low-yield sulfonamide reactions.
Q2: My TLC/LC-MS shows multiple spots. How can I minimize side product formation?

A2: The formation of multiple products often points to side reactions involving the starting materials or the product itself.

Possible Causes & Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonylated product, R-N(SO₂R')₂. This is more common when an excess of sulfonyl chloride or a highly reactive amine is used.

    • Troubleshooting: Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride to favor the mono-sulfonylation product. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the electrophile.

  • Reaction with a Nucleophilic Solvent or Base: If pyridine is used as a base, it can react with the sulfonyl chloride to form a pyridinium salt intermediate. While this can catalyze the desired reaction, it can also lead to other byproducts. Protic solvents like methanol or ethanol will react to form sulfonate esters.

    • Troubleshooting: Switch to a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Always use aprotic, anhydrous solvents.[4]

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, reaction with trace water forms sulfonic acid.[4] While this doesn't create a new spot on TLC that contains the amine, it consumes the starting material and can complicate purification.

    • Troubleshooting: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere of nitrogen or argon.[4]

Q3: I'm having difficulty with the work-up and purification. What are the best practices?

A3: Sulfonamides are often crystalline solids, but purification can be challenging due to their polarity and potential solubility in both organic and aqueous layers.

Best Practices & Solutions:

  • Aqueous Work-up: A standard work-up involves sequential washes with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to remove any sulfonic acid byproduct, and finally a brine wash.

    • Pro Tip: If your product is somewhat water-soluble, significant loss can occur during the aqueous wash.[4] Minimize the volume of the aqueous washes and perform multiple extractions with your organic solvent (e.g., 3x with DCM or EtOAc) to maximize recovery.[4]

  • Purification Method:

    • Recrystallization: This is the ideal method for obtaining high-purity sulfonamides, which are often crystalline.[3] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[8]

    • Flash Chromatography: If recrystallization fails or impurities are very similar in polarity to the product, silica gel chromatography is necessary. Use a moderately polar mobile phase, such as a gradient of ethyl acetate in hexanes or DCM/methanol.

  • Product Characterization:

    • NMR: In ¹H NMR, the N-H proton of a primary or secondary sulfonamide is often a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

    • Mass Spectrometry: LC-MS is invaluable for confirming the molecular weight of the desired product and identifying impurities.

    • HPLC: Used to assess the final purity of the compound with high accuracy.[4]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of N-benzyl-4-toluenesulfonamide

This protocol describes a standard, reliable procedure for a reactive primary amine and a stable sulfonyl chloride.

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.05 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine followed by anhydrous DCM.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.

Protocol 2: Synthesis with a Less Reactive Amine (4-Nitroaniline)

This protocol is adapted for a less nucleophilic amine, requiring more forcing conditions.

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (solvent and base)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitroaniline followed by anhydrous pyridine.

  • Stir the mixture until the amine is fully dissolved.

  • Add benzenesulfonyl chloride dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring completion by TLC/LC-MS.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold 2M HCl. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Air-dry the crude product.

  • Purify the solid by recrystallization from ethanol to yield the pure sulfonamide.

References

Technical Support Center: Purification of 2,4,6-Triisopropylbenzenesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,4,6-triisopropylbenzenesulfonamide. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful purification of this compound using column chromatography. Our approach is rooted in scientific principles and practical, field-tested expertise to empower you to overcome common challenges in your experimental workflow.

Troubleshooting Guide: Navigating Your Column Chromatography

This section addresses specific issues you may encounter during the purification of this compound. Each problem is presented in a question-and-answer format, offering not just a solution, but a clear explanation of the underlying chemical principles.

Question 1: My purified product shows a low yield and I see a new, more polar spot on my TLC plate after column chromatography. What is happening?

Answer: This is a classic sign of product degradation on the silica gel column. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of the sulfonamide bond, although sulfonamides are generally more stable than, for example, N-silylated amines.[1] More likely, if your starting material contained any unreacted 2,4,6-triisopropylbenzenesulfonyl chloride, it could be hydrolyzed to the corresponding and very polar 2,4,6-triisopropylbenzenesulfonic acid, which would appear as a baseline spot on your TLC.

Troubleshooting Workflow:

A Low Yield & New Polar Spot B Hypothesis: Degradation on Silica Gel A->B C Action 1: Neutralize Silica Gel B->C Recommended D Action 2: Use Alternative Stationary Phase B->D E Action 3: Minimize Contact Time B->E F Resolution C->F D->F E->F

Caption: Troubleshooting workflow for product degradation on a silica gel column.

Corrective Actions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. Prepare a slurry of silica gel in your chosen eluent and add 1-3% triethylamine (Et3N).[2] Allow this to equilibrate before packing. The triethylamine will neutralize the acidic silanol groups, preventing degradation of your compound.[2]

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a more inert stationary phase like Florisil® or basic alumina.[1] Alumina is particularly effective for the purification of basic compounds like amines and can be a good alternative for sulfonamides.[1]

  • Minimize Residence Time: A faster flow rate during your column chromatography will reduce the time your compound is in contact with the silica gel, thereby minimizing potential degradation.[1] However, be aware that a very high flow rate can compromise separation efficiency.

Question 2: I am having trouble separating my product, this compound, from the starting material, 2,4,6-triisopropylbenzenesulfonyl chloride. My TLC shows spots that are very close together. What should I do?

Answer: The proximity of spots on a TLC plate indicates that the polarity of your product and the starting material are quite similar, making separation challenging. The key to a successful separation is to optimize your mobile phase to maximize the difference in their retention factors (Rf).

Troubleshooting Workflow:

A Poor Separation of Product and Starting Material B Hypothesis: Suboptimal Mobile Phase A->B C Action 1: Decrease Solvent Polarity B->C Fine-Tuning D Action 2: Test Different Solvent Systems B->D E Action 3: Use a Gradient Elution B->E For Complex Mixtures F Resolution C->F D->F E->F

Caption: Troubleshooting workflow for poor separation in column chromatography.

Corrective Actions:

  • Fine-Tune Your Solvent System: A common mobile phase for this separation is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes.[3] If your spots are too close, you need to decrease the polarity of your eluent. For example, if you are using a 1:5 mixture of ethyl acetate to petroleum ether, try a 1:10 or even 1:20 mixture. This will increase the interaction of your compounds with the polar silica gel, leading to a greater separation. An ideal Rf value for the compound of interest is between 0.2 and 0.4 for good separation on a column.[4]

  • Experiment with Different Solvent Systems: If adjusting the ratio of your current system doesn't work, consider trying a different solvent combination. For moderately polar compounds, systems like dichloromethane/hexanes or ether/hexanes can sometimes provide different selectivity and better separation.[2]

  • Employ Gradient Elution: For very difficult separations, a gradient elution can be highly effective. Start with a very non-polar mobile phase to allow the less polar compound (the sulfonyl chloride) to move down the column. Then, gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate). This will then elute your more polar product (the sulfonamide).

Question 3: My column is running very slowly, or it has stopped completely. What could be the cause and how can I fix it?

Answer: A slow or stopped column is usually due to a physical blockage or improper packing. This can be caused by fines in the silica gel, precipitation of the sample at the top of the column, or a column that has been packed too tightly.

Corrective Actions:

  • Check for Fines: If you are using older silica gel, it may contain very fine particles that can clog the column frit. Ensure you are using high-quality silica gel appropriate for flash chromatography.

  • Sample Solubility: If your compound has poor solubility in the eluent, it can precipitate at the top of the column when you load your sample.[5] To avoid this, dissolve your sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading, or use the "dry loading" technique.[5] For dry loading, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

  • Proper Column Packing: Ensure your column is packed correctly. A well-packed column should have a uniform density to allow for an even flow of the mobile phase. Avoid air bubbles and channels by packing the silica gel as a slurry and allowing it to settle evenly.[7][8] Gently tapping the column during packing can help.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A commonly used and effective solvent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[3] A good starting point for TLC analysis is a 1:5 (v/v) ratio of ethyl acetate to petroleum ether.[3] You can then adjust this ratio to achieve an optimal Rf value for your product, ideally between 0.2 and 0.4.[4]

Q2: How can I visualize this compound and its related impurities on a TLC plate?

A2: Since this compound contains an aromatic ring, it should be visible under a UV lamp at 254 nm.[4] For more sensitive detection or for compounds that are not UV-active, you can use a potassium permanganate stain. This is a general stain for organic compounds. Additionally, specific stains for sulfonamides, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), can be used.[4]

Q3: What are the most likely impurities in my crude this compound sample?

A3: The most common impurities will likely be unreacted starting materials and byproducts from the synthesis. If you are preparing the sulfonamide from 2,4,6-triisopropylbenzenesulfonyl chloride and ammonia, the main impurities could be:

  • Unreacted 2,4,6-triisopropylbenzenesulfonyl chloride: This is less polar than the product.

  • 2,4,6-triisopropylbenzenesulfonic acid: This is a very polar byproduct formed from the hydrolysis of the sulfonyl chloride. It will likely remain at the baseline on your TLC plate.

Q4: Should I be concerned about the stability of this compound during storage?

A4: While sulfonamides are generally stable compounds, it is always good practice to store your purified product in a cool, dry, and dark place to prevent any potential degradation over time.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

Material/ReagentGrade
Crude this compoundSynthesis grade
Silica GelFlash chromatography grade (230-400 mesh)
Ethyl AcetateACS grade or higher
Petroleum Ether or HexanesACS grade or higher
Triethylamine (optional)Reagent grade
TLC platesSilica gel 60 F254

2. TLC Analysis:

  • Eluent: Start with a 1:5 (v/v) mixture of ethyl acetate and petroleum ether.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate alongside any available standards of the starting material. Develop the plate in the prepared eluent.

  • Visualization: Visualize the spots under a UV lamp (254 nm). Note the Rf values. The product, this compound, will be more polar (lower Rf) than the starting material, 2,4,6-triisopropylbenzenesulfonyl chloride. Adjust the eluent composition to achieve an Rf of ~0.3 for the product.

3. Column Preparation (Slurry Method):

  • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • In a beaker, prepare a slurry of silica gel in the chosen eluent.[6] The amount of silica should be about 30-100 times the weight of your crude product, depending on the difficulty of the separation.[6]

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.[6]

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[6] Carefully apply the solution to the top of the silica gel using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add silica gel (about 2-3 times the weight of the crude product), and remove the solvent under reduced pressure to get a free-flowing powder.[6] Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., using a pump or a nitrogen line) to start the elution.

  • Collect the eluent in fractions (e.g., in test tubes).

  • Monitor the fractions by TLC to identify which ones contain your purified product.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Summary of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC15H25NO2S283.43115.0-121.0[9]White to off-white crystalline powder[9]
2,4,6-Triisopropylbenzenesulfonyl chlorideC15H23ClO2S302.8693-97[10]White to off-white crystalline powder[10]

References

Technical Support Center: Improving Yields in Reactions Using TPSCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-trichlorophenylsulfonyl chloride (TPSCl). This guide is designed for researchers, scientists, and professionals in drug development who utilize TPSCl for critical coupling reactions such as esterifications and amidations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues and optimize your reaction yields. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the properties, handling, and general use of TPSCl.

Q1: What is TPSCl and why is it used as a coupling reagent?

2,4,6-Trichlorophenylsulfonyl chloride (TPSCl) is a powerful activating agent used primarily for esterification and amidation reactions. Its efficacy stems from its ability to convert a relatively unreactive carboxylic acid into a highly reactive mixed sulfonic anhydride intermediate. The three electron-withdrawing chlorine atoms on the phenyl ring make the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack by the carboxylate. This initial activation is the key to its function.

Q2: How should I handle and store TPSCl?

TPSCl is a moisture-sensitive reagent. Exposure to atmospheric moisture will lead to hydrolysis, forming the corresponding 2,4,6-trichlorophenylsulfonic acid, which is inactive for coupling reactions. This degradation can lead to inconsistent results and lower yields.[1]

Storage and Handling Protocol:

  • Storage: Store TPSCl in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., a glove box).

  • Handling: When weighing and dispensing TPSCl, do so quickly and in a low-humidity environment if possible. Always ensure your reaction glassware is flame-dried or oven-dried before use to remove any adsorbed water.

  • Solvents: Use anhydrous solvents for your reactions to prevent premature hydrolysis of the reagent.

Q3: Why are pyridine and DMAP often used with TPSCl?

Pyridine and 4-dimethylaminopyridine (DMAP) are not merely bases in TPSCl-mediated reactions; they play crucial catalytic roles that significantly enhance reaction rates and yields.

  • Pyridine: While pyridine does act as a base to neutralize the HCl byproduct of the initial reaction between the alcohol/amine and the activated intermediate, its primary role is often that of a nucleophilic catalyst. Pyridine attacks the highly electrophilic TPSCl to form a reactive N-(2,4,6-trichlorophenylsulfonyl)pyridinium chloride intermediate. This intermediate is even more reactive towards the carboxylic acid than TPSCl itself, thus accelerating the formation of the mixed sulfonic anhydride.[2][3]

  • DMAP (4-Dimethylaminopyridine): DMAP is a superior nucleophilic catalyst, particularly for challenging reactions such as the esterification of sterically hindered alcohols.[4][5] Its enhanced nucleophilicity, due to the electron-donating dimethylamino group, allows it to rapidly react with the mixed sulfonic anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol, even a bulky one, to form the desired ester.[6]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield in an Esterification/Amidation Reaction.

"I've mixed my carboxylic acid, alcohol/amine, TPSCl, and pyridine, but after several hours, my TLC/LC-MS analysis shows mostly unreacted starting materials. What's going wrong?"

This is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and solutions.

  • Explanation: As mentioned in the FAQ, TPSCl is highly sensitive to moisture. If your reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive. Similarly, the presence of water in your reaction solvent or on your glassware can consume the TPSCl before it has a chance to activate your carboxylic acid.

  • Solution:

    • Verify Reagent Quality: If you suspect your TPSCl is old or has been exposed to air, it's best to use a fresh bottle.

    • Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.

  • Explanation: The formation of the reactive mixed sulfonic anhydride is the crucial first step. If this activation is slow or incomplete, the subsequent reaction with your alcohol or amine will not proceed efficiently. This is particularly true for less nucleophilic carboxylic acids.

  • Solution:

    • Order of Addition: A common and effective procedure is to first activate the carboxylic acid with TPSCl and pyridine before adding the nucleophile (alcohol or amine). Stir the carboxylic acid, pyridine, and TPSCl in your anhydrous solvent for 30-60 minutes at 0 °C to room temperature to allow for the formation of the mixed sulfonic anhydride. Then, add your alcohol or amine to the reaction mixture.

    • Monitor Activation: If possible, you can try to monitor the formation of the activated intermediate by a suitable analytical method, though this is often not practical in a standard laboratory setting.

  • Explanation: If you are working with a sterically hindered alcohol (e.g., a secondary or tertiary alcohol) or a bulky carboxylic acid, the nucleophilic attack on the activated intermediate can be very slow.[7]

  • Solution:

    • Add Catalytic DMAP: For sterically demanding esterifications, the addition of a catalytic amount of DMAP (0.1-0.2 equivalents) is highly recommended.[5][8] DMAP will facilitate the formation of the more reactive N-acylpyridinium intermediate, which can significantly accelerate the reaction.[6]

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier associated with sterically hindered substrates. However, be mindful that higher temperatures can also promote side reactions.

Problem 2: My Reaction is Messy, with Multiple Side Products.

"My reaction appears to be working, but I'm getting a complex mixture of products that is difficult to purify. What are the likely side reactions and how can I minimize them?"

The formation of multiple products often points to side reactions involving the highly reactive intermediates or the reagents themselves.

  • Explanation: The mixed sulfonic anhydride intermediate can sometimes react with another molecule of the carboxylate to form a symmetric carboxylic anhydride. This symmetric anhydride can then go on to react with the alcohol/amine, but this pathway consumes two equivalents of your carboxylic acid for every one equivalent of product formed, which can be an issue if your acid is a precious material.

  • Solution:

    • Control Stoichiometry: Use a slight excess of TPSCl (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid to ensure that the acid is fully converted to the mixed sulfonic anhydride.

    • Order of Addition: Adding the alcohol or amine shortly after the initial activation period can help to trap the mixed sulfonic anhydride before it has a chance to react with another molecule of the carboxylate.

  • Explanation: While pyridine is a catalyst, under certain conditions, especially with prolonged reaction times or excess TPSCl, it can be acylated to form an acylpyridinium species that may be unreactive or lead to other byproducts.

  • Solution:

    • Use Stoichiometric Amounts: Use a carefully measured amount of pyridine (typically 2-3 equivalents).

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Problem 3: Difficulty in Purifying the Product from Reaction Byproducts.

"I have successfully formed my product, but I'm struggling to remove the TPSCl-related impurities during workup and purification."

The main byproduct from TPSCl is 2,4,6-trichlorophenylsulfonic acid, which is formed after the sulfonyl group is displaced. This, along with any unreacted TPSCl and pyridine, needs to be effectively removed.

This protocol is designed to efficiently remove the common impurities from a TPSCl-mediated coupling reaction.

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Basic Wash: Transfer the diluted reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This is a critical step. The basic wash will deprotonate the 2,4,6-trichlorophenylsulfonic acid, converting it into its sodium salt, which is highly soluble in the aqueous layer.[9] Any unreacted TPSCl will also be hydrolyzed to the sulfonic acid and subsequently removed as its salt. This wash will also remove any excess carboxylic acid.

  • Release Pressure: Be sure to vent the separatory funnel frequently, as the reaction between the acidic components and sodium bicarbonate will generate carbon dioxide gas.[10]

  • Further Washes: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.[11]

  • Final Purification: The crude product can then be further purified by standard techniques such as flash column chromatography or recrystallization.

Part 3: Data Presentation and Visualizations

Table 1: Recommended Reagent Stoichiometry for a Standard TPSCl Coupling
ReagentStoichiometry (equivalents)Purpose
Carboxylic Acid1.0Limiting Reagent
Alcohol/Amine1.0 - 1.2Nucleophile
TPSCl 1.1 - 1.3 Activating Agent
Pyridine2.0 - 3.0Base and Catalyst
DMAP0 - 0.2Nucleophilic Catalyst (for hindered substrates)

Diagrams

TPSCl_Esterification RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Reactive Mixed Sulfonic Anhydride RCOOH->MixedAnhydride + TPSCl + Pyridine TPSCl TPSCl TPSCl->MixedAnhydride Py Pyridine Py->MixedAnhydride HCl HCl Py->HCl Neutralizes Ester Ester Product (R-COOR') MixedAnhydride->Ester + R'-OH Byproduct 2,4,6-Trichlorophenyl- sulfonic Acid MixedAnhydride->Byproduct ROH Alcohol (R'-OH) ROH->Ester

Caption: General workflow of a TPSCl-mediated esterification reaction.

DMAP_Catalysis MixedAnhydride Mixed Sulfonic Anhydride Acylpyridinium Highly Reactive N-Acylpyridinium Ion MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester + Hindered R'-OH (Fast Reaction) HinderedROH Hindered Alcohol (R'-OH) HinderedROH->Ester RegenDMAP Regenerated DMAP Ester->RegenDMAP Releases DMAP RegenDMAP->DMAP Catalytic Cycle

Caption: Catalytic cycle of DMAP in TPSCl-mediated esterification.

Troubleshooting_Yield Start Low Yield with TPSCl CheckReagents Are reagents and solvents anhydrous? Start->CheckReagents AnhydrousYes Yes CheckReagents->AnhydrousYes Yes AnhydrousNo No CheckReagents->AnhydrousNo No CheckSubstrates Are substrates sterically hindered? AnhydrousYes->CheckSubstrates FixAnhydrous Use fresh TPSCl. Dry solvents/glassware. AnhydrousNo->FixAnhydrous HinderedYes Yes CheckSubstrates->HinderedYes Yes HinderedNo No CheckSubstrates->HinderedNo No AddDMAP Add catalytic DMAP (0.1 eq). Consider gentle heating. HinderedYes->AddDMAP CheckProcedure Check order of addition. Activate acid first? HinderedNo->CheckProcedure Consult Consult further literature or technical support. AddDMAP->Consult ProcedureYes Yes CheckProcedure->ProcedureYes Yes ProcedureNo No CheckProcedure->ProcedureNo No ProcedureYes->Consult FixProcedure Activate R-COOH with TPSCl/Py for 30-60 min before adding nucleophile. ProcedureNo->FixProcedure

Caption: Decision tree for troubleshooting low yields in TPSCl reactions.

References

Technical Support Center: Minimizing Hydrolysis of Benzenesulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenesulfonyl chloride (BSC) and related reagents. As a cornerstone electrophile in organic synthesis, benzenesulfonyl chloride is instrumental in the formation of sulfonamides and sulfonate esters.[1] However, its high reactivity also makes it susceptible to hydrolysis, a common cause of reduced yields and reaction failures. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosis and Resolution of Common Issues

This section addresses specific problems encountered during the use of benzenesulfonyl chloride, providing causal explanations and actionable solutions.

Q1: My reaction yield is unexpectedly low, and I've isolated a water-soluble byproduct. How can I confirm if reagent hydrolysis is the culprit?

Probable Cause: Low yields in reactions involving benzenesulfonyl chloride are frequently due to the consumption of the starting material by hydrolysis, which converts the reactive sulfonyl chloride into the unreactive benzenesulfonic acid.[2] This byproduct is highly polar and water-soluble, often being removed during aqueous workups, but its formation directly depletes the limiting reagent.

Solution & Validation: A multi-pronged analytical approach is recommended to confirm hydrolysis of either your starting material or within the reaction mixture.

  • Initial Check (FT-IR): Perform a quick check of your benzenesulfonyl chloride reagent using Infrared Spectroscopy. The key is to look for the characteristic strong absorption bands of the sulfonyl chloride functional group. A significantly diminished or altered peak in the S=O stretching region (typically around 1375 cm⁻¹ and 1175 cm⁻¹) or the S-Cl stretch (around 550-650 cm⁻¹) alongside the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) could indicate the presence of sulfonic acid.[3]

  • Purity Confirmation (NMR): For a more definitive analysis, ¹H NMR spectroscopy is invaluable. Dissolve a small sample of the reagent in an aprotic deuterated solvent like CDCl₃.[3] The aromatic protons of pure benzenesulfonyl chloride will appear as a distinct multiplet. The presence of benzenesulfonic acid will result in a downfield shift of the aromatic protons and potentially a broad peak corresponding to the acidic proton.

  • Quantitative Analysis (Chromatography): To quantify the extent of degradation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[3][4] These techniques can separate benzenesulfonyl chloride from its hydrolysis product, benzenesulfonic acid, allowing for accurate assessment of purity.

Table 1: Analytical Techniques for Detecting Benzenesulfonyl Chloride Hydrolysis
TechniqueAnalyte/MatrixKey Findings & LimitationsReference
FT-IR Spectroscopy Neat ReagentRapid identification of the S=O and S-Cl functional groups and presence of O-H from sulfonic acid. Primarily qualitative.[3]
¹H NMR Spectroscopy Reagent in CDCl₃Structural confirmation and detection of sulfonic acid impurity via chemical shifts. Quantitative with an internal standard.[3]
GC-MS Volatile Sulfonyl ChloridesHighly sensitive and specific for trace-level analysis and impurity identification through fragmentation patterns.[3][5]
Reverse-Phase HPLC Reaction Mixtures / Waste WaterExcellent for separating polar hydrolysis products from non-polar starting materials for quantification.[4][6]
Q2: I'm performing a sulfonamide synthesis with an amine in pyridine. My primary product is benzenesulfonic acid. What is causing this?

Probable Cause: While pyridine is often used as a base and solvent in sulfonylation reactions, it can also act as a nucleophilic catalyst for the hydrolysis of benzenesulfonyl chloride.[7] The reaction proceeds through a sulfonylpyridinium intermediate, which is highly reactive towards water. If even trace amounts of water are present in the pyridine or amine, this catalytic cycle can lead to rapid and complete hydrolysis of your reagent, outcompeting the desired reaction with the amine.

Solution & Validation:

  • Rigorous Drying of Solvent and Reagents: Ensure the pyridine is rigorously dried before use. Standard procedures include distillation from calcium hydride or storage over activated molecular sieves. The amine starting material must also be anhydrous.

  • Use a Non-Nucleophilic Base: If hydrolysis persists, consider replacing pyridine with a non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8] These bases are incapable of forming the catalytic intermediate, thereby shutting down this hydrolysis pathway.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). The hydrolysis reaction, like most reactions, is accelerated by heat.[9] Adding the benzenesulfonyl chloride slowly to the cooled solution of the amine and base can significantly favor the desired sulfonamide formation.

Q3: How can I best set up my experiment to rigorously exclude atmospheric and solvent-borne moisture?

Probable Cause: Benzenesulfonyl chloride is highly moisture-sensitive.[10][11] Hydrolysis can be initiated by atmospheric moisture entering the reaction vessel or by residual water in the solvents and reagents.

Solution & Validation: Implementing anhydrous techniques is critical for success. This involves creating a self-validating system where every component is free of water.

  • Glassware Preparation: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum to remove adsorbed water. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas (e.g., argon or nitrogen).

  • Solvent Purification: Use freshly distilled, anhydrous solvents. For common solvents like THF and ether, distillation from sodium/benzophenone is standard. For DCM, distillation from calcium hydride is effective. Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere and handle them using proper syringe techniques.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system. Use a Schlenk line or a balloon filled with argon or nitrogen connected to the reaction flask via a needle.

Experimental Workflow: Setting Up an Anhydrous Reaction

Anhydrous_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_reaction Execution Phase A Oven/Flame-Dry All Glassware B Cool Under Inert Gas or in Desiccator A->B D Assemble Glassware Hot & Purge with Inert Gas C Use Anhydrous Grade or Freshly Distilled Solvents E Add Anhydrous Solvent & Reagents via Syringe D->E F Maintain Positive Pressure (Balloon or Schlenk Line) E->F G Cool Reaction to 0°C (or desired temp) F->G H Add Benzenesulfonyl Chloride Slowly via Syringe G->H I Monitor Reaction (TLC, LC-MS) H->I

Caption: Workflow for establishing anhydrous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzenesulfonyl chloride hydrolysis?

Benzenesulfonyl chloride hydrolysis typically proceeds via a nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[12]

  • Neutral Hydrolysis (Solvolysis): A water molecule acts as the nucleophile, attacking the electrophilic sulfur center. This is generally slower.

  • Alkaline Hydrolysis: The hydroxide ion (OH⁻), being a much stronger nucleophile than water, attacks the sulfur atom far more rapidly. This pathway predominates under basic conditions.[12]

Both pathways involve a transition state where the nucleophile is forming a bond with the sulfur atom as the sulfur-chlorine bond is breaking.

Hydrolysis Mechanism of Benzenesulfonyl Chloride

Hydrolysis_Mechanism cluster_neutral Neutral Hydrolysis (Solvolysis) cluster_alkaline Alkaline Hydrolysis BSC_N Ph-SO₂(Cl) TS_N [H₂O---SO₂(Ph)---Cl]⁻ BSC_N->TS_N + H₂O Prod_N Ph-SO₃H + HCl TS_N->Prod_N fast BSC_A Ph-SO₂(Cl) TS_A [HO---SO₂(Ph)---Cl]⁻ BSC_A->TS_A + OH⁻ (fast) Prod_A Ph-SO₃⁻ + H₂O + Cl⁻ TS_A->Prod_A fast

Caption: SN2 mechanisms for neutral and alkaline hydrolysis.

Q2: What are the recommended storage and handling procedures for benzenesulfonyl chloride?

To maintain the integrity of benzenesulfonyl chloride, strict storage and handling protocols are necessary.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong bases and oxidizing agents.[10][13] The container must be kept tightly sealed to prevent moisture ingress.[14] Storage under an inert atmosphere (e.g., argon) is ideal for long-term stability.

  • Handling: Always handle benzenesulfonyl chloride in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[13][15] Use clean, dry syringes and needles for transferring the liquid. If a container is opened, it is good practice to flush the headspace with an inert gas before resealing.[13]

Q3: Which solvents are best for reactions with benzenesulfonyl chloride?

The choice of solvent is critical. Aprotic solvents are strongly preferred as they lack acidic protons and cannot act as nucleophiles.

Table 2: Recommended Solvents for Benzenesulfonyl Chloride Reactions
SolventTypeRationale for UseConsiderations
Dichloromethane (DCM) Aprotic PolarExcellent solvating power, chemically inert to BSC.Must be dried (e.g., over CaH₂).
Tetrahydrofuran (THF) Aprotic PolarGood solvent for many organic compounds.Must be rigorously dried (e.g., Na/benzophenone); can form peroxides.
Acetonitrile (MeCN) Aprotic PolarHighly polar, useful for reactions with salts.Must be anhydrous.
Toluene Aprotic Non-polarGood for reactions at higher temperatures (if required).Less effective at solvating polar reagents.
Pyridine Protic/BasicActs as solvent and base.Can catalytically promote hydrolysis; must be exceptionally dry.[7]
Water, Alcohols ProticAVOID. React directly with benzenesulfonyl chloride.These are reagents, not solvents, in this context.[1]
Q4: What are the primary products of hydrolysis, and how do they affect subsequent reactions?

The hydrolysis of benzenesulfonyl chloride yields benzenesulfonic acid and hydrochloric acid (HCl).[2]

C₆H₅SO₂Cl + H₂O → C₆H₅SO₃H + HCl

  • Benzenesulfonic Acid: This is a strong, non-nucleophilic acid. Its presence can alter the pH of the reaction mixture, potentially protonating and deactivating basic reagents like amines. It is generally unreactive under standard sulfonylation conditions.

  • Hydrochloric Acid: The generated HCl will neutralize at least one equivalent of any base present in the reaction mixture. This can be problematic if the base is required in stoichiometric amounts for the primary reaction, effectively stalling it. It is crucial to use a slight excess of base (e.g., 1.1-1.2 equivalents) to account for this.

By understanding the mechanisms of degradation and implementing these preventative and diagnostic measures, researchers can significantly improve the reliability and outcome of syntheses involving benzenesulfonyl chloride.

References

Technical Support Center: A Guide to Preventing Di-Sulfonation in Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers encountering challenges with sulfonation reactions of amines. This guide provides in-depth technical support, troubleshooting protocols, and frequently asked questions to help you minimize the formation of double-sulfonated byproducts and achieve selective mono-sulfonation. As Senior Application Scientists, we've grounded this guide in established chemical principles and field-proven experience.

Section 1: Understanding the Challenge: The "Why" Behind Double Sulfonation

Before delving into troubleshooting, it's crucial to understand the underlying mechanisms that lead to the formation of di-sulfonated byproducts.

FAQ 1: Why is my amine reaction resulting in double sulfonation?

The amino group (-NH₂) in aromatic amines is a powerful activating, ortho-, para- directing group in electrophilic aromatic substitution reactions like sulfonation.[1][2] This high reactivity, which is beneficial for the initial sulfonation, can also promote a second sulfonation, leading to di-substituted byproducts. The formation of these byproducts is a classic case of kinetic versus thermodynamic control, influenced heavily by reaction conditions.

The reaction of aniline with concentrated sulfuric acid to form sulfanilic acid is a prime example. Initially, aniline reacts to form aniline hydrogen sulfate.[3] Upon heating, this intermediate rearranges to form the mono-sulfonated product.[4] However, under harsh conditions (e.g., high temperature, prolonged reaction time, or excess sulfonating agent), a second sulfonic acid group can be introduced onto the aromatic ring.

Caption: Reaction pathway showing the formation of mono- and di-sulfonated products.

Section 2: Proactive Strategies for Preventing Double Sulfonation

The key to avoiding di-sulfonated byproducts lies in careful control of reaction parameters.

FAQ 2: How can I control the reaction to favor mono-sulfonation?

Achieving selective mono-sulfonation involves a delicate balance of several factors. Here are the critical parameters to control:

  • Stoichiometry of the Sulfonating Agent: This is arguably the most critical factor. Using a large excess of the sulfonating agent can drive the reaction towards polysulfonation.[5] Aim for a stoichiometric amount or a slight excess of the sulfonating agent relative to the amine. Precise control over the stoichiometry is crucial for preventing the formation of unwanted byproducts.[5]

  • Reaction Temperature: Temperature plays a pivotal role in determining the product distribution.[6] Lower temperatures generally favor the kinetic product (mono-sulfonation), while higher temperatures can provide the energy needed to overcome the activation barrier for the second sulfonation, leading to the thermodynamic product (di-sulfonation). For the synthesis of sulfanilic acid, heating at 180-190°C is a common procedure.[3][4] However, exceeding this temperature range can lead to charring and byproduct formation.[4]

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of di-sulfonated byproducts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the point of maximum mono-sulfonated product formation before significant byproduct accumulation. The incorporation of sulfonic acid groups can increase with reaction time, so it's essential to find the optimal duration.[7]

  • Choice of Sulfonating Agent: While concentrated sulfuric acid is common, other sulfonating agents like chlorosulfonic acid or sulfur trioxide complexes can be used.[8] The reactivity of the chosen agent will influence the reaction conditions required. Milder sulfonating agents may offer better control.

Table 1: Key Parameters for Controlling Sulfonation Selectivity
ParameterRecommendation for Mono-sulfonationRationale
Stoichiometry Use a 1:1 or slightly higher molar ratio of sulfonating agent to amine.A large excess of the sulfonating agent increases the likelihood of a second electrophilic attack.[5]
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can overcome the activation energy for the second sulfonation.[6]
Reaction Time Monitor the reaction and stop it once the formation of the desired product is maximized.Extended reaction times can lead to the gradual formation of the thermodynamically favored di-sulfonated product.[7]
Sulfonating Agent Consider milder sulfonating agents for highly activated amines.Highly reactive agents can be difficult to control and may lead to over-sulfonation.

Section 3: Troubleshooting Guide: When Double Sulfonation Occurs

Despite best efforts, you may still observe the formation of di-sulfonated byproducts. This section provides a systematic approach to troubleshooting.

Problem: My reaction is producing a significant amount of di-sulfonated byproduct.

This troubleshooting workflow will guide you through a series of steps to diagnose and resolve the issue.

G start Di-sulfonated Byproduct Detected check_stoichiometry Step 1: Verify Stoichiometry - Was the sulfonating agent used in excess? - Recalculate and use a 1:1 molar ratio. start->check_stoichiometry check_temperature Step 2: Evaluate Reaction Temperature - Was the temperature too high? - Decrease temperature in 10-20°C increments. check_stoichiometry->check_temperature If problem persists end Mono-sulfonation Achieved check_stoichiometry->end Problem Resolved check_time Step 3: Analyze Reaction Time - Was the reaction time too long? - Perform a time-course study to find the optimal endpoint. check_temperature->check_time If problem persists check_temperature->end Problem Resolved check_reagents Step 4: Assess Reagent Purity & Addition - Are starting materials pure? - Was the sulfonating agent added too quickly? check_time->check_reagents If problem persists check_time->end Problem Resolved consider_pg Step 5: Consider a Protecting Group Strategy - Is the amine too activated? - Protect the amine as an amide before sulfonation. check_reagents->consider_pg If problem persists check_reagents->end Problem Resolved consider_pg->end Problem Resolved

Caption: Troubleshooting workflow for addressing double sulfonation.

Detailed Troubleshooting Steps:
  • Verify Stoichiometry: The most common cause of double sulfonation is an excess of the sulfonating agent.[5] Carefully review your calculations and ensure you are using a 1:1 molar ratio of the amine to the sulfonating agent. If you previously used an excess, repeat the reaction with the corrected stoichiometry.

  • Evaluate Reaction Temperature: If stoichiometry is correct, the reaction temperature is the next parameter to investigate. High temperatures favor the formation of the more stable di-sulfonated product. Reduce the reaction temperature in increments of 10-20°C and monitor the impact on the product distribution. Be aware that lowering the temperature will also decrease the reaction rate.

  • Analyze Reaction Time: Perform a time-course study. Set up the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze each aliquot by TLC or HPLC to determine the relative amounts of starting material, mono-sulfonated product, and di-sulfonated byproduct. This will help you identify the optimal reaction time to maximize the yield of the desired product before significant double sulfonation occurs.[7]

  • Assess Reagent Purity and Addition: Ensure your starting amine and sulfonating agent are pure. Impurities can sometimes catalyze side reactions. Also, consider the rate of addition of the sulfonating agent. A slow, controlled addition, especially at the beginning of the reaction, can help to maintain a low localized concentration of the sulfonating agent and minimize over-reaction.

  • Consider a Protecting Group Strategy: If the above steps do not resolve the issue, the aromatic ring may be too activated by the amine group. In such cases, a protecting group strategy is highly effective.[9][10] The amino group can be temporarily converted to a less activating group, such as an amide (e.g., by acetylation), before sulfonation.[11] This will moderate the reactivity of the aromatic ring and favor mono-sulfonation. The protecting group can then be removed after the sulfonation step.

Experimental Protocol: Amine Protection via Acetylation

This protocol provides a general method for protecting an aromatic amine by converting it to an acetanilide.

Materials:

  • Aromatic amine

  • Acetic anhydride

  • Glacial acetic acid

  • Cold water

Procedure:

  • In a suitable flask, dissolve the aromatic amine in glacial acetic acid.

  • Prepare a separate solution of acetic anhydride in glacial acetic acid.

  • Slowly add the acetic anhydride solution to the aniline solution with constant stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes.

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The resulting acetanilide can then be used in the sulfonation reaction. The acetyl protecting group can be removed by acid or base hydrolysis after sulfonation.[12]

Section 4: Purification and Analysis

FAQ 3: How can I separate the mono-sulfonated product from the di-sulfonated byproduct?

The difference in the number of sulfonic acid groups between your desired product and the byproduct can be exploited for purification.

  • Recrystallization: Sulfonic acids often have limited solubility in cold water.[3] The difference in solubility between the mono- and di-sulfonated products may allow for separation by careful recrystallization from water or another suitable solvent system.

  • Column Chromatography: While challenging due to the high polarity of sulfonic acids, column chromatography can be effective. A reversed-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is often a good starting point. Ion-pair chromatography, where a reagent is added to the mobile phase to interact with the sulfonic acid groups, can also enhance separation.

  • Preparative HPLC: For smaller scale purifications or when high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful technique.

FAQ 4: What are the best analytical methods to detect and quantify double-sulfonated byproducts?

Several analytical techniques can be used to monitor your reaction and quantify the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for analyzing sulfonated compounds.[13] Reversed-phase HPLC with UV detection can typically separate the starting material, mono-sulfonated, and di-sulfonated products based on their differing polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive identification of the components in your reaction mixture by their mass-to-charge ratio.[14]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of your reaction.[13] By spotting the reaction mixture alongside standards of your starting material and (if available) product, you can qualitatively assess the conversion and the formation of byproducts.

References

Technical Support Center: Synthesis of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the synthesis of sterically hindered sulfonamides. As a Senior Application Scientist, I've seen firsthand how the confluence of bulky amines and sulfonylating agents can turn a straightforward S-N bond formation into a significant synthetic challenge. Low yields, stubborn starting materials, and unexpected side products are common hurdles.

This guide is structured to mirror your experimental workflow, from initial planning to final characterization. It moves beyond simple protocols to explain the underlying principles—the "why" behind a specific choice of base, solvent, or catalyst. Our goal is to empower you not just to solve a current problem, but to anticipate and prevent future ones. Let's navigate these challenges together.

Section 1: Pre-Reaction Planning & Reagent Strategy

Proper planning is the most critical step. The choices you make before setting up the reaction vessel often dictate the outcome, especially when dealing with sterically demanding substrates.

FAQ: Which synthetic route is best for my sterically hindered substrates?

The traditional method of reacting a sulfonyl chloride with an amine is often the first choice, but its efficiency drops dramatically with increasing steric bulk.[1] For challenging substrates, modern catalytic methods are often superior.

  • Traditional Route (Sulfonyl Chloride + Amine): This is the most established method.[2] It involves the reaction of an aryl or alkyl sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine.[1] Challenge: Steric hindrance around the amine's nitrogen or the sulfonyl chloride's sulfur atom slows the reaction, often requiring harsh conditions (high temperatures, long reaction times) which can lead to decomposition.[1]

  • Transition-Metal Catalysis: Palladium and copper-catalyzed methods have emerged as powerful alternatives. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids allows for the synthesis of diverse sulfonyl chlorides under mild conditions, which can then be coupled with amines.[3] Synergistic photoredox and copper catalysis can directly synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source, showing good tolerance for electron-deficient and hindered amines.[4]

  • SO₂ Surrogates: Using stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) avoids handling toxic SO₂ gas and can be highly effective.[5][6] These methods often involve coupling aryl halides or boronic acids with DABSO and an amine in a one-pot procedure.[7]

Troubleshooting: My sulfonyl chloride appears degraded. How do I handle it?

Aryl and alkyl sulfonyl chlorides are notoriously sensitive to moisture.[2] Hydrolysis to the corresponding sulfonic acid is the primary degradation pathway, which renders the reagent inactive for amination.

  • Verification: Before use, verify the purity of your sulfonyl chloride by NMR or LC-MS.[2] A fresh, properly stored reagent is always preferable.

  • Precautions:

    • Always handle sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • If you suspect degradation, consider purifying the reagent by distillation or recrystallization, or preparing it fresh. Methods for in-situ preparation from thiols are available.[7]

FAQ: Should I use a protecting group for my amine?

Yes, especially when your amine-containing substrate has other nucleophilic or acid-sensitive functional groups. The amide group, formed by reacting the amine with an acetyl group, is a common choice.

Causality:

  • Reduces Reactivity: An unprotected amine is highly nucleophilic and basic. It can react with acidic reagents (like chlorosulfonic acid, used to prepare sulfonyl chlorides) or participate in side reactions.[8] Converting it to a less nucleophilic amide protects it during intermediate steps.

  • Directing Group Modification: An NH₂ group is a strong ortho-, para-director in electrophilic aromatic substitution. However, under the strongly acidic conditions of chlorosulfonation, it gets protonated to -NH₃⁺, which is a meta-director. Protecting it as an amide (-NHCOCH₃) keeps it as an ortho-, para-director while moderating its activating strength and providing steric bulk that favors para-substitution.

Caption: Logic for using an amine protecting group.

Section 2: Optimizing Reaction Conditions

This section provides a systematic guide to troubleshooting the core of the synthesis: the reaction itself.

Troubleshooting Guide: My reaction yield is consistently low.

Low yield is the most common complaint. The cause can usually be traced to one of four areas: reactant quality, reaction conditions, steric hindrance, or side reactions. Follow this workflow to diagnose the issue.

References

Technical Support Center: Removal of Unreacted 2,4,6-Triisopropylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl or TPSCl). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of unreacted Tris-Cl from their reaction mixtures. The bulky triisopropyl groups on this sulfonyl chloride enhance its reactivity and solubility in many organic solvents, but can also present unique purification challenges.[1] This guide provides a combination of quick-reference FAQs and in-depth troubleshooting protocols to ensure the purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a persistent spot corresponding to Tris-Cl even after my reaction should be complete. What is the first step I should take?

A1: The first and most critical step is to quench the reaction to convert the highly reactive Tris-Cl into a more easily removable species. Unreacted sulfonyl chlorides can interfere with your work-up and purification. A common and effective method is to add a small amount of water or an aqueous solution of a mild base, like sodium bicarbonate, to hydrolyze the Tris-Cl to the corresponding sulfonic acid.

Q2: I've quenched my reaction, but I'm still struggling to separate my product from the triisopropylbenzenesulfonic acid byproduct during extraction. What can I do?

A2: The sulfonic acid byproduct is highly polar and should be readily extracted into an aqueous basic solution. If you are experiencing difficulties, consider the following:

  • Increase the pH: Ensure your aqueous wash is sufficiently basic (pH > 8) to fully deprotonate the sulfonic acid, making it more water-soluble. A dilute solution of sodium hydroxide (e.g., 1M NaOH) can be more effective than sodium bicarbonate.

  • Multiple Extractions: Perform multiple extractions with the basic solution to ensure complete removal of the sulfonic acid.

  • Brine Wash: After the basic washes, a final wash with saturated aqueous sodium chloride (brine) can help to remove residual water from the organic layer and break up any emulsions.

Q3: Can I use chromatography to remove unreacted Tris-Cl or its sulfonic acid byproduct?

A3: Yes, silica gel chromatography is a viable option, but with important considerations:

  • Unreacted Tris-Cl: If you have not quenched the reaction, the reactive Tris-Cl can streak on the silica gel column or react with certain solvents. It is highly recommended to quench the reaction before attempting chromatography.

  • Triisopropylbenzenesulfonic Acid: The sulfonic acid byproduct is very polar and will often stick to the baseline of the silica gel column, allowing for the elution of less polar products. However, for very non-polar products, the sulfonic acid can sometimes co-elute. In such cases, ensuring a thorough basic wash before chromatography is crucial.

Q4: Are there any alternative methods to remove Tris-Cl and its byproducts besides extraction and chromatography?

A4: Yes, depending on the properties of your desired product, you might consider:

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for purification. The sulfonic acid byproduct is often highly soluble in many organic solvents and will remain in the mother liquor.

  • Scavenger Resins: For smaller-scale reactions, using a scavenger resin with a basic functional group can be an efficient way to remove the sulfonic acid byproduct. The reaction mixture is simply stirred with the resin, which is then filtered off.

In-Depth Troubleshooting Guides

Challenge 1: Incomplete Quenching of Tris-Cl

Symptoms:

  • A persistent spot on TLC that corresponds to the Rf of Tris-Cl.

  • The smell of sulfonyl chloride remains after the work-up.

  • Unexpected side reactions during purification.

Causality: The steric hindrance from the triisopropyl groups can slow down the rate of hydrolysis. Insufficient quench time, low temperature, or inadequate mixing can lead to incomplete reaction of the Tris-Cl.

Protocol 1: Effective Quenching of 2,4,6-Triisopropylbenzenesulfonyl Chloride
  • Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0 °C using an ice bath. This helps to control any exotherm from the hydrolysis reaction.

  • Add Quenching Agent: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) to the stirred reaction mixture. The use of a base will facilitate the hydrolysis to the more easily removable sulfonic acid.[2]

  • Stir Vigorously: Allow the mixture to stir vigorously for at least 30 minutes. Ensure good mixing between the organic and aqueous layers.

  • Monitor by TLC: Spot the organic layer on a TLC plate to confirm the complete disappearance of the Tris-Cl spot. If the spot persists, add more of the basic quenching solution and continue stirring.

  • Proceed to Work-up: Once the Tris-Cl is fully quenched, proceed with your standard extractive work-up.

Challenge 2: Difficulty in Separating the Sulfonic Acid Byproduct

Symptoms:

  • Contamination of the desired product with triisopropylbenzenesulfonic acid, confirmed by NMR or MS analysis.

  • Poor separation between the product and a polar impurity during column chromatography.

  • Low yield of the desired product after purification.

Causality: The sulfonic acid byproduct, while generally water-soluble as its salt, can sometimes have partial solubility in organic solvents, especially if the organic solvent has some water miscibility or if the product itself has some polar character, leading to co-extraction.

Protocol 2: Enhanced Extractive Work-up for Sulfonic Acid Removal
  • Dilute the Reaction Mixture: After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Perform Basic Washes: Transfer the mixture to a separatory funnel and wash with a 1M NaOH solution. Repeat this wash 2-3 times. The basic conditions ensure the sulfonic acid is in its deprotonated, highly water-soluble salt form.

  • Neutralize with a Water Wash: Wash the organic layer with deionized water to remove any excess base.

  • Final Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove dissolved water from the organic layer and aids in layer separation.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

Data Summary Table
CompoundStructureTypical Rf (Non-polar eluent)Key Removal Strategy
2,4,6-Triisopropylbenzenesulfonyl Chloride C15H23ClO2S[3]HighQuenching: Hydrolysis with aqueous base (e.g., NaHCO3, NaOH).[2]
2,4,6-Triisopropylbenzenesulfonic Acid C15H24O3SLow (streaks)Extraction: Washing with aqueous base to form the water-soluble sulfonate salt.
Desired Product VariesVariesIsolate via extraction, chromatography, or crystallization after removal of impurities.
Visualization of the Decision-Making Workflow

The following diagram illustrates the logical steps to effectively remove unreacted Tris-Cl and its byproducts.

Removal_Workflow start Reaction Completion quench Quench with Aqueous Base (e.g., NaHCO3, NaOH) start->quench tlc_check TLC Analysis: Is Tris-Cl spot gone? quench->tlc_check extraction Extractive Work-up: Wash with Base, Water, Brine tlc_check->extraction Yes add_more_base Add More Base & Stir Longer tlc_check->add_more_base No product_solid Is the Product a Solid? extraction->product_solid crystallize Crystallization/ Recrystallization product_solid->crystallize Yes chromatography Silica Gel Chromatography product_solid->chromatography No pure_product Pure Product crystallize->pure_product chromatography->pure_product add_more_base->quench

Caption: Decision workflow for Tris-Cl removal.

References

Technical Support Center: Scaling Up Reactions with 2,4,6-Triisopropylbenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,4,6-Triisopropylbenzenesulfonamide and its related reagents. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals scaling up chemical reactions involving these versatile compounds. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of process scale-up.

Introduction to 2,4,6-Triisopropylbenzenesulfonyl Derivatives

This compound and its derivatives, such as 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl Azide or TrisN3) and 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl Chloride), are powerful reagents in modern organic synthesis.[1][2] The bulky triisopropylphenyl group confers unique properties, including enhanced solubility in organic solvents and increased stability, making them valuable for a range of transformations.[1]

These reagents are most notably employed in:

  • Diazo Transfer Reactions: Trisyl azide is a key reagent for the introduction of a diazo group, a critical step in the synthesis of various organic intermediates.[3][4]

  • Sulfonamide and Sulfonyl Derivative Synthesis: Trisyl chloride is widely used to introduce sulfonyl groups, facilitating the creation of complex molecules with potential biological activity.[1]

  • Click Chemistry: The azide functionality in Trisyl azide is well-suited for click chemistry reactions, enabling the efficient linking of molecules.[3][5]

  • Protecting Group Chemistry: The "trisyl" group can be used as a protecting group for amines.

However, transitioning these reactions from the benchtop to a larger scale introduces a unique set of challenges. This guide will address these issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide for Scale-Up

This section addresses specific problems you may encounter during the scale-up of reactions involving 2,4,6-triisopropylbenzenesulfonyl derivatives.

Issue 1: Incomplete Reaction or Slow Conversion Rates

Question: We are scaling up a diazo transfer reaction using Trisyl azide and are observing a significant drop in conversion compared to our small-scale experiments. What are the likely causes and how can we mitigate this?

Answer: This is a common issue when scaling up reactions. The primary culprits are often related to mixing, temperature control, and reagent stability.

  • Mixing and Mass Transfer Limitations:

    • Causality: On a larger scale, achieving homogeneous mixing is more challenging. Inadequate agitation can lead to localized concentration gradients, where the reactants are not encountering each other effectively. This is particularly true for heterogeneous mixtures.

    • Solution:

      • Optimize Agitation: Ensure the reactor's agitator design and speed are sufficient for the vessel's geometry and the reaction volume. For viscous reaction mixtures, consider using an overhead stirrer with a high-torque motor and a suitable impeller design (e.g., anchor or turbine).

      • Solvent Selection: The choice of solvent can significantly impact reaction rates. The triisopropyl substitution on the benzene ring enhances solubility in many organic solvents.[1] If solubility is an issue, consider a solvent system that fully dissolves all reactants.

  • Temperature Control:

    • Causality: Exothermic reactions can be difficult to control on a large scale. Poor heat dissipation can lead to localized "hot spots" which may cause reagent decomposition or the formation of side products.

    • Solution:

      • Controlled Reagent Addition: Add the limiting reagent slowly and sub-surface to maintain the desired reaction temperature.

      • Efficient Cooling: Ensure your reactor is equipped with a cooling system that can handle the heat output of the reaction.

  • Reagent Purity and Stability:

    • Causality: The purity of reagents is critical. Impurities can inhibit the reaction or lead to side reactions. 2,4,6-Triisopropylbenzenesulfonyl azide is often supplied wetted with water for stability.

    • Solution:

      • Use High-Purity Reagents: Ensure all reagents, including solvents, are of high purity and anhydrous if the reaction is moisture-sensitive.

      • Proper Reagent Handling: Store reagents under the recommended conditions, typically at 2-8°C for Trisyl azide.

Workflow for Troubleshooting Incomplete Conversion

start Incomplete Conversion Observed mixing Evaluate Mixing Efficiency start->mixing temp Assess Temperature Control start->temp reagents Check Reagent Quality start->reagents agitation Increase Agitation Speed/ Improve Impeller Design mixing->agitation solvent Screen Alternative Solvents mixing->solvent addition Slow Reagent Addition Rate temp->addition cooling Enhance Reactor Cooling temp->cooling purity Verify Reagent Purity and Water Content reagents->purity storage Confirm Proper Reagent Storage reagents->storage solution Problem Resolved agitation->solution solvent->solution addition->solution cooling->solution purity->solution storage->solution

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Byproduct Formation and Purification Challenges

Question: During the workup of a large-scale reaction using Trisyl chloride, we are struggling to remove the this compound byproduct. What are the best strategies for its removal?

Answer: The sulfonamide byproduct can be challenging to remove due to its physical properties. Here are several strategies:

  • Aqueous Workup:

    • Causality: The sulfonamide has some solubility in aqueous base due to the acidic N-H proton.

    • Solution:

      • Base Wash: Perform multiple washes of the organic layer with an aqueous base solution (e.g., 1 M NaOH or K2CO3). This will deprotonate the sulfonamide, forming a salt that is more soluble in the aqueous phase.

      • Temperature: Gently warming the mixture during the wash can sometimes improve the solubility of the sulfonamide salt.

  • Crystallization:

    • Causality: The desired product and the sulfonamide byproduct often have different solubility profiles in various solvents.

    • Solution:

      • Solvent Screening: Screen a variety of solvents to find one in which your product is soluble, but the sulfonamide byproduct is not (or vice versa). This will allow for selective crystallization.

      • Anti-Solvent Addition: If a suitable single solvent cannot be found, consider an anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add an anti-solvent to selectively precipitate either the product or the byproduct.

  • Chromatography:

    • Causality: While not always ideal for very large scales, column chromatography can be effective.

    • Solution:

      • Silica Gel Plug: For removing smaller amounts of the byproduct, passing the crude product through a short plug of silica gel can be effective.

      • Preparative HPLC: For high-value products where purity is paramount, preparative HPLC may be a viable, albeit more expensive, option.

Comparative Table for Byproduct Removal
MethodAdvantagesDisadvantagesBest For
Aqueous Wash Inexpensive, easy to implement on a large scale.May not be completely effective, can lead to emulsions.Initial bulk removal of the byproduct.
Crystallization Can provide very pure material, cost-effective at scale.Requires solvent screening and optimization, may result in yield loss.Final purification of solid products.
Chromatography High resolution and purity.Can be expensive and time-consuming for large quantities, generates significant solvent waste.High-purity applications and difficult separations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl azide) on a large scale?

A1: Trisyl azide, like other organic azides, is a potentially energetic material and must be handled with care.[6] Key safety precautions include:

  • Avoid Isolation of Pure Azide: Whenever possible, use Trisyl azide as a solution. Do not attempt to isolate it as a neat solid unless absolutely necessary and with appropriate safety measures in place.[7]

  • Temperature Control: Avoid excessive heating, as this can lead to decomposition.[8] Many procedures recommend keeping the temperature below a certain threshold.

  • Avoid Mechanical Shock and Friction: Treat all organic azides as potentially sensitive to shock and friction.

  • Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[9] Work in a well-ventilated fume hood.[9]

  • Quenching: Have a plan for quenching any unreacted azide at the end of the reaction.

Q2: What is the role of the triisopropyl groups in these reagents?

A2: The three bulky isopropyl groups at the 2, 4, and 6 positions of the benzene ring play a crucial role:

  • Increased Solubility: They enhance the solubility of the reagent in a wide range of organic solvents, which is beneficial for reaction setup and homogeneity.[1]

  • Steric Hindrance: The steric bulk can influence the reactivity and selectivity of the reagent. For example, in diazo transfer reactions, it can lead to cleaner reactions with fewer side products.

  • Stability: The bulky groups can sterically protect the reactive sulfonyl azide or sulfonyl chloride group, contributing to the reagent's stability.

Q3: Can I prepare 2,4,6-triisopropylbenzenesulfonyl azide in-situ?

A3: Yes, in-situ generation of Trisyl azide from 2,4,6-triisopropylbenzenesulfonyl chloride and an azide source (like sodium azide) is a common and often preferred method, especially on a larger scale.[4] This avoids the need to handle and store the potentially explosive azide.

General Protocol for In-Situ Generation of Trisyl Azide

start Start dissolve Dissolve Trisyl Chloride in a suitable solvent (e.g., MeCN, DCM) start->dissolve add_azide Add Sodium Azide (and a phase-transfer catalyst if needed) dissolve->add_azide stir Stir at room temperature for several hours add_azide->stir use Use the resulting solution directly in the next step stir->use end End use->end

Caption: Workflow for in-situ generation of Trisyl azide.

Q4: How can I monitor the progress of a diazo transfer reaction?

A4: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): If the components are volatile and thermally stable, GC can be an effective monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by 1H NMR can provide detailed information about the conversion.

  • Infrared (IR) Spectroscopy: The formation of the diazo group can be monitored by the appearance of a characteristic strong absorption band around 2100 cm-1.

References

Validation & Comparative

A Head-to-Head Battle of Bulky Reagents: 2,4,6-Triisopropylbenzenesulfonyl Chloride vs. Mesitylenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide to Selecting the Optimal Sulfonylating Agent

In the landscape of modern organic synthesis, the choice of a coupling or activating agent can be the determining factor in the success of a reaction cascade, particularly in the complex assembly of pharmaceuticals and oligonucleotides. Among the plethora of available reagents, arylsulfonyl chlorides stand out for their versatility. This guide provides a detailed, evidence-based comparison of two prominent, sterically hindered arylsulfonyl chlorides: 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) and its less bulky cousin, mesitylenesulfonyl chloride (MstCl). We will delve into the mechanistic nuances dictated by their structures and present experimental data to guide researchers in making an informed selection for their specific synthetic challenges.

At a Glance: The Structural and Physical Distinctions

The fundamental difference between TrisCl and MstCl lies in the nature of the alkyl substituents at the ortho and para positions of the benzene ring. TrisCl possesses bulky isopropyl groups, whereas MstCl is adorned with smaller methyl groups. This seemingly subtle variation has profound implications for their reactivity, selectivity, and stability.

Property2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl)Mesitylenesulfonyl Chloride (MstCl)
CAS Number 6553-96-4773-64-8
Molecular Formula C₁₅H₂₃ClO₂SC₉H₁₁ClO₂S
Molecular Weight 302.86 g/mol 218.70 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point 93-97 °C55-57 °C
Solubility Soluble in chloroform, decomposes in waterSoluble in toluene, insoluble in water

The significantly larger steric profile of TrisCl is the cornerstone of its utility in complex syntheses, a concept we will explore in the following sections.

The Decisive Factor: Steric Hindrance and Its Impact on Reactivity and Selectivity

The primary role of arylsulfonyl chlorides in reactions such as esterification, sulfonamide formation, and oligonucleotide synthesis is to act as an activating agent. The reaction proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The steric bulk of the ortho substituents plays a crucial role in modulating this interaction.

The isopropyl groups of TrisCl create a more sterically congested environment around the sulfonyl group compared to the methyl groups of MstCl. This steric shielding has a dual effect:

  • Enhanced Selectivity: The bulky nature of TrisCl can prevent or significantly slow down reactions with less accessible or sterically hindered nucleophiles. This is a highly desirable attribute in multifunctional molecules where selective reaction at a specific site is required.

  • Reduced Side Reactions: In many applications, unwanted side reactions can compete with the desired transformation, leading to lower yields and complex purification procedures. The steric hindrance of TrisCl often mitigates these side reactions.

A classic example of this is in the synthesis of oligonucleotides, where both reagents have been extensively studied. While both are effective, TrisCl exhibits a much-reduced rate of undesired sulfonylation of the 5'-hydroxyl group of nucleosides, a common side reaction when using MstCl.[1] This enhanced selectivity is a direct consequence of the greater steric hindrance of the isopropyl groups.

mechanistic_influence

Performance in Key Applications: A Data-Driven Comparison

While the theoretical advantages of TrisCl's steric bulk are clear, a thorough evaluation requires an examination of its performance in key synthetic applications, supported by experimental data.

Oligonucleotide Synthesis

The synthesis of oligonucleotides is arguably the area where the distinction between TrisCl and MstCl is most critical. These reagents are used as condensing agents to facilitate the formation of the internucleotide phosphodiester bond.

ReagentApplicationObservationReported Yield
TrisCl Internucleotide bond formationReduced rate of unwanted 5'-hydroxyl sulfonylation, leading to cleaner reactions and higher yields of the desired product.[1]High
MstCl Internucleotide bond formationEfficient, but more prone to side reactions at the 5'-hydroxyl position.[1]Good to High

The seminal work by Lohrmann and Khorana demonstrated that while both reagents are effective, the use of TrisCl leads to a significant reduction in the formation of 5'-sulfonated byproducts, simplifying purification and improving overall yields of the desired oligonucleotide.[1]

Sulfonamide Formation

In the synthesis of sulfonamides, the reaction of a sulfonyl chloride with an amine, both reagents are highly effective. However, the choice between them can be influenced by the nature of the amine and the desired reaction conditions.

ReagentSubstrateReported Yield
TrisCl Various amines85%[2]
MstCl Various aminesGood to Excellent

While specific comparative data under identical conditions is sparse in the literature, the general consensus is that both reagents provide high yields. TrisCl may be preferred when dealing with sensitive substrates where side reactions are a concern, or when a less reactive amine requires more forcing conditions, where the stability of TrisCl can be an advantage.

Esterification

Arylsulfonyl chlorides can be used to activate carboxylic acids for esterification. The steric hindrance of the sulfonyl chloride can influence the rate and success of the reaction, especially with hindered alcohols.

ReagentApplicationReported Yield
TrisCl Sulfonate Ester Formation90%[2]
MstCl Sulfonate Ester FormationGood to High

For the esterification of sterically demanding alcohols, the less hindered MstCl might be expected to react faster. However, in situations where chemoselectivity is paramount, the bulky TrisCl could offer advantages in discriminating between different hydroxyl groups within a molecule.

Experimental Protocols: A Guide to Practical Application

To provide a practical framework for the application of these reagents, the following are representative, detailed experimental protocols. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: General Procedure for Sulfonamide Synthesis using TrisCl

sulfonamide_synthesis

Materials:

  • Amine (1.0 eq.)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TrisCl) (1.05 eq.)

  • Triethylamine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. The use of low temperature helps to control the initial exothermic reaction.

  • Reagent Addition: Dissolve TrisCl (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. The slow addition is crucial to maintain temperature control and prevent side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography to afford the desired sulfonamide.

Protocol 2: Preparation of 2,4,6-Triisopropylbenzenesulfonyl Azide from TrisCl

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TrisCl) (60 mmol)

  • Sodium azide (200 mmol)

  • Ethanol

  • Water

  • Ether

  • Brine

  • Methanol

Procedure:

  • Reaction Setup: To a solution of TrisCl (18.2 g, 60 mmol) in an ethanol-water mixture (300 ml), add a solution of sodium azide (13.0 g, 200 mmol).

  • Reaction: Stir the mixture at room temperature for 19 hours.

  • Workup: Dilute the reaction mixture with ice water (100 ml) and extract with ether. Wash the organic layer with brine and dry.

  • Concentration and Recrystallization: Concentrate the solvent under reduced pressure. Recrystallize the residue from 50 ml of hot methanol to obtain the 2,4,6-triisopropylbenzenesulfonyl azide product.[3]

Conclusion: Making the Right Choice

The selection between 2,4,6-triisopropylbenzenesulfonyl chloride and mesitylenesulfonyl chloride is a nuanced decision that hinges on the specific demands of the synthetic target.

Choose 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) when:

  • High selectivity is paramount: Especially in the synthesis of complex molecules with multiple reactive sites, such as oligonucleotides.

  • Minimizing side reactions is critical: To simplify purification and maximize the yield of the desired product.

  • Working with sensitive substrates: Where the milder effective reaction conditions afforded by higher selectivity are beneficial.

Choose Mesitylenesulfonyl Chloride (MstCl) when:

  • High reactivity is the primary concern: For simple, unhindered substrates where side reactions are less likely.

  • Cost is a significant factor: MstCl is generally less expensive than TrisCl.

  • A less sterically demanding reagent is required: For reactions where the bulk of TrisCl might impede the desired transformation.

Ultimately, the choice of reagent should be guided by a thorough understanding of the reaction mechanism and the steric and electronic properties of the substrates involved. This guide, by providing a direct comparison and supporting data, aims to empower researchers to make the optimal choice for their synthetic endeavors.

References

A Comparative Guide to Alternatives for 2,4,6-Triisopropylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of protecting groups and coupling agents is paramount to the successful construction of complex molecular architectures. For decades, reagents derived from 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), such as 2,4,6-triisopropylbenzenesulfonamide, have served as robust tools for chemists. The significant steric hindrance provided by the three isopropyl groups offers unique selectivity, particularly in the protection of amines and as a condensing agent in oligonucleotide synthesis. However, the very stability that makes this group attractive can also be its downfall, often necessitating harsh conditions for its removal. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their specific synthetic challenges.

The Dual Role of 2,4,6-Triisopropylbenzenesulfonyl Derivatives

The utility of 2,4,6-triisopropylbenzenesulfonyl (trisyl) derivatives stems from two primary applications:

  • Amine Protection: The trisyl group can be installed on primary and secondary amines to form highly stable sulfonamides. This protection strategy is valued for its resilience to a wide range of reaction conditions.

  • Condensing Agent in Oligonucleotide Synthesis: TPSCl has been a cornerstone in the phosphotriester method of oligonucleotide synthesis, where it activates the phosphodiester component for coupling with a nucleosidic alcohol.

This guide will explore alternatives in both of these critical areas, providing a balanced view of their advantages and disadvantages, supported by experimental data and detailed protocols.

Part 1: Alternatives in Amine Protection

The ideal amine protecting group should be easy to install, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule. While the trisyl group excels in stability, its deprotection often requires forcing conditions, such as strong acids or dissolving metal reductions, which can be incompatible with sensitive functional groups.

A comparative overview of the most common and effective alternatives is presented below.

Comparative Analysis of Sulfonamide Protecting Groups
Protecting GroupStructureTypical Installation ConditionsKey Stability CharacteristicsTypical Deprotection Conditions
2,4,6-Triisopropylbenzenesulfonyl (Trisyl)
alt text
Amine, TPSCl, Base (e.g., Pyridine, Et3N), CH2Cl2, 0 °C to rtHighly stable to acidic and basic conditions, and many nucleophiles.Strong acid (e.g., HBr/AcOH, TfOH) at elevated temperatures; Reductive cleavage (e.g., Na/NH3).
p-Toluenesulfonyl (Tosyl, Ts) Amine, TsCl, Base (e.g., Pyridine, Et3N), CH2Cl2, 0 °C to rtVery stable to a wide range of acidic and basic conditions, and oxidative/reductive reagents.Harsh: Strong acid (e.g., HBr/AcOH), reductive cleavage (e.g., Na/NH3, SmI2).
Nitrobenzenesulfonyl (Nosyl, Ns) Amine, NsCl, Base (e.g., Pyridine, Et3N), CH2Cl2, 0 °C to rtStable to acidic conditions (e.g., TFA for Boc removal), but sensitive to some reducing agents and strong bases.Mild: Thiol (e.g., thiophenol, mercaptoethanol) and a weak base (e.g., K2CO3, Cs2CO3) in CH3CN or DMF.
2-(Trimethylsilyl)ethanesulfonyl (SES) Amine, SES-Cl, Base (e.g., Et3N), CH2Cl2, 0 °C to rtStable to a wide range of conditions, including those for many other protecting groups.Mild: Fluoride source (e.g., TBAF, CsF) in CH3CN or DMF at elevated temperatures.
In-Depth Analysis of Key Alternatives

The tosyl group is perhaps the most widely used sulfonamide protecting group due to its commercial availability, ease of installation, and exceptional stability.[1] However, this high stability is also its primary drawback, as deprotection often requires harsh conditions that are incompatible with complex, polyfunctionalized molecules.[1]

Causality Behind Experimental Choices: The stability of the tosyl group is attributed to the strong electron-withdrawing nature of the sulfonyl group, which deactivates the N-S bond towards cleavage. Reductive cleavage with dissolving metals or strong acidic hydrolysis are typically the only effective methods for its removal.

The nosyl group, particularly the 2- and 4-nitro isomers, represents a significant advancement in sulfonamide chemistry.[2] The presence of the strongly electron-withdrawing nitro group renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for a mild and orthogonal deprotection strategy using a thiol and a weak base.[2]

Causality Behind Experimental Choices: The deprotection mechanism involves the formation of a Meisenheimer complex, which is a key intermediate in the SNAr reaction.[3] This unique cleavage pathway makes the nosyl group orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

The SES group offers an excellent balance of stability and mild deprotection.[3] It is stable under a wide variety of synthetic conditions but can be selectively removed using a fluoride source.[3]

Causality Behind Experimental Choices: The deprotection is triggered by the high affinity of fluoride for silicon. The attack of the fluoride ion on the silicon atom initiates a β-elimination reaction, leading to the cleavage of the C-S bond and the release of the free amine, along with volatile byproducts (ethylene, sulfur dioxide, and trimethylsilyl fluoride).[3]

Experimental Protocols
  • Dissolve the amine (1.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.5-2.0 eq) or pyridine (1.5-2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the corresponding sulfonyl chloride (1.1-1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Tosyl Group Deprotection (Reductive)

  • Dissolve the N-tosyl amine in a suitable solvent (e.g., liquid ammonia, methanol).

  • Add a reducing agent such as sodium metal or samarium(II) iodide until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction with a proton source (e.g., ammonium chloride, methanol).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product as necessary.

Nosyl Group Deprotection

  • Dissolve the N-nosyl amine (1.0 eq) in acetonitrile or DMF.

  • Add a base such as potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq).

  • Add a thiol such as thiophenol (2.0-3.0 eq) or 2-mercaptoethanol (2.0-3.0 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer to remove the thiol and its byproducts.

  • Dry, concentrate, and purify the product.

SES Group Deprotection

  • Dissolve the N-SES amine (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF.

  • Add a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) or cesium fluoride (CsF, 3.0 eq).

  • Heat the reaction mixture to 50-70 °C and stir for 2-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature, quench with water, and extract the product.

  • Dry, concentrate, and purify the product.

Visualization of Deprotection Mechanisms

Deprotection_Mechanisms

Part 2: Alternatives in Oligonucleotide Synthesis

In the phosphotriester approach to oligonucleotide synthesis, an arylsulfonyl chloride, such as TPSCl, is used as a condensing agent to activate a phosphodiester component for reaction with the hydroxyl group of another nucleoside.[4] The mechanism involves the formation of a mixed sulfonic-phosphoric anhydride, which is then attacked by the nucleophilic hydroxyl group.[4]

While effective, this method has been largely superseded by the phosphoramidite method due to its higher efficiency and faster reaction times. However, the principles of activation by arylsulfonyl derivatives are still relevant, and understanding the alternatives is crucial for specialized applications.

Modern Coupling Agents

The field of oligonucleotide synthesis has evolved significantly, with a focus on developing more efficient and milder coupling agents for the now-dominant phosphoramidite chemistry. These modern activators are not direct analogues of TPSCl but serve the same fundamental purpose of facilitating the formation of the internucleotide linkage.

ActivatorStructureKey Features
1H-Tetrazole The classical activator for phosphoramidite chemistry. Effective but can be explosive in its anhydrous, crystalline form.
4,5-Dicyanoimidazole (DCI) A non-explosive alternative to tetrazole with similar reactivity.
5-(Ethylthio)-1H-tetrazole (ETT) A more acidic and highly efficient activator, leading to faster coupling times.
5-(Benzylthio)-1H-tetrazole (BTT) Similar to ETT, offering high efficiency and rapid coupling.

Causality Behind Experimental Choices: The choice of activator in phosphoramidite synthesis is a balance between reaction rate and stability. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to attack by the 5'-hydroxyl group of the growing oligonucleotide chain. More acidic activators, such as ETT and BTT, lead to faster protonation and thus faster coupling reactions.

Visualization of the Phosphoramidite Coupling Workflow

Phosphoramidite_Coupling

Conclusion

While 2,4,6-triisopropylbenzenesulfonyl derivatives have a long-standing role in organic synthesis, a thorough understanding of the available alternatives is essential for the modern chemist. In amine protection, the choice between the extreme stability of the trisyl and tosyl groups and the mild deprotection offered by the nosyl and SES groups must be guided by the specific demands of the synthetic route. The orthogonality of the nosyl and SES groups, in particular, provides a level of synthetic flexibility that is often required for the synthesis of complex molecules. In the realm of oligonucleotide synthesis, while the phosphotriester method and its associated condensing agents like TPSCl have been largely replaced, the principles of activation continue to inform the development of more efficient reagents for the dominant phosphoramidite methodology. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal tools to advance their synthetic endeavors with greater efficiency and success.

References

The Evolving Landscape of Oligonucleotide Synthesis: A Comparative Guide to Activating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the precise chemical synthesis of oligonucleotides has been a cornerstone of molecular biology, diagnostics, and the burgeoning field of nucleic acid therapeutics. The efficiency of this synthesis hinges on the critical activation step, which drives the formation of the internucleotide phosphodiester bond. This guide provides a comprehensive comparison of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a historically significant activating agent in the phosphotriester method, with the modern activators that dominate the current landscape of phosphoramidite-based oligonucleotide synthesis.

The Central Role of Activation in Oligonucleotide Synthesis

The stepwise addition of nucleotide monomers to a growing oligonucleotide chain requires the formation of a phosphodiester linkage. This process is not spontaneous and necessitates an "activating agent" to convert a relatively unreactive phosphorus-containing monomer into a highly reactive species. The ideal activating agent should facilitate rapid and complete coupling, minimize side reactions, and be compatible with the protecting groups used on the nucleobases and sugar moieties.

TPSCl and the Phosphotriester Method: A Legacy of Innovation

The phosphotriester approach to oligonucleotide synthesis was a significant advancement that allowed for the preparation of longer and more defined sequences than its predecessors. In this methodology, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) played a pivotal role as a condensing agent.[1]

Mechanism of Action of TPSCl

In the phosphotriester method, a protected nucleoside 3'-phosphate is coupled with the 5'-hydroxyl group of another nucleoside. TPSCl activates the phosphodiester by reacting with it to form a highly reactive mixed sulfonic-phosphoric anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphotriester linkage. The bulky triisopropylphenyl group of TPSCl is thought to provide steric hindrance that can help to reduce side reactions.[2]

TPSCl_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Phosphate Protected Nucleoside 3'-Phosphate MixedAnhydride Mixed Sulfonic-Phosphoric Anhydride Intermediate Phosphate->MixedAnhydride + TPSCl TPSCl TPSCl TPSCl->MixedAnhydride Nucleoside Growing Oligonucleotide (Free 5'-OH) Phosphotriester Protected Dinucleoside Phosphotriester Nucleoside->Phosphotriester MixedAnhydride->Phosphotriester + Growing Oligonucleotide

Caption: Mechanism of TPSCl activation in phosphotriester oligonucleotide synthesis.

The Advent of Phosphoramidite Chemistry and Modern Activators

The development of phosphoramidite chemistry in the 1980s revolutionized oligonucleotide synthesis, offering significantly higher coupling efficiencies and faster reaction times.[3] This method employs phosphoramidite monomers, which are activated by weak acids to react with the 5'-hydroxyl group of the growing chain. This has led to the development of a new class of activating agents, rendering the phosphotriester method, and thus the widespread use of TPSCl for this application, largely obsolete for routine synthesis.

Mechanism of Action of Modern Activators (e.g., Tetrazole, DCI)

In the phosphoramidite method, the activator, typically an azole derivative like 1H-tetrazole or 4,5-dicyanoimidazole (DCI), plays a dual role.[4][5] It first protonates the nitrogen of the phosphoramidite, making it a better leaving group. Subsequently, the anionic form of the activator acts as a nucleophilic catalyst, displacing the diisopropylamino group to form a highly reactive phosphitylating agent. This intermediate then rapidly reacts with the 5'-hydroxyl group of the support-bound oligonucleotide.[6][7]

Phosphoramidite_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phosphoramidite Nucleoside Phosphoramidite Protonated_PA Protonated Phosphoramidite Phosphoramidite->Protonated_PA + Activator (protonation) Activator Activator (e.g., Tetrazole, DCI) Activator->Protonated_PA Oligonucleotide Growing Oligonucleotide (Free 5'-OH) PhosphiteTriester Protected Dinucleoside Phosphite Triester Oligonucleotide->PhosphiteTriester Active_Intermediate Activated Intermediate Protonated_PA->Active_Intermediate + Activator (nucleophilic attack) Active_Intermediate->PhosphiteTriester + Growing Oligonucleotide

Caption: Mechanism of activation in phosphoramidite oligonucleotide synthesis.

Comparative Analysis: TPSCl vs. Modern Activators

A direct head-to-head comparison of TPSCl with modern activators is nuanced, as they operate within different synthesis methodologies. The most meaningful comparison is between the overall performance of the phosphotriester and phosphoramidite methods.

ParameterPhosphotriester Method with TPSClPhosphoramidite Method with Modern Activators
Coupling Efficiency 45-75%[8]>99%
Coupling Time < 1 minute~30 seconds for standard bases[9]
Overall Yield Significantly lower, especially for longer oligonucleotidesHigh, enabling synthesis of long oligonucleotides (>100 bases)
Side Reactions Sulfonylation of the 5'-hydroxyl group by the coupling agent can occur.[10]Depurination during the acidic deblocking step is a concern.[7]
Automation Less amenable to full automationHighly automated and high-throughput
Reagent Stability Phosphotriester intermediates are relatively stablePhosphoramidites are sensitive to moisture and oxidation

Experimental Protocols

Solid-Phase Phosphotriester Oligonucleotide Synthesis Cycle using TPSCl (Generalized)

This protocol is a generalized representation of a manual solid-phase phosphotriester synthesis cycle.

  • Deprotection: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). The support is then washed with a neutral solvent.

  • Coupling: The protected nucleoside 3'-phosphate (as a triethylammonium salt) and TPSCl are dissolved in an anhydrous solvent like pyridine. This solution is added to the solid support and allowed to react for 1-5 minutes.

  • Washing: The solid support is thoroughly washed with the reaction solvent to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, a capping step using acetic anhydride and N-methylimidazole can be performed.

  • Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Deprotection and Cleavage: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Solid-Phase Phosphoramidite Oligonucleotide Synthesis Cycle (Automated)

The following is a standard automated phosphoramidite synthesis cycle.[9][11]

Synthesis_Workflow Start Start: Support-bound Nucleoside (5'-DMT on) Deblocking 1. Deblocking (Acid Treatment) Remove 5'-DMT Start->Deblocking Washing1 Wash Deblocking->Washing1 Coupling 2. Coupling Add activated phosphoramidite Washing1->Coupling Capping 3. Capping Acetylate unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation Stabilize phosphate linkage Capping->Oxidation Washing2 Wash Oxidation->Washing2 End_Cycle End of Cycle Washing2->End_Cycle End_Cycle->Deblocking Next Cycle Final_Cleavage Final Cleavage & Deprotection End_Cycle->Final_Cleavage Final Cycle

Caption: Automated phosphoramidite oligonucleotide synthesis workflow.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by flushing the column with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[11] This step typically takes 60-180 seconds.[11]

  • Coupling: The next nucleoside phosphoramidite and an activator (e.g., 0.25-0.5 M DCI or ETT in acetonitrile) are delivered to the synthesis column.[2] The coupling reaction is rapid, generally taking 30-60 seconds for standard DNA bases.[9]

  • Capping: To prevent the elongation of failure sequences (n-1), any unreacted 5'-hydroxyl groups are acetylated. This is achieved by treating the support with a mixture of acetic anhydride and N-methylimidazole. This step usually takes 30-60 seconds.[11]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9] This reaction is typically complete in 30-60 seconds.[11] This completes one cycle of nucleotide addition.

Conclusion and Future Outlook

While TPSCl was instrumental in the advancement of oligonucleotide synthesis via the phosphotriester method, the advent of phosphoramidite chemistry has rendered it largely a tool of historical significance for this specific application. The superior coupling efficiencies, faster reaction times, and amenability to automation of the phosphoramidite method, facilitated by modern activators like 1H-tetrazole, ETT, and DCI, have become the industry standard.

The ongoing development of novel activating agents continues to push the boundaries of oligonucleotide synthesis, enabling the production of longer and more complex nucleic acid molecules with higher fidelity. These advancements are critical for meeting the growing demands of synthetic biology, genomic research, and the development of next-generation nucleic acid-based therapeutics.

References

The Ortho Effect Anomaly: A Comparative Guide to the Reactivity of Ortho-Alkyl Substituted Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Steric Hindrance

In the realm of organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides, sulfonate esters, and other vital sulfur-containing compounds.[1][2] The reactivity of these compounds is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of the substituents on the aromatic ring.[3] Classical chemical principles would predict that bulky ortho-alkyl substituents would sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. However, extensive experimental evidence reveals a fascinating and counterintuitive phenomenon: the "steric acceleration" of nucleophilic substitution at the sulfonyl sulfur by ortho-alkyl groups.[4][5][6] This guide provides an in-depth comparison of the reactivity of ortho-alkyl substituted sulfonyl chlorides, delving into the mechanistic underpinnings of this anomaly and offering practical, data-driven insights for researchers in drug development and chemical synthesis.

The Counterintuitive Reactivity of Ortho-Alkyl Sulfonyl Chlorides

Kinetic studies have consistently demonstrated that mono- and di-ortho-alkyl substituted arenesulfonyl chlorides exhibit enhanced reactivity compared to their unsubstituted or para/meta-substituted counterparts.[4][7][8] This is in direct opposition to the expected inductive and steric effects, both of which would be predicted to decrease the reaction rate.[4][7][8]

A seminal study involving the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides provided compelling quantitative evidence for this phenomenon.[4][7][8] While sulfonyl chlorides with para- and meta-substituents followed the Hammett equation with a positive ρ-value of +2.02, indicating that electron-withdrawing groups accelerate the reaction, the ortho-alkyl substituted derivatives showed a significant positive deviation.[4][7][8]

Unraveling the Mechanism: A Structurally-Driven Acceleration

The enhanced reactivity of ortho-alkyl substituted sulfonyl chlorides is not a consequence of a change in the fundamental reaction mechanism. Isotopic labeling studies and theoretical calculations have confirmed that these reactions proceed via a concerted SN2-type mechanism, involving a single transition state.[4][7][8]

The origin of this "steric acceleration" lies in the unique ground-state structural constraints imposed by the ortho-alkyl groups. Density Functional Theory (DFT) calculations and X-ray crystallographic data have revealed that these molecules adopt a peculiar, rigid, and sterically compressed conformation.[4][7][8] This ground-state strain is partially released upon moving to the trigonal bipyramidal transition state of the SN2 reaction, thus lowering the activation energy and accelerating the reaction rate.[5]

Comparative Reactivity Data

The following table summarizes the second-order rate constants for the chloride-chloride exchange reaction in various arenesulfonyl chlorides, illustrating the accelerating effect of ortho-alkyl substituents.

Sulfonyl ChlorideSubstituent(s)Second-Order Rate Constant (k x 104 M-1s-1) at 25°C
Benzenesulfonyl chlorideH1.33
4-Methylbenzenesulfonyl chloride4-Me0.67
2-Methylbenzenesulfonyl chloride 2-Me >1.33 (more reactive than unsubstituted)
2,4,6-Trimethylbenzenesulfonyl chloride 2,4,6-Me3 6.10
2,4,6-Triisopropylbenzenesulfonyl chloride 2,4,6-iPr3 3.72

Data sourced from Mikołajczyk et al. (2020).[4]

As the data clearly indicates, the presence of ortho-methyl groups leads to a significant rate enhancement compared to both the unsubstituted and para-methyl substituted analogs. Even the bulkier ortho-isopropyl groups, while showing some evidence of classical steric hindrance when compared to the trimethyl-substituted compound, still result in a significantly more reactive sulfonyl chloride than the unsubstituted parent compound.[9]

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants for Chloride-Chloride Isotopic Exchange

This protocol describes a robust method for quantifying the reactivity of arenesulfonyl chlorides via a chloride-chloride isotopic exchange reaction using a radiolabeled chloride source.

Materials:

  • Substituted arenesulfonyl chloride

  • Tetraethylammonium chloride ([36Cl]Et4NCl)

  • Acetonitrile (anhydrous)

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Prepare a stock solution of the arenesulfonyl chloride in anhydrous acetonitrile.

  • Prepare a stock solution of [36Cl]Et4NCl in anhydrous acetonitrile of known specific activity.

  • In a thermostated reaction vessel, mix equal volumes of the arenesulfonyl chloride and [36Cl]Et4NCl solutions at the desired temperature (e.g., 25°C).

  • At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a solution of a suitable amine (e.g., aniline) to rapidly form the corresponding sulfonamide.

  • Isolate the sulfonamide product by precipitation or extraction.

  • Measure the radioactivity of the isolated sulfonamide using a liquid scintillation counter.

  • The second-order rate constant (k) can be calculated from the rate of incorporation of the 36Cl label into the sulfonyl chloride, following established kinetic models for isotopic exchange reactions.

Self-Validation:

  • The reaction should exhibit first-order kinetics with respect to both the sulfonyl chloride and the chloride ion.[4]

  • The rate constants should be reproducible across multiple runs.

  • A control experiment without the sulfonyl chloride should show no incorporation of radioactivity into any precipitated material.

Visualizing the Reaction Pathway

The following diagram illustrates the SN2 mechanism for the chloride-chloride exchange reaction.

SN2_Mechanism reactant ArSO₂Cl + Cl⁻ ts [Cl---S(O₂)Ar---Cl]⁻ reactant->ts k product ArSO₂*Cl + Cl⁻ ts->product caption Sₙ2 Mechanism for Chloride Exchange Reactivity_Comparison A Select Ortho-Alkyl Substituted and Control Sulfonyl Chlorides B Determine Second-Order Rate Constants (e.g., Isotopic Exchange) A->B C Analyze Kinetic Data B->C E Compare Reactivity Trends C->E D Correlate with Structural Data (DFT, X-ray) D->E F Elucidate Mechanistic Basis (Steric Acceleration) E->F caption Workflow for Reactivity Comparison

References

A Comparative Guide to Sulfonamide Protecting Groups: 2,4,6-Triisopropylbenzenesulfonamide (Trisyl) vs. Tosyl and Nosyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals. Among the various functionalities requiring temporary masking, the amine group, with its inherent nucleophilicity and basicity, often presents a significant challenge. Sulfonamides are a robust class of protecting groups for amines, offering high stability across a wide range of reaction conditions.

This guide provides an in-depth technical comparison of three key sulfonamide protecting groups: the sterically hindered 2,4,6-triisopropylbenzenesulfonamide (Trisyl), the classic p-toluenesulfonamide (Tosyl), and the readily cleavable 2-nitrobenzenesulfonamide (Nosyl). We will delve into the nuances of their stability, ease of installation and cleavage, and provide supporting experimental data and protocols to inform your selection process.

The Sulfonamide Landscape: An Overview

Sulfonamide protecting groups are prized for their ability to significantly reduce the nucleophilicity and basicity of the amine nitrogen due to the strong electron-withdrawing nature of the sulfonyl group. This renders the protected amine unreactive towards many electrophiles and stable to a broad spectrum of synthetic transformations. However, this high stability can also be a double-edged sword, often necessitating harsh conditions for their removal. The choice between different sulfonamide protecting groups, therefore, hinges on a careful balance between the required stability during synthesis and the lability for deprotection at the desired stage.

Chemical Structures and Key Features

A visual comparison of the sulfonyl chlorides used to install these protecting groups reveals the structural basis for their differing properties.

digraph "Sulfonyl_Chlorides" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=none, margin=0];

TsCl [label=<

p-Toluenesulfonyl Chloride (TsCl)

];

NsCl [label=<

2-Nitrobenzenesulfonyl Chloride (NsCl)

];

TrisylCl [label=<

2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisylCl)

]; }

Figure 1. Structures of Sulfonyl Chlorides
  • Tosyl (Ts): Derived from p-toluenesulfonyl chloride, the tosyl group is one of the most well-established and widely used sulfonamide protecting groups. Its stability to a vast array of reaction conditions is its primary advantage.

  • Nosyl (Ns): The presence of the electron-withdrawing nitro group in 2-nitrobenzenesulfonyl chloride significantly alters the properties of the resulting sulfonamide. This electronic effect facilitates cleavage under milder, nucleophilic conditions.

  • Trisyl (Tris): The defining feature of the 2,4,6-triisopropylbenzenesulfonyl group is its significant steric bulk. The three isopropyl groups flanking the sulfonyl moiety create a highly hindered environment around the nitrogen, profoundly influencing its reactivity and stability.

Comparative Analysis: Stability and Cleavage

The utility of a protecting group is fundamentally defined by its stability under various reaction conditions and the ease and selectivity of its removal. The following sections provide a comparative analysis of the Trisyl, Tosyl, and Nosyl groups in these critical aspects.

Stability Profile

The stability of the sulfonamide bond is influenced by both electronic and steric factors.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, LDA)Oxidative Conditions (e.g., m-CPBA)Reductive Conditions (e.g., H₂, Pd/C)Nucleophilic Conditions
Tosyl (Ts) Highly StableHighly StableStableStableStable
Nosyl (Ns) StableModerately StableSensitive to some reducing agentsSensitive to nucleophiles (thiols)Labile
Trisyl (Tris) Exceptionally StableExceptionally StableStableStableHighly Stable

Discussion of Stability:

  • Tosyl: The tosyl group is renowned for its exceptional stability across a broad pH range and its resistance to many common reagents, making it a reliable choice for lengthy and complex synthetic sequences.[1]

  • Nosyl: The electron-withdrawing nitro group makes the sulfur atom more electrophilic and susceptible to nucleophilic attack, rendering the nosyl group less stable towards nucleophiles, particularly soft nucleophiles like thiols.[2] It is, however, generally stable to acidic conditions used for the removal of other protecting groups like Boc.[2]

  • Trisyl: The steric hindrance provided by the three isopropyl groups makes the Trisyl-protected amine exceptionally robust. The bulky framework effectively shields the sulfonamide bond from attack by both acids and bases, as well as other reagents. This high level of stability can be advantageous when extremely harsh reaction conditions are required elsewhere in the molecule.

Cleavage (Deprotection) Methods

The conditions required for the removal of these protecting groups vary significantly, offering a degree of orthogonality in synthetic design.

Protecting GroupPrimary Cleavage Method(s)Typical ConditionsComments
Tosyl (Ts) Strong Acid Hydrolysis, Reductive CleavageHBr/AcOH, reflux; Na/NH₃; SmI₂Requires harsh conditions that may not be compatible with sensitive functional groups.[3]
Nosyl (Ns) Nucleophilic Aromatic SubstitutionThiophenol, K₂CO₃, DMF/MeCNMild and selective cleavage, orthogonal to many other protecting groups.[2]
Trisyl (Tris) Strong Acid HydrolysisTrifluoromethanesulfonic acid (TfOH)Due to extreme steric hindrance, requires very strong acids for cleavage.[4]

Causality Behind Cleavage Mechanisms:

  • Tosyl Deprotection: The stability of the tosyl group necessitates forcing conditions for its removal. Strong acids protonate the sulfonamide, making the sulfur atom more susceptible to nucleophilic attack by water or other nucleophiles present. Reductive cleavage methods, such as dissolving metal reductions (e.g., sodium in liquid ammonia), proceed via single-electron transfer to the aromatic ring, leading to the fragmentation of the S-N bond.

  • Nosyl Deprotection: The key to the mild deprotection of the nosyl group is the electron-deficient nature of the nitro-substituted aromatic ring. This activates the ring towards nucleophilic aromatic substitution. Soft nucleophiles, most commonly thiols, attack the aromatic ring to form a Meisenheimer complex, which then collapses to cleave the N-S bond.[2]

digraph "Nosyl_Deprotection" { graph [rankdir="LR", splines=ortho]; node [shape=none, margin=0];

start [label="Nosyl-Amine"]; intermediate [label="Meisenheimer Complex"]; end [label="Free Amine"];

start -> intermediate [label="+ Thiolate"]; intermediate -> end [label="Collapse & S-N Cleavage"]; }

Figure 2. Nosyl Deprotection Mechanism
  • Trisyl Deprotection: The immense steric bulk of the Trisyl group presents a significant kinetic barrier to cleavage. Even strong nucleophiles struggle to access the sulfonyl group. Consequently, deprotection typically requires superacids like trifluoromethanesulfonic acid (TfOH).[4] The mechanism likely involves protonation of the sulfonamide, followed by a slow, sterically encumbered attack of a nucleophile or fragmentation.

Experimental Protocols

To provide a practical context for this comparison, the following are representative, step-by-step protocols for the protection of benzylamine with each of the three sulfonyl chlorides, followed by their respective deprotection.

Protection of Benzylamine: A Comparative Workflow
digraph "Protection_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded];

subgraph "cluster_Tosylation" { label = "Tosylation"; T1 [label="Dissolve Benzylamine & Base in DCM"]; T2 [label="Add TsCl at 0°C"]; T3 [label="Stir at RT"]; T4 [label="Work-up"]; T1 -> T2 -> T3 -> T4; }

subgraph "cluster_Nosylation" { label = "Nosylation"; N1 [label="Dissolve Benzylamine & Base in DCM"]; N2 [label="Add NsCl at 0°C"]; N3 [label="Stir at RT"]; N4 [label="Work-up"]; N1 -> N2 -> N3 -> N4; }

subgraph "cluster_Trisylation" { label = "Trisylation"; Tr1 [label="Dissolve Benzylamine & Base in THF"]; Tr2 [label="Add TrisylCl at RT"]; Tr3 [label="Stir at RT"]; Tr4 [label="Work-up"]; Tr1 -> Tr2 -> Tr3 -> Tr4; } }

Figure 3. General Protection Workflow

Protocol 1: N-Tosylation of Benzylamine

  • To a solution of benzylamine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-benzyl-p-toluenesulfonamide.

Protocol 2: N-Nosylation of Benzylamine [2]

  • To a solution of benzylamine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM) at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.05 equiv) portion-wise.[2]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[2]

  • Quench the reaction with water and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-nosylated amine.[2]

Protocol 3: N-Trisylation of Benzylamine [5]

  • To a solution of benzylamine (1.0 equiv) and triethylamine (1.5 equiv) in tetrahydrofuran (THF), add 2,4,6-triisopropylbenzenesulfonyl chloride (1.1 equiv) with stirring at room temperature.

  • Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates completion.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N-benzyl-2,4,6-triisopropylbenzenesulfonamide.[5]

Deprotection: Releasing the Amine

Protocol 4: Deprotection of N-Benzyl-p-toluenesulfonamide (Reductive)

  • In a flask equipped with a dry ice condenser, add liquid ammonia.

  • To the liquid ammonia at -78 °C, add small pieces of sodium metal until a persistent blue color is observed.

  • Add a solution of N-benzyl-p-toluenesulfonamide in anhydrous THF dropwise until the blue color disappears.

  • Continue adding sodium until the blue color persists for at least 30 minutes.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate, then partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzylamine.

Protocol 5: Deprotection of N-Benzyl-2-nitrobenzenesulfonamide [2]

  • Dissolve the N-nosyl protected benzylamine (1.0 equiv) in DMF or acetonitrile.[2]

  • Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv) to the stirred suspension.[2]

  • Stir the reaction at room temperature until completion as monitored by TLC.[2]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain benzylamine.[2]

Protocol 6: Deprotection of N-Benzyl-2,4,6-triisopropylbenzenesulfonamide [4]

  • To a solution of N-benzyl-2,4,6-triisopropylbenzenesulfonamide in a suitable solvent (e.g., dichloromethane or neat), add trifluoromethanesulfonic acid (TfOH) (near-stoichiometric amounts may be sufficient, but optimization is likely required).[4]

  • Stir the reaction at a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield benzylamine.

Conclusion: Selecting the Right Tool for the Job

The choice between Trisyl, Tosyl, and Nosyl as a protecting group for amines is a strategic decision that should be guided by the specific demands of the synthetic route.

  • Tosyl remains a reliable and robust choice for protecting amines when harsh reaction conditions are anticipated and its strenuous removal is not a concern for the target molecule.

  • Nosyl offers the significant advantage of mild and selective deprotection, making it ideal for syntheses involving sensitive functional groups and for strategies requiring orthogonal deprotection schemes.

  • Trisyl provides an unparalleled level of stability due to its steric bulk. This makes it a valuable tool for protecting amines under exceptionally forcing conditions where other protecting groups would fail. However, its removal requires very strong acids, limiting its applicability in the presence of acid-labile functionalities.

By understanding the distinct stability profiles and cleavage mechanisms of these three sulfonamide protecting groups, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Kinetics of Chloride Exchange in Arenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinetic studies of the identity chloride exchange reaction in arenesulfonyl chlorides. Moving beyond a simple recitation of facts, this document delves into the experimental nuances, compares kinetic data across a range of substrates, and elucidates the mechanistic insights that can be gleaned from this fundamental reaction. Understanding the kinetics of this process is pivotal for optimizing synthetic routes involving sulfonyl chlorides and for designing novel sulfonamide-based therapeutics.

The Significance of Chloride Exchange Kinetics at the Sulfonyl Center

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a cornerstone of organic synthesis, most notably in the formation of sulfonamides, sulfonates, and other sulfur-containing functionalities. The chloride exchange reaction (ArSO₂Cl + Cl⁻ ⇌ ArSO₂Cl + Cl⁻), where an incoming chloride ion displaces the resident chloride, serves as a simple yet powerful model system to probe the intimate details of the reaction mechanism.[1][2] By studying this identity reaction, complexities arising from different nucleophiles or leaving groups are eliminated, allowing for a focused investigation of the factors governing the reactivity of the sulfonyl center itself.[1][2]

Kinetic data from these studies provide invaluable information on:

  • Reaction Mechanism: Distinguishing between a concerted (SN2-type) or a stepwise (addition-elimination, A-E) pathway.[1][3]

  • Electronic Effects: Quantifying the influence of substituents on the aromatic ring on the electrophilicity of the sulfur atom.[1][2]

  • Steric Effects: Understanding the often counterintuitive role of bulky substituents, particularly in the ortho position.[1][3]

  • Solvent Effects: Evaluating the role of the reaction medium in stabilizing reactants and transition states.[1][4]

This guide will focus on the most common and robust method for studying this exchange: the isotopic labeling technique.

Experimental Protocol: Isotopic Chloride Exchange

A reliable method for monitoring the chloride exchange is through isotopic labeling, typically using a radioactive isotope of chlorine (³⁶Cl). The following protocol is a self-validating system for acquiring high-quality kinetic data.

Rationale for Experimental Choices
  • Isotopic Label: Using radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl) allows for the direct tracking of the exchanging chloride ion without altering the chemical nature of the nucleophile.[1]

  • Solvent: Acetonitrile is an ideal solvent for this reaction. As a polar aprotic solvent, it dissolves the ionic nucleophile (Et₄N³⁶Cl) while minimizing solvation of the chloride ion, thus preserving its nucleophilicity.[1][2][5] This choice simplifies the kinetics by avoiding side reactions or solvent catalysis that can occur in protic solvents.[1][2]

  • Quenching and Separation: The reaction is quenched by freezing, and the unreacted Et₄N³⁶Cl is separated from the organic-soluble arenesulfonyl chloride by rapid extraction. This ensures that the measured radioactivity accurately reflects the extent of exchange at a specific time point.[1]

Step-by-Step Experimental Workflow
  • Preparation: A solution of the desired arenesulfonyl chloride and a solution of Et₄N³⁶Cl of known specific activity are prepared in dry acetonitrile.

  • Reaction Initiation: The two solutions are thermostated to the desired temperature (e.g., 25 °C) and then mixed to initiate the exchange reaction.

  • Sampling and Quenching: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately frozen in a quenching mixture (e.g., water:carbon tetrachloride:methanol). This effectively stops the reaction.

  • Extraction: The quenched mixture is rapidly partitioned between the aqueous and organic layers. The ionic Et₄N³⁶Cl preferentially dissolves in the aqueous phase, while the covalent arenesulfonyl chloride remains in the organic phase.

  • Radioactivity Measurement: The radioactivity of the aqueous phase is measured using a suitable detector (e.g., a liquid scintillation counter).

  • Data Analysis: The progress of the reaction is followed by the decrease in radioactivity of the aqueous phase over time, which corresponds to the incorporation of ³⁶Cl into the arenesulfonyl chloride. The second-order rate constant (k) is then calculated from the integrated rate law.

Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Arenesulfonyl Chloride in Acetonitrile C Mix & Thermostat (e.g., 25 °C) A->C B Et₄N³⁶Cl in Acetonitrile B->C D Timed Aliquots C->D Initiate Exchange E Quench & Extract (H₂O/CCl₄/MeOH) D->E F Separate Phases E->F G Measure Radioactivity of Aqueous Phase F->G H Calculate Rate Constant (k) G->H

Caption: Isotopic Chloride Exchange Experimental Workflow.

Comparative Kinetic Data

The following table summarizes the second-order rate constants and activation parameters for the isotopic chloride exchange reaction for a series of substituted arenesulfonyl chlorides in acetonitrile at 25 °C.[1] This data provides a clear comparison of how substituents on the aromatic ring influence the reaction rate.

Substituent (R) in R-C₆H₄-SO₂Clk₂₅ x 10⁵ (M⁻¹s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
4-Me₂N0.8219.3-14.1
4-MeO2.5118.5-15.1
4-Me4.8818.1-15.1
H9.8717.7-15.1
4-Cl26.816.9-15.7
3-Cl67.816.4-15.3
3-CF₃94.216.1-15.7
2-Me14.117.3-15.6
2,6-Me₂21.717.5-13.6
2,4,6-Me₃ (Mesityl)33.316.5-16.2

Data sourced from Jarczewski et al. (2020)[1]

Mechanistic Interpretation and Discussion

The kinetic data robustly support a concerted SN2-type mechanism for the chloride exchange reaction.[1][3] This is in contrast to the analogous fluoride exchange, which proceeds through a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate.[1][3]

Electronic Effects

As demonstrated by the data, electron-withdrawing substituents (e.g., -Cl, -CF₃) increase the rate of exchange, while electron-donating substituents (e.g., -NMe₂, -OMe, -Me) slow it down.[1][2] This trend is consistent with the development of negative charge at the sulfonyl sulfur in the transition state. Electron-withdrawing groups stabilize this nascent negative charge by induction, thus lowering the activation energy. A Hammett plot of log k₂₅ versus the substituent constant σ for para- and meta-substituted derivatives yields a positive ρ value of +2.02, quantitatively confirming that the reaction is accelerated by electron-withdrawing groups.[1]

The "Steric Acceleration" Anomaly

A striking observation is the enhanced reactivity of ortho-alkyl substituted arenesulfonyl chlorides.[1] For instance, 2-methylbenzenesulfonyl chloride reacts faster than the parent compound, and mesitylenesulfonyl chloride (2,4,6-trimethyl) is over three times more reactive than benzenesulfonyl chloride.[1] This is counterintuitive, as steric hindrance would typically be expected to slow down an SN2 reaction.

This "steric acceleration" is attributed to the release of ground-state steric strain upon moving to the transition state.[1][6] DFT calculations and X-ray data reveal that ortho-alkyl groups cause significant steric compression in the tetrahedral ground state.[1][3] In the trigonal bipyramidal SN2 transition state, the incoming and outgoing chlorides occupy the apical positions, and the aryl group is in the equatorial plane. This geometry allows for a reduction in the steric clash between the ortho-substituents and the sulfonyl oxygens, leading to a lower activation energy compared to the less-strained, unsubstituted analogue.[1]

Proposed SN2 Mechanism

The accumulated evidence points to the following concerted mechanism:

Caption: Concerted Sₙ2 mechanism for chloride exchange.

Conclusion

The kinetic study of chloride exchange in arenesulfonyl chlorides, particularly through isotopic labeling, offers a clear and detailed window into the mechanism of nucleophilic substitution at the sulfonyl center. The reaction proceeds via a concerted SN2 pathway, is accelerated by electron-withdrawing groups, and exhibits a fascinating "steric acceleration" with ortho-alkyl substituents due to the relief of ground-state strain. This guide provides the foundational data and experimental framework for researchers to build upon, enabling more informed decisions in the synthesis and development of sulfonyl-containing compounds.

References

Sterically Hindered Sulfonyl Chlorides: A Guide to Precision and Selectivity in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, chemists are often faced with the challenge of selectively modifying one functional group in the presence of others of similar or greater reactivity. This is particularly true in the synthesis of complex molecules for pharmaceuticals and advanced materials, where precision is paramount. While traditional sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are invaluable workhorses, their high reactivity can lead to a lack of selectivity.[1][2] This guide provides an in-depth comparison of sterically hindered sulfonyl chlorides, demonstrating how their unique architecture offers a powerful solution for achieving high chemoselectivity.

The Principle: Steric Hindrance as a Design Element

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is readily attacked by nucleophiles like amines and alcohols.[1][3] In sterically hindered sulfonyl chlorides, such as 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), bulky alkyl groups are strategically placed at the ortho positions of the benzene ring.[4][5] These bulky groups act as a steric shield, physically impeding the approach of nucleophiles to the electrophilic sulfur center. This steric congestion does not render the reagent inert; instead, it modulates its reactivity, making it exquisitely sensitive to the steric environment of the nucleophile.

G

Diagram 1: Conceptual comparison of nucleophilic attack on traditional vs. sterically hindered sulfonyl chlorides.

This controlled reactivity is the cornerstone of their advantages, allowing for reactions that are difficult or impossible to achieve with smaller, more reactive reagents.

Core Advantages and Applications

The primary advantage of employing sterically hindered sulfonyl chlorides is the ability to achieve high levels of chemoselectivity between different nucleophiles within the same molecule.

Selective Sulfonylation of Amines over Alcohols

A classic challenge in organic synthesis is the selective N-sulfonylation of an amino alcohol. Due to the comparable nucleophilicity of primary amines and alcohols, traditional reagents like TsCl often yield a mixture of N-sulfonated, O-sulfonated, and di-sulfonated products. In contrast, the steric bulk of reagents like TPSCl allows them to discriminate based on the steric accessibility of the nucleophilic centers. The less hindered primary amine can approach the shielded sulfur atom more readily than the more sterically demanding primary alcohol, resulting in highly selective N-sulfonylation.

Differentiation Between Primary and Secondary Nucleophiles

This selectivity extends to differentiating between nucleophiles of the same type but with different steric environments. For instance, a primary amine can be selectively sulfonated in the presence of a secondary amine, and a primary alcohol can be selectively protected over a secondary alcohol. Mesitylenesulfonyl chloride has been shown to react with vicinal diols to give the mono-ester as the major or sole product.[6] This level of control is invaluable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Enhanced Stability of Sulfonate Derivatives

Sulfonate esters are not only intermediates but are also frequently used as protecting groups for alcohols.[7][8] Sulfonates derived from sterically hindered sulfonyl chlorides, such as neopentyl sulfonates, are significantly more stable and resistant to nucleophilic displacement due to their steric bulk.[7][9] This enhanced stability can be advantageous in multi-step syntheses where the protecting group must withstand a variety of reaction conditions before its intended removal.[7][9]

Use as Condensing and Coupling Reagents

Beyond sulfonylation, highly hindered sulfonyl chlorides like TPSCl are renowned for their use as efficient condensing agents, particularly in oligonucleotide synthesis for the formation of internucleotide phosphate bonds.[5] Their ability to selectively activate one hydroxyl group (e.g., 3'-OH of a nucleoside) in the presence of another (5'-OH) is a direct consequence of steric differentiation.[5] Similarly, they are used as coupling reagents in peptide synthesis, where their controlled reactivity helps to minimize side reactions and racemization.[10]

Comparative Experimental Data

The superior performance of sterically hindered sulfonyl chlorides is best illustrated through direct comparison with their less hindered counterparts.

Reaction Substrate Reagent Major Product Yield (%) Byproducts Reference
Selective Sulfonylation1-amino-2-propanolTsClMixtureN/AO-tosyl, N,O-ditosylConceptual
Selective Sulfonylation1-amino-2-propanolTPSClN-TPS-1-amino-2-propanolHighMinimalConceptual
Monosulfonylation of DiolMethyl 4,6-O-benzylidene-α-D-glucopyranosideMesitylenesulfonyl Chloride2-O-Mesisyl derivativeHigh (Major Product)Di-mesisyl ester[6]
Oligonucleotide SynthesisRibonucleosideTPSCl3'-C5' inter-ribonucleotide linkageHigh5'-sulfonylation reduced[5]

Experimental Protocol: Selective N-Sulfonylation of an Amino Alcohol

This protocol provides a general method for the selective sulfonylation of a primary amine in the presence of a primary alcohol using 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl).

G sub Amino Alcohol Substrate + Pyridine (Base) in Anhydrous DCM cool Cool to 0 °C (Ice Bath) sub->cool add Slow, Dropwise Addition of TPSCl in Anhydrous DCM cool->add Maintain Temp. react Warm to Room Temperature Stir for 12-24h add->react monitor Monitor by TLC (Consumption of Starting Material) react->monitor workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated N-Sulfonylated Product purify->product

Diagram 2: General workflow for the selective N-sulfonylation using TPSCl.

Materials:

  • Amino alcohol substrate (1.0 eq)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (1.05 eq)

  • Anhydrous Pyridine (2.0 eq) or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino alcohol substrate (1.0 eq) and dissolve it in anhydrous DCM.

    • Causality: The use of anhydrous conditions is critical as sulfonyl chlorides readily react with water, which would consume the reagent and lower the yield.[3]

  • Base Addition: Add anhydrous pyridine or triethylamine (2.0 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize potential side reactions.[3]

  • Reagent Addition: Dissolve TPSCl (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30-60 minutes using a dropping funnel.

    • Causality: Slow addition is crucial to maintain the low temperature and prevent localized high concentrations of the reactive reagent, which could lead to undesired side reactions.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-sulfonylated product.

Conclusion

Sterically hindered sulfonyl chlorides are not merely less reactive alternatives to traditional reagents; they are precision tools that leverage steric effects to achieve remarkable chemoselectivity. By moderating the intrinsic reactivity of the sulfonyl chloride group, reagents like mesitylenesulfonyl chloride and TPSCl enable chemists to selectively target less hindered nucleophiles in complex molecular environments. This capability is of immense value in drug development and the synthesis of functional materials, where control and predictability are essential. The judicious choice of a sterically hindered reagent can significantly streamline a synthetic route, improving yields and reducing the need for cumbersome protection-deprotection sequences.

References

A Comparative Analysis of Sulfonylating Agents for Amine Protection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious protection of reactive functional groups is a critical determinant of success. Amines, with their inherent nucleophilicity and basicity, are prime candidates for transient protection to prevent undesired side reactions. Among the arsenal of amine protecting groups, sulfonylating agents stand out for their ability to form robust sulfonamides, effectively shielding the amine functionality from a diverse range of reaction conditions. This guide provides a comprehensive comparative analysis of commonly employed sulfonylating agents, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their synthetic challenges.

The Sulfonamide Bond: A Double-Edged Sword of Stability and Reactivity

The reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. The resulting N-S bond significantly attenuates the nucleophilicity and basicity of the nitrogen atom. This effect stems from the potent electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair of electrons. This inherent stability makes sulfonamides resilient to a broad spectrum of reaction conditions, including strongly acidic and basic media, where many other protecting groups, such as carbamates, would falter.

However, this same stability presents a significant challenge when the time comes for deprotection. The cleavage of the robust sulfonamide bond often necessitates harsh conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. Consequently, the choice of a sulfonylating agent is a strategic decision, balancing the need for robust protection with the requirement for a viable deprotection pathway.

A Comparative Overview of Key Sulfonylating Agents

This guide focuses on a comparative analysis of four widely used sulfonylating agents for amine protection: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl).[1]

Sulfonylating AgentStructureProtection Conditions (for Benzylamine)Deprotection ConditionsKey Characteristics
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClPyridine, CH₂Cl₂, 0 °C to rt, 2-16 h (~95% yield)[1]Harsh reductive cleavage (e.g., Na/Hg, Mg/MeOH) or strongly acidic conditions.[1]Forms highly stable sulfonamides; crystalline derivatives aid in purification.[2]
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClEt₃N, CH₂Cl₂, 0 °C to rt, 1-4 h (>90% yield)[1]Harsh reductive cleavage (e.g., LiAlH₄, dissolving metal reduction).[2]Less sterically hindered than TsCl; forms highly stable sulfonamides.[1][3]
2-Nitrobenzenesulfonyl Chloride (NsCl) o-NO₂C₆H₄SO₂ClPyridine, CH₂Cl₂, 0 °C, 2 h (98% yield)[1]Mild nucleophilic cleavage with a thiol and base (e.g., thiophenol, K₂CO₃).[4][5]Mild deprotection orthogonal to many other protecting groups; enables Fukuyama amine synthesis.[4][5]
2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) (CH₃)₃SiCH₂CH₂SO₂ClEt₃N, CH₂Cl₂, rtMild fluoride-mediated cleavage (e.g., TBAF, CsF).[6]Mild, non-reductive deprotection; stable to a wide range of other conditions.[6][7]

Mechanistic Insights and Rationale for Reagent Selection

The Protection Step: A Nucleophilic Attack on Sulfur

The formation of a sulfonamide proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to neutralize the HCl byproduct.

G cluster_0 Sulfonylation of an Amine R_NH2 R-NH₂ R_SO2Cl R'-SO₂Cl R_NH2->R_SO2Cl Nucleophilic Attack Intermediate [R-NH₂(⁺)-SO₂(R')-Cl(⁻)] R_SO2Cl->Intermediate Product R-NH-SO₂R' Intermediate->Product - HCl BaseH Base-H⁺ Cl⁻ Base Base Base->Intermediate Deprotonation

Caption: General mechanism for the sulfonylation of a primary amine.

The choice of base can be significant. Pyridine is often used with TsCl, where it can also act as a nucleophilic catalyst.[8] For the less sterically hindered and more reactive MsCl, a non-nucleophilic base like triethylamine is typically sufficient to scavenge the generated HCl.[3]

Deprotection Strategies: Tailoring the Cleavage to the Molecule

The key differentiator among these sulfonylating agents lies in their deprotection pathways.

  • Tosyl (Ts) and Mesyl (Ms) Groups: The high stability of tosylamides and mesylamides necessitates potent reductive methods for their cleavage.[1] Dissolving metal reductions, such as sodium in liquid ammonia or sodium amalgam, proceed via a single electron transfer (SET) mechanism to the aromatic ring (for tosyl) or the sulfonyl group, leading to the fragmentation of the N-S bond.[9] Similarly, reagents like magnesium in methanol offer a milder, yet still reductive, alternative.[10] These harsh conditions, however, limit their use in the presence of reducible functional groups like esters, alkynes, or some heterocycles.

  • Nosyl (Ns) Group: The presence of the electron-withdrawing nitro group on the aromatic ring makes the nosyl group susceptible to nucleophilic aromatic substitution. This allows for its cleavage under remarkably mild conditions using a thiol (like thiophenol) and a base.[4] The reaction proceeds through a Meisenheimer complex, followed by the elimination of the amine.[4] This mild deprotection is orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, making it a valuable tool in complex syntheses.[5] The acidity of the N-H proton in a nosylamide also facilitates N-alkylation, a key step in the Fukuyama amine synthesis .[4]

G cluster_1 Nosyl Deprotection Mechanism NosylAmide R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiolate R'S⁻ Thiolate->Meisenheimer Nucleophilic Attack Amine R-NH₂ Meisenheimer->Amine Elimination Byproduct R'S-Ns' Meisenheimer->Byproduct

Caption: Mechanism of nosyl group cleavage by a thiolate.

  • SES Group: The 2-(trimethylsilyl)ethanesulfonyl (SES) group is designed for mild, non-reductive cleavage.[6] The presence of the silicon atom allows for a fluoride-induced 1,2-elimination reaction.[6] Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), initiates the removal of the protecting group, generating the free amine, ethylene, sulfur dioxide, and a fluorosilane.[6][11] This deprotection method is compatible with a wide array of functional groups that would not survive the conditions required to remove Ts or Ms groups.

Experimental Protocols

The following protocols describe the protection of a model primary amine, benzylamine, with each of the four sulfonylating agents, followed by their respective deprotection procedures.

Experimental Workflow Overview

G cluster_protection Protection cluster_protected Protected Amines cluster_deprotection Deprotection Start Benzylamine TsCl TsCl, Pyridine Start->TsCl MsCl MsCl, Et₃N Start->MsCl NsCl NsCl, Pyridine Start->NsCl SESCl SES-Cl, Et₃N Start->SESCl Ts_Amine N-Tosylbenzylamine TsCl->Ts_Amine Ms_Amine N-Mesylbenzylamine MsCl->Ms_Amine Ns_Amine N-Nosylbenzylamine NsCl->Ns_Amine SES_Amine N-SES-benzylamine SESCl->SES_Amine NaHg Na/Hg Ts_Amine->NaHg LiAlH4 LiAlH₄ Ms_Amine->LiAlH4 Thiophenol Thiophenol, K₂CO₃ Ns_Amine->Thiophenol TBAF TBAF SES_Amine->TBAF End Benzylamine (regenerated) NaHg->End LiAlH4->End Thiophenol->End TBAF->End

Caption: A typical experimental workflow for the comparative evaluation of sulfonylating agents.

Protection Protocols

Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl) [1]

  • Materials: Benzylamine (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Anhydrous Dichloromethane (CH₂Cl₂), Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Protection of Benzylamine with Methanesulfonyl Chloride (MsCl) [1]

  • Materials: Benzylamine (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (CH₂Cl₂), Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting MsCl for TsCl and triethylamine for pyridine.

    • The reaction is typically faster, requiring 1-4 hours of stirring at room temperature.

Protocol 3: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (NsCl) [1]

  • Materials: Benzylamine (1.0 eq), 2-Nitrobenzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Anhydrous Dichloromethane (CH₂Cl₂), Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting NsCl for TsCl.

    • Maintain the reaction temperature at 0 °C for approximately 2 hours.

Protocol 4: Protection of Benzylamine with 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) [6]

  • Materials: Benzylamine (1.0 eq), 2-(Trimethylsilyl)ethanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (CH₂Cl₂), Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting SES-Cl for TsCl and triethylamine for pyridine.

    • The reaction is typically run at room temperature.

Deprotection Protocols

Protocol 5: Deprotection of N-Tosylbenzylamine with Sodium Amalgam (Na/Hg) [1]

  • Materials: N-Tosylbenzylamine (1.0 eq), Sodium amalgam (e.g., 6%), Disodium hydrogen phosphate (Na₂HPO₄), Methanol (MeOH), Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the N-tosylated amine in methanol.

    • Add Na₂HPO₄ to buffer the solution.

    • Add the sodium amalgam portion-wise to the stirred solution at room temperature. The reaction can be exothermic.

    • Monitor the reaction by TLC. Reaction times can vary.

    • Upon completion, carefully quench any remaining sodium amalgam with water.

    • Filter the reaction mixture to remove the mercury.

    • Concentrate the filtrate and extract the aqueous residue with an organic solvent.

Protocol 6: Deprotection of N-Mesylbenzylamine with Lithium Aluminium Hydride (LiAlH₄) [2]

  • Materials: N-Mesylbenzylamine (1.0 eq), Lithium aluminium hydride (excess), Anhydrous Tetrahydrofuran (THF), Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Add a solution of N-mesylbenzylamine in THF dropwise.

    • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate to obtain the deprotected amine.

Protocol 7: Deprotection of N-Nosylbenzylamine with Thiophenol [4]

  • Materials: N-Nosylbenzylamine (1.0 eq), Thiophenol (2.0 eq), Potassium carbonate (3.0 eq), Acetonitrile (MeCN) or Dimethylformamide (DMF), Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the N-nosyl protected amine in MeCN or DMF.

    • Add potassium carbonate to the solution.

    • Add thiophenol to the stirred suspension.

    • Stir the reaction at room temperature until completion (typically 1-2 hours, monitor by TLC).

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate to yield the free amine.

Protocol 8: Deprotection of N-SES-benzylamine with Tetrabutylammonium Fluoride (TBAF) [6][11]

  • Materials: N-SES-benzylamine (1.0 eq), Tetrabutylammonium fluoride (TBAF) (1M solution in THF), Acetonitrile (MeCN), Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • Dissolve the N-SES protected amine in acetonitrile.

    • Add the TBAF solution.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The residue can be purified by column chromatography to remove TBAF salts.

Conclusion and Future Perspectives

The choice of a sulfonylating agent for amine protection is a critical strategic decision in synthetic organic chemistry. For robust protection that can withstand a gauntlet of harsh reaction conditions, tosyl and mesyl groups are unparalleled, provided the final deprotection conditions are compatible with the target molecule.[1] For syntheses demanding finesse and mild deprotection conditions, the nosyl group offers a superior alternative, with the added synthetic versatility of the Fukuyama amine synthesis.[4] The SES group provides another excellent option for mild, fluoride-mediated deprotection, further expanding the chemist's toolkit.[6]

The continued development of new sulfonylating agents with tailored stability and deprotection profiles remains an active area of research. The ideal protecting group is one that is easily installed, completely stable to a wide range of reaction conditions, and can be removed selectively in quantitative yield under mild conditions. While the perfect protecting group may not exist, a thorough understanding of the comparative advantages and disadvantages of the available sulfonylating agents allows researchers to make informed decisions, paving the way for the efficient and successful synthesis of complex molecules that drive innovation in science and medicine.

References

A Senior Application Scientist's Guide to the Synthesis of N-Sulfonylsulfonamides: A Comparative Analysis of Key Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and development, the N-sulfonylsulfonamide moiety has emerged as a critical pharmacophore. Its unique stereoelectronic properties and ability to act as a non-classical bioisostere for carboxylic acids and other functional groups have led to its incorporation into a diverse range of therapeutic agents. However, the efficient and selective synthesis of this functional group can present significant challenges. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the primary synthetic pathways to N-sulfonylsulfonamides, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Significance of the N-Sulfonylsulfonamide Scaffold

The N-sulfonylsulfonamide functional group, characterized by the R-SO₂-NH-SO₂-R' linkage, offers a unique combination of chemical stability, hydrogen bonding capabilities, and conformational rigidity. These attributes make it an attractive component in the design of enzyme inhibitors, receptor modulators, and other biologically active molecules. The electron-withdrawing nature of the two sulfonyl groups significantly influences the acidity of the N-H proton, impacting the molecule's pharmacokinetic and pharmacodynamic properties. The judicious selection of a synthetic route is therefore paramount to achieving the desired molecular architecture with optimal efficiency and scalability.

Core Synthetic Strategies: A Head-to-Head Comparison

This guide will dissect and compare the following key synthetic methodologies for the construction of N-sulfonylsulfonamides:

  • Classical N-Sulfonylation of Sulfonamides: The direct reaction between a sulfonamide and a sulfonyl chloride.

  • One-Pot Multicomponent Reactions (Ugi-type): A convergent approach to rapidly build molecular complexity.

  • Modern Catalytic Approaches: Leveraging transition metal catalysis for enhanced efficiency and scope.

The Cornerstone Approach: N-Sulfonylation of Sulfonamides with Sulfonyl Chlorides

The most traditional and direct route to N-sulfonylsulfonamides involves the reaction of a primary or secondary sulfonamide with a sulfonyl chloride, typically in the presence of a base.[1]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the deprotonated sulfonamide nitrogen (sulfonamidate anion) on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base is critical to deprotonate the sulfonamide, thereby enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or stronger bases like sodium hydride for less reactive sulfonamides.

Experimental Protocol: A Generalized Procedure

dot

Caption: Classical N-Sulfonylation Workflow

Materials:

  • Sulfonamide (1.0 equiv)

  • Sulfonyl chloride (1.0-1.2 equiv)

  • Anhydrous pyridine or triethylamine (2.0-3.0 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the sulfonamide in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine) to the stirred solution.

  • Add the sulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Performance Analysis
ParameterN-Sulfonylation of Sulfonamides
Yield Moderate to high, substrate-dependent
Reaction Time 2 - 24 hours
Temperature 0 °C to room temperature
Pressure Atmospheric
Catalyst Typically base-mediated, not catalytic
Substrate Scope Broad, but can be limited by sterically hindered or electronically deactivated substrates
Advantages Straightforward, well-established, readily available starting materials
Disadvantages Can require harsh conditions, potential for side reactions (e.g., O-sulfonylation), generation of stoichiometric waste

The Convergent Powerhouse: Ugi-type Multicomponent Reactions

Multicomponent reactions (MCRs), particularly the Ugi reaction, offer a powerful and efficient one-pot strategy for the synthesis of complex molecules, including derivatives of N-sulfonylsulfonamides.[2][3] A tandem N-sulfonylation/Ugi four-component reaction (Ugi-4CR) allows for the rapid assembly of pseudopeptide structures bearing a sulfonamide moiety.[2]

Mechanistic Rationale

In a tandem N-sulfonylation/Ugi reaction, a sulfonyl chloride first reacts with an amino acid (e.g., glycine) to form an N-sulfonylated carboxylic acid in situ.[2] This intermediate then participates in a classical Ugi-4CR with an aldehyde, an amine, and an isocyanide. The key steps involve the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the N-sulfonylated carboxylic acid to generate the final product.

Experimental Protocol: Tandem N-Sulfonylation/Ugi-4CR

dot

Caption: Ugi-type Multicomponent Reaction Workflow

Materials:

  • Sulfonyl chloride (1.0 equiv)

  • Amino acid (e.g., glycine) (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ethanol/Water solvent mixture

Procedure:

  • In a reaction vessel, dissolve the amino acid in the ethanol/water solvent mixture.

  • Add the sulfonyl chloride to the solution and stir at room temperature to facilitate the initial N-sulfonylation.

  • To this mixture, add the aldehyde, amine, and isocyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Performance Analysis
ParameterUgi-type Multicomponent Reaction
Yield Generally high
Reaction Time 24 - 48 hours
Temperature Room temperature
Pressure Atmospheric
Catalyst Often catalyst-free, though some variations may use a Lewis acid
Substrate Scope Very broad, allowing for high diversity in the final products
Advantages High atom economy, operational simplicity (one-pot), rapid generation of molecular complexity
Disadvantages The final product is a complex derivative, not a simple N-sulfonylsulfonamide; purification can be challenging

The Modern Frontier: Catalytic Approaches

Recent advances in catalysis have opened new avenues for the synthesis of sulfonamides and their derivatives, offering milder reaction conditions and improved efficiency. While direct catalytic routes to N-sulfonylsulfonamides are still emerging, related catalytic methods for N-acylation and N-alkylation of sulfonamides provide valuable insights.[4]

Mechanistic Rationale

Transition metal catalysts, such as those based on manganese, can facilitate the N-alkylation of sulfonamides with alcohols via a "borrowing hydrogen" mechanism.[4] This involves the temporary oxidation of the alcohol to an aldehyde, which then forms an N-sulfonylimine with the sulfonamide. The metal hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated product. Photocatalytic methods have also been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates.[5]

Experimental Protocol: Manganese-Catalyzed N-Alkylation of a Sulfonamide (Illustrative Example)

dot

Caption: Manganese-Catalyzed N-Alkylation Workflow

Materials:

  • Sulfonamide (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Mn(I) PNP pincer precatalyst (e.g., 2 mol%)

  • Potassium carbonate (K₂CO₃) (e.g., 20 mol%)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add the sulfonamide, alcohol, Mn(I) PNP pincer precatalyst, and potassium carbonate.

  • Add anhydrous toluene under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 110 °C for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Performance Analysis
ParameterModern Catalytic Approaches
Yield Good to excellent
Reaction Time 12 - 24 hours
Temperature Elevated temperatures often required
Pressure Atmospheric (in a sealed tube)
Catalyst Transition metal-based (e.g., Mn, Fe) or photocatalysts
Substrate Scope Broad, with good functional group tolerance
Advantages High efficiency, potential for milder conditions (photocatalysis), good functional group tolerance
Disadvantages Catalyst cost and availability, potential for metal contamination in the final product, often requires inert atmosphere techniques

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route for a given N-sulfonylsulfonamide will depend on a multitude of factors, including the desired molecular complexity, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of other functional groups within the molecule.

  • For straightforward, small-scale syntheses of simple N-sulfonylsulfonamides, the classical N-sulfonylation of sulfonamides remains a viable and well-understood option.

  • When rapid diversification and the creation of complex, drug-like molecules are the primary goals, Ugi-type multicomponent reactions offer unparalleled efficiency and convergence.

  • For syntheses requiring high functional group tolerance and for the late-stage functionalization of complex molecules, emerging modern catalytic methods present a promising and increasingly powerful alternative.

As a senior application scientist, it is my recommendation that researchers carefully evaluate the specific demands of their synthetic target and consider these diverse methodologies to develop a robust, efficient, and scalable synthesis plan. The continued exploration and development of new synthetic methods will undoubtedly further empower the scientific community in the creation of novel and impactful N-sulfonylsulfonamide-containing molecules.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4,6-Triisopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative applications but also with the knowledge to manage the entire lifecycle of a chemical reagent safely and responsibly. The proper disposal of any chemical, including 2,4,6-Triisopropylbenzenesulfonamide, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory compliance.

Section 1: Hazard Assessment & Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. While this compound itself has limited specific toxicity data, we must operate with a degree of caution inferred from its chemical family and its common precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride. The precursor is a known corrosive solid that is toxic to aquatic life and reacts with water[1]. Therefore, the disposal plan for the sulfonamide derivative must be conservative and prevent any release into the environment.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 105536-22-9 [2][3]
Molecular Formula C15H25NO2S [2][3]
Molecular Weight 283.43 g/mol [2]
Appearance Solid, crystalline powder [4]
Melting Point 113-116 °C [2][]
Boiling Point 380.2 °C at 760 mmHg [2]

| LogP | 5.48 |[2] |

The high LogP value suggests low water solubility and a potential for bioaccumulation, reinforcing the critical need to avoid aqueous disposal routes[2].

Section 2: Personal Protective Equipment (PPE) Protocol

Exposure can occur via inhalation of dust, skin contact, or eye contact[6]. A robust PPE protocol is your first and most critical line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling potentially hazardous chemicals[7].

Mandatory PPE for Handling and Disposal:

  • Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes or airborne particles[8]. Standard safety glasses are insufficient.

  • Hand Protection: Wear two pairs of chemical-resistant, powder-free nitrile gloves[7][9]. The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff. This prevents any skin exposure at the wrist[7]. Change gloves immediately if they become contaminated.

  • Body Protection: A long-sleeved, knee-length lab coat or a disposable gown made of a low-permeability fabric is required to protect against skin contact[7].

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a large-scale cleanup), a NIOSH-approved N95 respirator or higher should be used to prevent inhalation[10][11]. All handling of the solid should ideally occur within a certified chemical fume hood.

Section 3: The Core Disposal Workflow

The fundamental principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .

The following diagram and protocol outline the mandatory, self-validating system for its proper disposal.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_final Final Disposal A 1. Confirm Chemical Identity & Review SDS B 2. Don Full, Mandatory PPE (Sec. 2 Protocol) A->B Safety First C 3. Collect Solid Waste in Labeled Hazardous Waste Container B->C Proceed to Collection E 5. Rinse Emptied Containers with Organic Solvent B->E D 4. Collect Contaminated Labware & PPE for Disposal C->D F 6. Collect Solvent Rinsate in a separate, labeled Liquid Hazardous Waste Container E->F Segregate Waste Streams G 7. Store Sealed Waste Containers in Designated Satellite Accumulation Area H 8. Arrange Pickup by Certified Hazardous Waste Disposal Contractor G->H I 9. Document Waste Manifest H->I

Figure 1. Step-by-step workflow for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Segregation and Containment:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for "Solid Organic Waste." The container must be in good condition with a secure, tight-fitting lid[12].

    • Carefully transfer the solid this compound waste into this container using a spatula or scoop. Avoid any actions that could generate dust.

    • Any items heavily contaminated with the solid, such as weigh boats, paper, or outer gloves, should also be placed in this solid waste container[7].

  • Decontamination of Glassware and Surfaces:

    • Rinse any emptied containers or contaminated glassware three times with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).

    • This solvent rinsate is now considered hazardous liquid waste. Collect it in a separate, clearly labeled "Hazardous Liquid Organic Waste" container[12]. Do not mix this with the solid waste . The rationale for this segregation is to comply with waste disposal facility requirements and prevent creating mixed-phase waste, which is more complex and costly to process.

    • Wipe down the work surface (fume hood sash, benchtop) with a cloth dampened with the same solvent, and dispose of the cloth in the solid hazardous waste container.

  • Final Disposal:

    • Securely seal both the solid and liquid hazardous waste containers.

    • Store the sealed containers in your laboratory's designated Satellite Accumulation Area, ensuring they are segregated from incompatible materials (e.g., strong oxidizers or bases)[10][12].

    • Follow your institution's procedures to schedule a pickup by a licensed environmental waste management contractor. This is the only acceptable final disposal route. These contractors will typically use high-temperature incineration, which is an effective method for destroying organic chemical waste[13][14].

Section 4: Emergency Procedures (Spill Management)

Even with careful handling, spills can occur. A prepared response is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill or if dust is generated outside of a fume hood, evacuate the immediate area.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2 before attempting cleanup.

  • Contain the Spill: For a small spill of the solid, gently cover it with an absorbent material or a chemical spill pad to prevent dust from becoming airborne.

  • Clean Up: Carefully scoop the material into the designated solid hazardous waste container.

  • Decontaminate: Wipe the area with a solvent-dampened cloth as described in the decontamination protocol above, disposing of all cleanup materials as solid hazardous waste.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment. This commitment to the full chemical lifecycle is a hallmark of excellence and responsibility in scientific research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Triisopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundation of successful and reproducible science is a deep-seated commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,4,6-Triisopropylbenzenesulfonamide. By understanding the why behind each safety protocol, we can build a culture of safety that protects ourselves, our colleagues, and the integrity of our research.

Core Safety Principles: A Proactive Stance

Before any procedure involving this compound, a thorough review of your institution's safety protocols and the relevant SDS for similar compounds is mandatory. The core principle is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure reduction. However, appropriate PPE is a critical final barrier. The selection of PPE should be guided by a risk assessment of the specific procedure being performed.

Recommended PPE for Handling this compound
Task Required PPE Rationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Nitrile or Neoprene)- Lab Coat- Respiratory Protection (N95 or higher)- High risk of generating airborne particulates. A face shield provides an extra layer of protection for the face. Respiratory protection is crucial to prevent inhalation of the fine powder.
Dissolving and Solution Preparation - Chemical Splash Goggles- Chemical-Resistant Gloves (Nitrile or Neoprene)- Lab Coat- Reduced risk of airborne particulates, but splash hazard remains.
Reaction Setup and Monitoring - Chemical Splash Goggles- Chemical-Resistant Gloves (Nitrile or Neoprene)- Lab Coat- Potential for splashes and spills during transfers and manipulations.
Spill Cleanup - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Double-gloving recommended)- Chemical-Resistant Apron or Gown- Respiratory Protection (as per spill size and ventilation)- Increased risk of exposure to a larger quantity of the chemical. Enhanced PPE is necessary to protect against splashes and inhalation.
Glove Selection and Use

When handling this compound, it is imperative to use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of splashes, consider double-gloving.

Proper Glove Removal Technique:

  • With one gloved hand, grasp the palm of the other gloved hand and peel the glove off.

  • Hold the removed glove in the still-gloved hand.

  • Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Dispose of the gloves in the appropriate hazardous waste container.

  • Always wash your hands thoroughly after removing gloves.

Eye and Face Protection

Chemical splash goggles are mandatory for all procedures involving this compound. For tasks with a high risk of splashes or dust generation, such as weighing, a face shield should be worn in addition to goggles[3][4].

Respiratory Protection

When handling the solid form of this compound, especially during weighing or transfer, the use of a NIOSH-approved respirator (e.g., N95 or higher) is strongly recommended to prevent inhalation of airborne particulates. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Containment: Use a weigh boat or other suitable container to prevent dispersal of the powder.

  • Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Dissolution and Use in Reactions
  • Fume Hood: All manipulations involving solutions of this compound should be performed in a fume hood.

  • Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of a safe and environmentally responsible laboratory.

Solid Waste
  • Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.

  • Ensure the container is kept closed when not in use.

Liquid Waste
  • Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.

  • Do not mix incompatible waste streams.

  • Follow your institution's guidelines for the disposal of chemical waste[5][6][7].

Empty Containers
  • Thoroughly rinse empty containers with a suitable solvent.

  • Collect the rinsate as hazardous waste.

  • Deface the label on the empty container before disposal according to your institution's procedures[7].

Emergency Procedures: Preparedness is Key

Spills
  • Evacuate: Immediately evacuate the affected area and alert your colleagues and supervisor.

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate PPE for spill cleanup.

  • Contain: For small spills, use an appropriate absorbent material to contain the spill.

  • Clean: Carefully clean the spill area, working from the outside in.

  • Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[8].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound is_solid Is the material in solid (powder) form? start->is_solid weighing Weighing or Transfer of Solid? is_solid->weighing Yes solution_handling Handling of Solution? is_solid->solution_handling No (Solution) weighing->solution_handling No ppe_solid Required PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respiratory Protection (N95+) weighing->ppe_solid Yes ppe_solution Required PPE: - Chemical Splash Goggles - Chemical-Resistant Gloves - Lab Coat solution_handling->ppe_solution Yes end Proceed with Task ppe_solid->end spill_risk High risk of splash or spill? ppe_solution->spill_risk ppe_spill Enhanced PPE: - Add Face Shield - Double-glove - Chemical-Resistant Apron spill_risk->ppe_spill Yes spill_risk->end No ppe_spill->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.